molecular formula C63H90N14O16 B12408205 Influenza HA (110-119)

Influenza HA (110-119)

カタログ番号: B12408205
分子量: 1299.5 g/mol
InChIキー: FHSXFRYTKCQUEF-RRPLTWKWSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Influenza HA (110-119) is a useful research compound. Its molecular formula is C63H90N14O16 and its molecular weight is 1299.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Influenza HA (110-119) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Influenza HA (110-119) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C63H90N14O16

分子量

1299.5 g/mol

IUPAC名

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C63H90N14O16/c1-3-37(2)52(60(90)75-48(35-40-21-11-6-12-22-40)61(91)77-32-16-25-49(77)59(89)72-45(62(92)93)23-13-14-30-64)76-56(86)44(27-29-51(81)82)71-58(88)47(34-39-19-9-5-10-20-39)74-54(84)42(24-15-31-68-63(66)67)69-55(85)43(26-28-50(79)80)70-57(87)46(73-53(83)41(65)36-78)33-38-17-7-4-8-18-38/h4-12,17-22,37,41-49,52,78H,3,13-16,23-36,64-65H2,1-2H3,(H,69,85)(H,70,87)(H,71,88)(H,72,89)(H,73,83)(H,74,84)(H,75,90)(H,76,86)(H,79,80)(H,81,82)(H,92,93)(H4,66,67,68)/t37-,41-,42-,43-,44-,45-,46-,47-,48-,49-,52-/m0/s1

InChIキー

FHSXFRYTKCQUEF-RRPLTWKWSA-N

異性体SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)N

正規SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)N

製品の起源

United States

Foundational & Exploratory

The Influenza HA (110-119) Peptide: A Cornerstone for T-Cell Immunity Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

The quest for a universal influenza vaccine and advanced immunotherapies hinges on understanding the intricacies of T-cell immunity against conserved viral components. Among the most studied model antigens is the influenza hemagglutinin (HA) peptide spanning amino acids 110-119. This technical guide provides a comprehensive overview of its role, the quantitative data associated with its immunogenicity, and detailed protocols for its use in key immunological assays.

The HA (110-119) Peptide: A Model CD4+ T-Cell Epitope

The influenza HA (110-119) peptide, with the sequence SFERFEIFPK, is a fragment derived from the hemagglutinin protein of the Influenza A/PR/8/34 virus.[1] It is a well-characterized, immunodominant epitope recognized by CD4+ T helper cells in the context of the MHC class II molecule I-E^d in murine models.[1][2][3] Its conserved nature and potent ability to stimulate T-cell proliferation have established it as an invaluable tool for studying T-cell activation, memory T-cell formation, immune tolerance, and the efficacy of vaccine candidates.[4][5][6]

Mechanism of Action: T-Cell Receptor Signaling

The activation of a CD4+ T-cell by the HA (110-119) peptide is a multi-step process initiated by antigen-presenting cells (APCs) like dendritic cells or macrophages.

  • Antigen Processing and Presentation : The APC internalizes the influenza virus or HA protein and proteolytically degrades it into smaller peptides. The HA (110-119) fragment is then loaded onto an MHC Class II molecule.

  • TCR Recognition : The peptide-MHC II (pMHC) complex is presented on the APC surface, where it is recognized by a specific T-cell receptor (TCR) on a CD4+ T helper cell.[7][8]

  • Signal Transduction : This binding, stabilized by the CD4 co-receptor, initiates a downstream signaling cascade involving the phosphorylation of key proteins like Lck and ZAP-70.[9] This cascade ultimately leads to the activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), which translocate to the nucleus to orchestrate T-cell activation, cytokine production (e.g., IL-2), and proliferation.[10]

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHC_II MHC Class II pMHC pMHC Complex MHC_II->pMHC Loading HA_Peptide HA (110-119) Peptide HA_Peptide->pMHC TCR TCR pMHC->TCR Recognition CD4 CD4 pMHC->CD4 Co-reception Lck Lck TCR->Lck recruits CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates PLCg1 PLCγ1 ZAP70->PLCg1 NFAT NFAT (inactive) PLCg1->NFAT activates NFAT_active NFAT (active) NFAT->NFAT_active Nucleus Nucleus NFAT_active->Nucleus translocates to Genes Gene Transcription (IL-2, etc.) Nucleus->Genes

T-Cell Receptor (TCR) signaling cascade initiated by HA (110-119)-MHC II complex recognition.

Quantitative Data on HA (110-119) Immunogenicity

Direct comparative data for the binding affinity (e.g., IC50) of the HA (110-119) peptide is not consistently reported across studies. However, its efficacy can be inferred from the concentrations used to elicit specific T-cell responses in various experimental settings. The following table summarizes quantitative parameters from published research.

Study FocusCell TypePeptide ConcentrationAssayOutcome / ObservationReference
T-Cell StimulationNaive CD4+ TCR-HA cells2 µg/mLProliferation AssayInduced robust T-cell proliferation and cytokine response.[11]
T-Cell ActivationA5 T-cell hybridoma1-150 nM (in fusion protein)GFP Reporter AssayT-HA-IL-2 fusion protein activated T-cells at 1000-fold lower concentration than peptide alone.[1]
In Vivo ImmunizationB10.D2 RIP-Tag2-HA mice50 µg (with adjuvant)Intracellular Cytokine StainingUsed as part of a peptide vaccine to stimulate CD4+ T-cells for an anti-tumor response.[12]
In Vitro StimulationSplenic lymphocytes5 µg/mLIntracellular Cytokine StainingElicited IFN-γ and IL-2 production in CD4+ T-cells.[12]
T-Cell InfiltrationClone 4 CD8+ T-cellsNot specifiedFlow CytometryHA (110-119) is the cognate peptide for SFE TCR transgenic CD4+ T-cells used in the model.[2]

Key Experimental Protocols

The HA (110-119) peptide is central to several key assays used to measure cellular immunity. Below are detailed methodologies for these experiments.

ELISpot Assay for Cytokine Release

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.[13]

Objective: To determine the number of HA (110-119)-specific, IFN-γ-producing T-cells.

Methodology:

  • Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes using density gradient centrifugation. Resuspend cells in a serum-free medium at a concentration of 2-3 x 10^6 cells/mL.[14][15]

  • Stimulation: Add 100 µL of the cell suspension (200,000 - 300,000 cells) to the coated wells.[15] Add 100 µL of the HA (110-119) peptide solution to achieve a final concentration of 2-10 µg/mL.[15][16]

    • Positive Control: Phytohemagglutinin (PHA) or a pool of known immunodominant viral peptides (e.g., CEF peptide pool).[17][18]

    • Negative Control: Medium with peptide solvent (e.g., DMSO) only.[16]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[15][17]

  • Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Following another incubation and wash, add an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Development: Add a substrate solution that precipitates, forming a colored spot at the site of cytokine secretion.

  • Analysis: Wash and dry the plate. Count the spots using an automated ELISpot reader. Results are typically expressed as Spot Forming Units (SFU) per million cells.

ELISpot_Workflow start Start coat_plate 1. Coat 96-well plate with anti-IFNγ capture Ab start->coat_plate end End isolate_cells 2. Isolate PBMCs or Splenocytes coat_plate->isolate_cells plate_cells 3. Plate 2-3x10^5 cells/well isolate_cells->plate_cells add_peptide 4. Add HA (110-119) peptide (2-10 µg/mL) plate_cells->add_peptide incubate 5. Incubate 18-24h at 37°C add_peptide->incubate detect 6. Add biotinylated detection Ab incubate->detect add_enzyme 7. Add Streptavidin-Enzyme Conjugate detect->add_enzyme add_substrate 8. Add precipitating substrate add_enzyme->add_substrate analyze 9. Analyze spots (SFU) add_substrate->analyze analyze->end

Workflow for the Enzyme-Linked Immunospot (ELISpot) assay.
T-Cell Proliferation Assay via CFSE Staining

This assay measures T-cell proliferation by tracking the dilution of a fluorescent dye, Carboxyfluorescein succinimidyl ester (CFSE), upon cell division.[19][20]

Objective: To quantify the proliferation of HA (110-119)-specific T-cells.

Methodology:

  • Cell Preparation: Isolate T-cells or use whole PBMCs. Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.

  • CFSE Labeling: Add CFSE stock solution to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light.[10]

  • Quenching: Stop the reaction by adding 5 volumes of ice-cold complete cell culture medium (e.g., RPMI with 10% FBS). Incubate on ice for 5 minutes.

  • Washing: Wash the cells twice with complete medium to remove unbound CFSE.

  • Cell Culture: Seed 1 x 10^5 CFSE-labeled cells per well in a 96-well plate.

  • Stimulation: Add the HA (110-119) peptide to the desired final concentration. Include unstimulated (cells only) and positive (e.g., anti-CD3/CD28 antibodies) controls.[10]

  • Incubation: Culture the cells for 72-96 hours at 37°C in a humidified 5% CO2 incubator.[10]

  • Flow Cytometry Analysis: Harvest the cells and stain with antibodies for T-cell markers (e.g., CD4) if desired. Analyze on a flow cytometer. Each cell division results in a halving of CFSE fluorescence intensity, which appears as distinct peaks in the histogram.[19]

CFSE_Workflow start Start isolate_cells 1. Isolate T-Cells or PBMCs start->isolate_cells end End label_cfse 2. Label cells with CFSE dye (1-5 µM) isolate_cells->label_cfse quench_wash 3. Quench reaction and wash away excess dye label_cfse->quench_wash culture_stimulate 4. Culture cells with HA (110-119) peptide quench_wash->culture_stimulate incubate 5. Incubate for 72-96h culture_stimulate->incubate harvest_stain 6. Harvest cells and stain for surface markers (e.g., CD4) incubate->harvest_stain analyze 7. Analyze by Flow Cytometry harvest_stain->analyze analyze->end

Workflow for T-Cell Proliferation Assay using CFSE dye.

Conclusion

The Influenza HA (110-119) peptide remains a critical reagent in cellular immunology. Its well-defined characteristics as an MHC Class II-restricted CD4+ T-cell epitope allow for precise and reproducible studies of T-cell function. For researchers in academia and industry, a thorough understanding of its mechanism and the application of standardized protocols are essential for advancing the development of next-generation vaccines and T-cell-based therapies that can provide broad and lasting protection against influenza.

References

In-Depth Technical Guide: Function of Influenza HA (110-119) as a T-Cell Epitope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the influenza hemagglutinin (HA) peptide spanning amino acids 110-119, a critical T-cell epitope. The content herein details its immunological function, presents quantitative data on its activity, outlines key experimental protocols for its study, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Influenza HA (110-119) as a T-Cell Epitope

The influenza virus hemagglutinin (HA) is a surface glycoprotein (B1211001) essential for viral entry into host cells and is a primary target for the adaptive immune system. Within the HA protein, the peptide sequence corresponding to amino acids 110-119 of the H1 subtype (sequence: SFERFEIFPK) has been extensively characterized as an immunodominant CD4+ T-cell epitope in the BALB/c mouse model.[1] This epitope is recognized by T-cells in the context of the Major Histocompatibility Complex (MHC) class II molecule, I-E^d. Its prominence in immunological studies stems from its ability to elicit robust T-helper cell responses, making it a valuable tool for investigating T-cell activation, memory, and tolerance, as well as for the development of novel influenza vaccines.

Quantitative Data on the Immunological Function of HA (110-119)

Table 1: Functional T-Cell Responses to Influenza HA (110-119) Epitope

ParameterExperimental SystemResultReference
T-Cell Activation Concentration In vitro stimulation of a T-cell hybridoma (A5) with bone marrow-derived dendritic cells (BMDCs) as APCs.Activation detected over a peptide concentration range of 3–50 μM.[2]
Frequency of HA-Specific Memory CD4+ T-Cells Adoptive transfer of in vitro primed HA-specific CD4+ T-cells into congenic BALB/c hosts.Stable population comprising 0.5% to 2% of total endogenous CD4+ T-cells.[1]
Cytokine Production (IFN-γ) Ex vivo stimulation of splenocytes from influenza-infected mice.Data on specific concentrations in pg/mL or ng/mL are highly variable depending on the experimental setup and are not consistently reported in literature. However, robust IFN-γ production is a hallmark of the Th1 response to this epitope.[1][3]
Cytokine Production (IL-2) In vitro and ex vivo T-cell stimulation assays.Similar to IFN-γ, specific concentrations are variable. IL-2 production is critical for T-cell proliferation and is consistently observed in response to HA (110-119) stimulation.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the HA (110-119) T-cell epitope. Below are protocols for key experiments used in its characterization.

MHC Class II-Peptide Binding Assay (Competitive ELISA)

This assay is designed to quantify the binding affinity of a peptide to a specific MHC class II molecule.

Principle: A known biotinylated peptide that binds to the MHC molecule of interest is used as a probe. Unlabeled test peptides (e.g., HA 110-119) are added in increasing concentrations to compete for binding to the MHC molecule. The amount of biotinylated peptide bound is inversely proportional to the binding affinity of the test peptide.

Materials:

  • Purified, soluble I-E^d MHC class II molecules

  • Biotinylated control peptide (known I-E^d binder)

  • HA (110-119) peptide

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with an antibody specific for the MHC class II molecule overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 2 hours at room temperature.

  • Wash the plate three times.

  • Add the purified I-E^d MHC class II molecules to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times.

  • Prepare serial dilutions of the HA (110-119) peptide and the unlabeled control peptide.

  • Add the peptide dilutions to the wells, followed by a fixed concentration of the biotinylated control peptide.

  • Incubate overnight at room temperature to allow for competitive binding.

  • Wash the plate five times.

  • Add streptavidin-HRP to the wells and incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add TMB substrate and incubate in the dark until a color change is observed.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm.

  • The IC50 value (the concentration of test peptide that inhibits 50% of the binding of the biotinylated peptide) can be calculated using a dose-response curve.

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting T-Cells

Principle: The ELISpot assay quantifies the number of cytokine-secreting cells at a single-cell level. Cells are cultured on a surface coated with a capture antibody specific for the cytokine of interest. Secreted cytokine is captured in the immediate vicinity of the cell, and upon cell removal, the captured cytokine is detected using a biotinylated detection antibody, followed by an enzyme-conjugated streptavidin and a precipitating substrate. Each spot represents a single cytokine-secreting cell.

Materials:

  • ELISpot plate (PVDF membrane)

  • Anti-cytokine (e.g., IFN-γ, IL-2) capture antibody

  • Biotinylated anti-cytokine detection antibody

  • Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP) conjugate

  • Substrate (e.g., BCIP/NBT for ALP, AEC for HRP)

  • HA (110-119) peptide

  • Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected mice

  • Complete RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • ELISpot plate reader

Procedure:

  • Pre-wet the ELISpot plate with 35% ethanol (B145695) for 30 seconds, then wash thoroughly with sterile PBS.

  • Coat the plate with the capture antibody overnight at 4°C.

  • Wash the plate and block with complete RPMI-1640 medium containing 10% FBS for at least 30 minutes at 37°C.

  • Prepare a single-cell suspension of splenocytes or PBMCs.

  • Add the cells to the wells at a desired density (e.g., 2x10^5 to 5x10^5 cells/well).

  • Stimulate the cells with the HA (110-119) peptide at an optimal concentration (e.g., 1-10 µg/mL). Include negative (no peptide) and positive (e.g., mitogen) controls.

  • Incubate the plate for 18-48 hours at 37°C in a 5% CO₂ incubator.

  • Wash the plate extensively with PBS containing 0.05% Tween-20 to remove the cells.

  • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

  • Wash the plate and add the substrate. Monitor for spot development.

  • Stop the reaction by washing with distilled water.

  • Allow the plate to dry completely.

  • Count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

Principle: ICS allows for the simultaneous measurement of multiple cytokines produced by individual cells, along with the identification of the cell phenotype using surface markers. Cells are stimulated in the presence of a protein transport inhibitor, which causes cytokines to accumulate in the Golgi apparatus. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against surface markers and intracellular cytokines.

Materials:

  • Single-cell suspension of splenocytes or PBMCs

  • HA (110-119) peptide

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorescently labeled antibodies for cell surface markers (e.g., anti-CD4)

  • Fluorescently labeled antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2)

  • Fixation/Permeabilization buffer kit

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension and adjust to the desired concentration.

  • Stimulate the cells with the HA (110-119) peptide in the presence of a protein transport inhibitor for 4-6 hours at 37°C.

  • Wash the cells with FACS buffer.

  • Stain for surface markers by incubating the cells with fluorescently labeled antibodies (e.g., anti-CD4) for 30 minutes on ice.

  • Wash the cells.

  • Fix the cells using a fixation buffer for 20 minutes at room temperature.

  • Wash the cells.

  • Permeabilize the cells with a permeabilization buffer.

  • Stain for intracellular cytokines by incubating the cells with fluorescently labeled antibodies (e.g., anti-IFN-γ, anti-IL-2) in permeabilization buffer for 30 minutes at room temperature.

  • Wash the cells with permeabilization buffer.

  • Resuspend the cells in FACS buffer.

  • Acquire the data on a flow cytometer.

  • Analyze the data using appropriate software to quantify the percentage of CD4+ T-cells producing specific cytokines.

Visualizations: Signaling Pathways and Experimental Workflows

T-Cell Receptor Signaling Pathway upon HA (110-119)-I-E^d Recognition

The engagement of the T-cell receptor (TCR) with the HA (110-119) peptide presented by the I-E^d molecule on an antigen-presenting cell (APC) initiates a complex signaling cascade. This cascade leads to T-cell activation, proliferation, and differentiation.

TCR_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell pMHC HA (110-119) / I-Ed CD4 CD4 pMHC->CD4 TCR TCR CD3 CD3 Complex TCR->CD3 Lck Lck CD4->Lck ZAP70 ZAP-70 CD3->ZAP70 Recruits Lck->CD3 Phosphorylates ITAMs Lck->ZAP70 Activates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ Release IP3->Ca PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Transcription Gene Transcription (IL-2, IFN-γ) NFAT->Transcription NFkB NF-κB PKC->NFkB NFkB->Transcription Ras Ras-MAPK Pathway RasGRP->Ras AP1 AP-1 Ras->AP1 AP1->Transcription

Caption: TCR signaling cascade upon recognition of HA (110-119).

Experimental Workflow for T-Cell Epitope Characterization

The characterization of a T-cell epitope such as HA (110-119) follows a logical progression from initial identification to detailed functional analysis.

References

Discovery and significance of the HA (110-119) immunodominant region

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the HA (110-119) Immunodominant Region

Introduction

Influenza virus hemagglutinin (HA) is a critical surface glycoprotein (B1211001) that mediates viral entry into host cells and is the primary target for neutralizing antibodies. Beyond its role in humoral immunity, HA contains numerous epitopes that elicit T-cell responses, which are fundamental for viral clearance and long-term immunological memory. Within the HA protein of the archetypal H1N1 A/PR/8/34 strain, the amino acid sequence 110-119 has been identified as a potent, immunodominant CD4+ T-cell epitope. This region is instrumental in driving robust T-helper cell responses, making it a subject of intense immunological research. This technical guide provides a comprehensive overview of the discovery, significance, and experimental characterization of the HA (110-119) region for researchers, scientists, and professionals in drug and vaccine development.

Discovery and Characterization

The HA (110-119) region was identified as a major class II-restricted T-cell epitope in the BALB/c mouse model.[1] It is specifically recognized by CD4+ T-cells in the context of the Major Histocompatibility Complex (MHC) class II molecule I-E^d.[2][3] The precise amino acid sequence for this epitope is Ser-Phe-Glu-Arg-Phe-Glu-Ile-Phe-Pro-Lys (SFERFEIFPK) .[4] Its discovery was pivotal for the development of T-cell receptor (TCR) transgenic mouse models, such as the HA-TCR (clonotype 6.5) transgenic mouse, which expresses a TCR specific for the HA (110-119) peptide presented by I-E^d.[2][3] This model has become an invaluable tool for studying the dynamics of CD4+ T-cell activation, differentiation, and memory.

Immunological Significance

The significance of the HA (110-119) epitope lies in its ability to elicit strong and protective CD4+ T-cell mediated immunity. Memory CD4+ T-cells specific for this epitope can direct protective responses to an influenza virus challenge through their intrinsic effector mechanisms.[3] Studies have demonstrated that adoptive transfer of memory CD4+ T-cells recognizing this epitope can lead to enhanced viral clearance, recovery from sublethal infection, and complete protection against lethal challenge.[3] This protection occurs even in the absence of B-cells and CD8+ T-cells, highlighting a direct and potent effector role for HA (110-119)-specific CD4+ T-cells.[3] Furthermore, these memory cells persist in both lymphoid and non-lymphoid tissues, including the lungs, and are characterized by the rapid production of effector cytokines like Interferon-gamma (IFN-γ) upon secondary antigen encounter.[2]

Quantitative Data on T-Cell Responses

ParameterMethodConditionResultReference
Peptide Concentration for T-Cell Priming In Vitro CultureCD4+ T-cells from HA-TCR mice primed with peptide and APCs.5.0 µg/mL[3]
Memory T-Cell Frequency Flow CytometryStable population in "HA-memory" mice post-adoptive transfer.0.5% to 2.0% of total endogenous CD4+ T-cells.[2]
Cytokine Secretion (IFN-γ) ELISpotSplenocytes stimulated with HA-specific peptide pools.Detectable spot-forming units (SFUs) indicating cytokine release.[5]
T-Cell Activation Marker Upregulation Flow CytometryPBMCs stimulated with peptide pools.Measurable increase in CD137+ and CD69+ T-cells.[6][7]

Note: In MHC binding assays, an IC50 value below 500 nM is generally considered indicative of a good binder, though allele-specific thresholds are often preferred for higher accuracy.[8]

Experimental Protocols

Characterizing the T-cell response to the HA (110-119) epitope involves several key immunological assays.

In Vitro T-Cell Priming and Proliferation Assay

This protocol is adapted from methods used to generate HA-specific effector T-cells for adoptive transfer studies.[3]

  • Cell Isolation : Purify CD4+ T-cells from the spleens of HA-TCR transgenic mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). Prepare antigen-presenting cells (APCs) by depleting T-cells from splenocytes of a wild-type BALB/c mouse and treating them with Mitomycin C (50 µg/mL) to arrest proliferation.

  • Co-culture : Culture the purified HA-TCR CD4+ T-cells (2 x 10^6 cells/mL) with the prepared APCs (1 x 10^6 cells/mL).

  • Peptide Stimulation : Add the HA (110-119) peptide (SFERFEIFPK) to the co-culture at a final concentration of 5.0 µg/mL.

  • Incubation : Incubate the cells for 3 days at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Analysis : If tracking proliferation, label the CD4+ T-cells with a proliferation dye (e.g., CellTrace™ Violet) before co-culture. Analyze dye dilution after 3 days using flow cytometry. The resulting activated T-cell blasts are ready for functional assays or adoptive transfer.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This protocol outlines the detection of IFN-γ secreting cells in response to the HA epitope.[5][9]

  • Plate Preparation : Coat a 96-well PVDF membrane ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C. Wash the plate with sterile PBS and block with complete RPMI medium containing 10% FCS for 2 hours at 37°C.

  • Cell Plating : Prepare a single-cell suspension of splenocytes from immunized or control mice. Add 2.5-5 x 10^5 cells per well to the prepared ELISpot plate.

  • Antigen Stimulation : Add the HA (110-119) peptide to the wells at a final concentration of 2-5 µg/mL. Use medium alone as a negative control and a mitogen (e.g., PHA) as a positive control.

  • Incubation : Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection : Lyse the cells and wash the plate. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Development : Wash the plate and add streptavidin-alkaline phosphatase (Strep-ALP). Incubate for 1 hour. Wash again and add the AP substrate solution (BCIP/NBT).

  • Analysis : Stop the reaction by washing with water once spots have formed. Dry the plate and count the spot-forming units (SFUs) using an automated ELISpot reader.

Flow Cytometry for T-Cell Activation Induced Markers (AIM)

This protocol allows for the identification and quantification of rare antigen-specific T-cells based on the co-expression of surface activation markers.[6][7]

  • Cell Preparation : Isolate Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes and plate 1-2 x 10^6 cells per well in a 96-well U-bottom plate.

  • Antigen Stimulation : Stimulate the cells with the HA (110-119) peptide (1-2 µg/mL) for 18-24 hours at 37°C. Include an unstimulated (negative) control and a positive control (e.g., anti-CD3/CD28 beads or PHA).

  • Surface Staining : After stimulation, wash the cells with FACS buffer (PBS + 2% FBS). Stain the cells with a cocktail of fluorescently-conjugated antibodies against surface markers. A typical panel includes a viability dye, anti-CD3, anti-CD4, anti-CD8, and the AIM markers anti-CD69 and anti-CD154 (CD40L). Incubate for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization (Optional) : If performing intracellular cytokine staining, fix and permeabilize the cells using a commercial kit.

  • Intracellular Staining (Optional) : Stain for intracellular cytokines like IFN-γ, TNF-α, or IL-2.

  • Data Acquisition : Wash the cells and acquire events on a flow cytometer.

  • Data Analysis : Gate on live, singlet, CD3+, CD4+ lymphocytes. Identify the AIM+ population by gating on cells co-expressing CD69 and CD154. Frequencies are typically reported after subtracting the background from the unstimulated control.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow to characterize T-cell responses against the HA (110-119) epitope.

G cluster_start Experimental Model cluster_processing Sample Processing cluster_assays Functional Assays cluster_analysis Data Analysis start_node BALB/c Mouse Model (e.g., HA-TCR Transgenic or Immunized) isolate Isolate Splenocytes or PBMCs start_node->isolate stim In Vitro Stimulation with HA(110-119) Peptide isolate->stim elispot ELISpot Assay stim->elispot flow Flow Cytometry (AIM) stim->flow prolif Proliferation Assay stim->prolif elispot_res Quantify IFN-γ Secreting Cells (SFU) elispot->elispot_res flow_res Quantify %AIM+ (CD69+CD154+) Cells flow->flow_res prolif_res Measure Proliferation (Dye Dilution) prolif->prolif_res

Caption: Experimental workflow for characterizing HA(110-119) specific T-cell responses.

TCR Signaling Pathway

This diagram shows a simplified signaling cascade initiated upon T-cell recognition of the HA (110-119) peptide presented by an APC.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell mhc MHC-II (I-Ed) + HA(110-119) Peptide tcr TCR tcr->mhc Recognition cd3 CD3 cd4 CD4 cd4->mhc lck Lck cd4->lck recruits zap70 ZAP-70 cd3->zap70 recruits & activates lck->cd3 phosphorylates ITAMs downstream Downstream Signaling (e.g., PLCγ, MAPK) zap70->downstream response Cellular Response: • Proliferation • Cytokine Secretion • Effector Function downstream->response

Caption: TCR signaling upon recognition of the HA(110-119)-MHC complex.

Conclusion

The HA (110-119) peptide is a cornerstone immunodominant epitope for the study of CD4+ T-cell immunology in the context of influenza infection. Its ability to drive potent memory and effector T-cell responses has made it an indispensable tool for dissecting the mechanisms of protective cellular immunity. For researchers in immunology and professionals in vaccine development, understanding the characteristics and experimental methodologies associated with this epitope is crucial for designing novel therapeutic strategies that aim to harness the power of T-cell mediated protection against influenza and other infectious diseases.

References

Decoding the Immunomodulatory Potential of Influenza HA (110-119): A Technical Guide to Regulatory T-cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the influenza hemagglutinin (HA) peptide fragment 110-119 in the stimulation of regulatory T-cells (Tregs). Understanding the mechanisms by which this specific peptide epitope modulates Treg activity is paramount for the development of novel immunotherapies for autoimmune diseases, transplant rejection, and chronic inflammatory conditions. This document provides a comprehensive overview of the core principles, quantitative data, experimental methodologies, and signaling pathways involved in HA (110-119)-mediated Treg stimulation.

Core Concepts in HA (110-119)-Induced Treg Stimulation

The influenza HA (110-119) peptide, with the sequence SFERFEIFPK, is a well-characterized immunodominant epitope that can be presented by MHC class II molecules.[1][2][3] This presentation allows for the specific recognition by CD4+ T-cells, including the Foxp3+ regulatory T-cell subset. The interaction between the peptide-MHC II complex on an antigen-presenting cell (APC) and the T-cell receptor (TCR) on a Treg is the initial and critical step in the activation cascade that leads to Treg proliferation and the enhancement of their suppressive functions.[4]

Naturally occurring Tregs that recognize self-peptides play a crucial role in maintaining peripheral tolerance.[4][5] Intriguingly, Tregs selected based on their specificity for a self-peptide can also be activated by a foreign viral peptide, such as influenza HA (110-119), highlighting the potential for cross-reactivity in immune regulation.[4] The stimulation of these Tregs can lead to the production of anti-inflammatory cytokines like IL-10 and the suppression of pro-inflammatory responses, such as IFN-γ production by effector T-cells.[6]

Quantitative Data on Treg Stimulation by Influenza HA (110-119)

The following tables summarize key quantitative findings from studies investigating the effects of influenza HA (110-119) on T-cell populations. These data highlight the peptide's ability to induce proliferation and specific cytokine responses.

Cell Type Stimulus Concentration Assay Endpoint Result Reference
Mouse CD4+CD25- T cells (HA-TCR Tg)HA (110-119) peptide5 µMProliferation AssayUpregulation of CD69 and CD25Significant increase in activation markers[7]
TS1-HA-TCR-Tg+ T cellsInfluenza hemagglutinin 110-119 peptide500 ng/ml[3H] Thymidine (B127349) incorporationT-cell proliferationStimulation of proliferation[8]
HA-TCR CD4 T cellsHA peptide5 µg/mlIntracellular Cytokine Staining (ICS)IFN-γ production in CD25+ memory cells11% of activated memory cells produced IFN-γ[1]

HA-TCR Tg: T-cell receptor transgenic mice specific for influenza hemagglutinin.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline standardized protocols for key experiments in the study of HA (110-119)-mediated Treg stimulation.

Protocol 1: In Vitro Treg Proliferation Assay

This protocol details the steps for measuring the proliferation of Tregs in response to stimulation with the influenza HA (110-119) peptide.

1. Cell Isolation:

  • Isolate splenocytes from experimental mice (e.g., BALB/c or HA-TCR transgenic mice).
  • Enrich for CD4+ T-cells using magnetic-activated cell sorting (MACS) with CD4 microbeads.
  • Isolate CD4+CD25+ Tregs from the enriched CD4+ population by fluorescence-activated cell sorting (FACS). Purity should be >95%.
  • Isolate antigen-presenting cells (APCs), such as T-cell-depleted splenocytes, by treating total splenocytes with anti-Thy1.2 antibody and complement. Irradiate the APCs (e.g., 2000 rads) to prevent their proliferation.[8]

2. Cell Culture and Stimulation:

  • Plate irradiated APCs (5 x 10^4 cells/well) in a 96-well flat-bottom plate.
  • Add purified Tregs at a desired ratio (e.g., 1:1 with responder T-cells if performing a suppression assay, or as a standalone culture to measure direct proliferation).
  • Add the influenza HA (110-119) peptide (sequence: SFERFEIFPK) to the culture at a final concentration of 500 ng/ml.[8]
  • Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

3. Measurement of Proliferation:

  • For radioactive assays, pulse the cultures with 1 µCi of [3H] Thymidine for the final 18 hours of culture.[8]
  • Harvest the cells onto filter mats and measure thymidine incorporation using a scintillation counter.
  • For non-radioactive assays, label Tregs with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) prior to culture. Analyze dye dilution by flow cytometry after 72 hours.

Protocol 2: Cytokine Production Analysis by ELISA

This protocol describes how to measure the production of key cytokines, such as IL-10 and IFN-γ, by Tregs following stimulation.

1. Cell Culture and Supernatant Collection:

  • Follow steps 1 and 2 of the Treg Proliferation Assay protocol.
  • After the desired incubation period (e.g., 48-72 hours), centrifuge the culture plates.
  • Carefully collect the culture supernatants without disturbing the cell pellet. Store supernatants at -80°C until analysis.

2. ELISA Procedure:

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-10) overnight at 4°C.
  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
  • Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
  • Wash the plate.
  • Add diluted culture supernatants and a standard curve of recombinant cytokine to the wells. Incubate for 2 hours at room temperature.
  • Wash the plate.
  • Add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
  • Wash the plate.
  • Add avidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
  • Wash the plate.
  • Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
  • Stop the reaction with a stop solution (e.g., 2N H2SO4).
  • Read the absorbance at 450 nm using a microplate reader.
  • Calculate cytokine concentrations in the samples by interpolating from the standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in Treg stimulation is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Treg_Stimulation_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_Treg Regulatory T-cell (Treg) MHC_Peptide MHC class II + HA (110-119) TCR TCR MHC_Peptide->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) PI3K PI3K TCR->PI3K CD28->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR FOXP3 FOXP3 Expression mTOR->FOXP3 Proliferation Proliferation mTOR->Proliferation Suppression Suppressive Function FOXP3->Suppression IL10 IL-10 Production FOXP3->IL10

Caption: TCR signaling cascade in a Treg upon recognition of the HA (110-119) peptide.

Experimental_Workflow cluster_analysis Analysis start Start: Isolate Splenocytes isolate_tregs Isolate CD4+CD25+ Tregs (FACS) start->isolate_tregs isolate_apcs Isolate and Irradiate APCs start->isolate_apcs coculture Co-culture Tregs and APCs with HA (110-119) peptide isolate_tregs->coculture isolate_apcs->coculture incubation Incubate for 72 hours coculture->incubation proliferation_analysis Proliferation Assay (CFSE or [3H] Thymidine) incubation->proliferation_analysis cytokine_analysis Cytokine Analysis (ELISA/ICS) incubation->cytokine_analysis foxp3_analysis Foxp3 Expression (Flow Cytometry) incubation->foxp3_analysis end End: Data Interpretation proliferation_analysis->end cytokine_analysis->end foxp3_analysis->end

Caption: A typical experimental workflow for studying Treg stimulation by HA (110-119).

Conclusion

The influenza HA (110-119) peptide is a valuable tool for studying the fundamental biology of regulatory T-cells. Its ability to specifically stimulate Treg proliferation and function provides a model system for dissecting the molecular and cellular mechanisms of immune suppression. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals seeking to harness the therapeutic potential of Tregs. Further investigation into the downstream signaling events and the in vivo consequences of HA (110-119)-mediated Treg stimulation will be crucial for translating these findings into novel clinical applications.

References

Immunological Properties of the Hemagglutinin 110-119 Fragment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hemagglutinin (HA) protein of the influenza virus is a critical target for the host immune system. Within this protein, the 110-119 fragment (HA 110-119) has been identified as a key immunodominant T-cell epitope in certain mouse models, making it a valuable tool for studying the intricacies of T-cell activation, immune memory, and the development of novel vaccine strategies. This technical guide provides a comprehensive overview of the immunological properties of the HA 110-119 fragment, detailing its interaction with the Major Histocompatibility Complex (MHC), its role in T-cell stimulation, and the downstream effector functions it elicits. This document is intended to serve as a resource for researchers and professionals in the fields of immunology and drug development, offering both foundational knowledge and practical experimental guidance.

The HA 110-119 peptide, with the core amino acid sequence SFERFEIFPK , is derived from the HA1 subunit of the influenza A virus hemagglutinin.[1][2] Its immunological significance lies in its ability to be presented by MHC class II molecules to CD4+ T helper cells, initiating a cascade of adaptive immune responses.[3] Understanding the precise nature of this interaction and its consequences is paramount for the rational design of vaccines and immunotherapies targeting influenza and other pathogens.

Data Presentation

Table 1: MHC Class II Binding Affinity of HA 110-119
MHC AllelePeptide SequenceBinding Affinity (IC50)Comments
I-AdSFERFEIFPKNot explicitly found in searchesThis allele is known to present a diversity of peptides.[4][5]
I-EdSFERFEIFPKNot explicitly found in searchesThe HA 110-120 peptide is presented in the context of I-Ed molecules to activate specific T-cell hybridomas.[2]

Note: The absence of specific IC50 values in the immediate search results highlights a gap in readily available public data and underscores the importance of empirical determination for specific experimental systems.

Table 2: T-Cell Responses to HA 110-119 Stimulation

Stimulation of T-cells with the HA 110-119 peptide elicits a range of functional responses, including proliferation and cytokine secretion. The magnitude of these responses is indicative of the presence and frequency of antigen-specific T-cells.

T-Cell ResponseAssay TypeStimulus ConcentrationObserved EffectSource
Proliferation [3H]thymidine incorporation10-5 to 10 µg/mlDose-dependent proliferation of HA-specific T-cells.[6][6]
CFSE Dye Dilution50 µMStrong proliferative response of HA-specific naive CD4+ T-cells.[7][7]
Cytokine Secretion Intracellular Cytokine Staining (ICS)5 µg/mlProduction of IFN-γ and IL-2 by CD4+ T-cells.[8][8]
ELISpot10 µg/mLDetection of IFN-γ secreting cells.[9][10][9][10]

Experimental Protocols

Peptide-MHC Class II Binding Assay (Fluorescence Polarization)

This protocol describes a competition assay to measure the binding affinity (IC50) of the HA 110-119 peptide to purified, soluble MHC class II molecules.[4][7]

Materials:

  • Purified, soluble MHC class II molecules (e.g., I-Ad or I-Ed)

  • Fluorescently labeled high-affinity probe peptide for the specific MHC class II molecule

  • HA 110-119 peptide and other control peptides

  • Binding buffer (e.g., PBS, pH 7.4, with 1% BSA and protease inhibitors)

  • 96-well black, flat-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagents:

    • Dilute the purified MHC class II molecules and the fluorescently labeled probe peptide to the desired working concentrations in binding buffer. Optimal concentrations should be determined empirically but are typically in the nanomolar range.

    • Prepare a serial dilution of the HA 110-119 peptide (and control peptides) in binding buffer, starting from a high concentration (e.g., 100 µM).

  • Set up the Assay:

    • In a 96-well plate, add a constant concentration of the MHC class II molecule and the fluorescently labeled probe peptide to each well.

    • Add the serially diluted HA 110-119 peptide to the wells. Include wells with no competitor peptide (maximum binding) and wells with only the labeled peptide (minimum binding).

  • Incubation:

    • Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium. The plate should be protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the HA 110-119 peptide.

    • Plot the percentage of inhibition against the logarithm of the competitor peptide concentration.

    • Determine the IC50 value, which is the concentration of the HA 110-119 peptide that causes 50% inhibition of the probe peptide binding.

T-Cell Proliferation Assay (CFSE Dye Dilution)

This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure the proliferation of T-cells in response to HA 110-119 stimulation.[7][11]

Materials:

  • Isolated T-cells (e.g., from splenocytes of an immunized mouse)

  • Antigen-presenting cells (APCs) (e.g., irradiated splenocytes)

  • HA 110-119 peptide

  • CFSE staining solution

  • Complete RPMI-1640 medium

  • Flow cytometer

Procedure:

  • Label T-cells with CFSE:

    • Resuspend isolated T-cells in PBS at a concentration of 1-10 x 106 cells/mL.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

    • Quench the staining reaction by adding 5 volumes of cold complete medium.

    • Wash the cells twice with complete medium.

  • Co-culture:

    • In a 96-well plate, co-culture the CFSE-labeled T-cells with APCs.

    • Add the HA 110-119 peptide at various concentrations (e.g., 0.1, 1, 10 µg/mL). Include a no-peptide control.

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4).

    • Analyze the cells by flow cytometry, gating on the CD4+ T-cell population.

    • Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells. Quantify the percentage of cells that have undergone one or more divisions.

Cytokine Secretion Assay (ELISpot)

This protocol describes the Enzyme-Linked Immunospot (ELISpot) assay to quantify the number of IFN-γ secreting cells in response to HA 110-119 stimulation.[9][10][12]

Materials:

  • PVDF-membrane 96-well ELISpot plate

  • Anti-IFN-γ capture antibody

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (AP) or -horseradish peroxidase (HRP) conjugate

  • Substrate solution (e.g., BCIP/NBT for AP or AEC for HRP)

  • Isolated peripheral blood mononuclear cells (PBMCs) or splenocytes

  • HA 110-119 peptide

  • Complete RPMI-1640 medium

Procedure:

  • Plate Coating:

    • Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.

    • Wash the plate and block with sterile blocking buffer (e.g., RPMI with 10% FBS) for at least 1 hour at room temperature.

  • Cell Stimulation:

    • Add the isolated cells to the wells at a desired density (e.g., 2-5 x 105 cells/well).

    • Add the HA 110-119 peptide at the desired concentration (e.g., 10 µg/mL). Include a no-peptide control and a positive control (e.g., PHA).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Detection:

    • Wash the plate to remove the cells.

    • Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

    • Wash the plate and add the substrate solution. Monitor for the development of spots.

  • Analysis:

    • Stop the reaction by washing with water.

    • Allow the plate to dry completely.

    • Count the number of spots in each well using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.

Visualization of Pathways and Workflows

T-Cell Activation Signaling Pathway

The following diagram illustrates the key signaling events initiated by the recognition of the HA 110-119 peptide presented by an MHC class II molecule on an antigen-presenting cell (APC) by a CD4+ T-cell.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHC_Peptide MHC-II + HA 110-119 B7 B7 (CD80/86) TCR TCR TCR->MHC_Peptide Signal 1 Lck Lck CD4 CD4 CD4->MHC_Peptide CD4->Lck CD28 CD28 CD28->B7 Signal 2 ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates PLCg PLCγ LAT_SLP76->PLCg activates AP1 AP-1 LAT_SLP76->AP1 IP3_DAG IP3 + DAG PLCg->IP3_DAG generates NFAT NFAT IP3_DAG->NFAT NFkB NF-κB IP3_DAG->NFkB Cytokine_Gene Cytokine Gene (IL-2, IFN-γ) NFAT->Cytokine_Gene activate transcription NFkB->Cytokine_Gene activate transcription AP1->Cytokine_Gene activate transcription

T-Cell Activation by HA 110-119-MHC Complex
Experimental Workflow for T-Cell Epitope Identification

This diagram outlines a typical workflow for the identification and characterization of a T-cell epitope like the HA 110-119 fragment.

Epitope_Identification_Workflow Antigen Influenza Hemagglutinin Protein Sequence Peptide_Library Overlapping Peptide Library Synthesis Antigen->Peptide_Library In_Silico In Silico Epitope Prediction (MHC Binding) Antigen->In_Silico Screening Screen Peptide Library with Immune Cells (ELISpot/ICS) Peptide_Library->Screening In_Silico->Screening Immunization Immunize Mice with Influenza Virus or HA Protein Cell_Isolation Isolate Splenocytes/ PBMCs Immunization->Cell_Isolation Cell_Isolation->Screening Hit_Identification Identify 'Hit' Peptides (e.g., HA 110-119) Screening->Hit_Identification MHC_Binding Confirm MHC Binding (e.g., Fluorescence Polarization) Hit_Identification->MHC_Binding TCell_Assays Functional T-Cell Assays (Proliferation, Cytokine Profile) Hit_Identification->TCell_Assays Validation In Vivo Validation (e.g., Protection Studies) TCell_Assays->Validation

Workflow for T-Cell Epitope Discovery

Conclusion

The hemagglutinin 110-119 fragment serves as a valuable model epitope for dissecting the mechanisms of CD4+ T-cell immunity to influenza virus. Its ability to be presented by specific MHC class II alleles and subsequently trigger robust T-cell proliferation and cytokine production underscores its importance in the adaptive immune response. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the immunological properties of this and other T-cell epitopes. A deeper understanding of these fundamental interactions will undoubtedly contribute to the development of more effective and broadly protective influenza vaccines and immunotherapies. Further research to populate a comprehensive database of MHC binding affinities and quantitative T-cell responses for this and other key epitopes will be invaluable to the scientific community.

References

The Immunological Core of Influenza A: A Technical Guide to the HA (110-119) Epitope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hemagglutinin (HA) protein of the influenza A virus is a primary target for the host immune system. Within this critical viral protein lies a short, 10-amino acid sequence, HA (110-119), that has proven to be an invaluable tool for dissecting the intricacies of the CD4+ T cell response to influenza infection and vaccination. This technical guide provides an in-depth analysis of the role of the HA (110-119) peptide in influenza A virus immunology, offering a comprehensive resource for researchers and drug development professionals. We will delve into its biochemical properties, its interaction with the major histocompatibility complex (MHC), the subsequent T cell activation and differentiation, and the experimental protocols used to study these phenomena.

Physicochemical Properties and MHC Binding

Table 1: Physicochemical Properties of Influenza HA (110-119) Peptide

PropertyValue
SequenceSer-Phe-Glu-Arg-Phe-Glu-Ile-Phe-Pro-Lys (SFERFEIFPK)[2][4]
Molecular FormulaC_63_H_90_N_14_O_16_[2][4]
Molecular Weight1299.5 g/mol [2]
MHC RestrictionI-E^d^[2][3]

Role in T Cell Immunology

The presentation of the HA (110-119) peptide by antigen-presenting cells (APCs) to CD4+ T cells is a pivotal event that initiates a cascade of immunological responses. This interaction, mediated by the T cell receptor (TCR), triggers the activation, proliferation, and differentiation of HA-specific CD4+ T cells.

T Cell Activation and Proliferation

Stimulation of naive CD4+ T cells with the HA (110-119) peptide leads to their activation, characterized by the upregulation of activation markers such as CD25 and CD69, and subsequent clonal expansion. The concentration of the peptide is a critical factor in determining the magnitude of the T cell response.

T Cell Differentiation

Activated HA (110-119)-specific CD4+ T cells can differentiate into distinct functional subsets, primarily T helper 1 (Th1) and T helper 2 (Th2) cells, depending on the cytokine milieu.

  • Th1 Response: Characterized by the production of interferon-gamma (IFN-γ), Th1 cells are crucial for cell-mediated immunity against intracellular pathogens like viruses.

  • Th2 Response: Defined by the secretion of cytokines such as interleukin-4 (IL-4), IL-5, and IL-13, Th2 cells are primarily involved in humoral immunity and the response to extracellular pathogens.

Studies have shown that both Th1 and Th2 responses can be elicited by the HA (110-119) peptide, and the balance between these responses can be modulated by the experimental conditions.

T Regulatory Cell Stimulation

In addition to effector T cell responses, the HA (110-119) peptide has been shown to stimulate the proliferation of CD4+ CD25+ regulatory T cells (Tregs).[5] Tregs play a critical role in maintaining immune homeostasis and preventing excessive inflammation.

Table 2: Quantitative Data on HA (110-119)-Induced T Cell Responses

ParameterExperimental ConditionResultReference
T Cell ProliferationStimulation of naive TCR transgenic T cells with plastic-bound HA (110-119)-I-E^d^ complexes and anti-CD28 antibodyDose-dependent proliferation[6] (Migration and Function of Antigen-Primed Nonpolarized T Lymphocytes in Vivo)
Th1 Differentiation96-hour stimulation of naive TCR transgenic T cells with HA (110-119)-I-E^d^ complexes in the presence of IL-1270% of cells producing IFN-γ[6] (Migration and Function of Antigen-Primed Nonpolarized T Lymphocytes in Vivo)
Th2 Differentiation96-hour stimulation of naive TCR transgenic T cells with HA (110-119)-I-E^d^ complexes in the presence of IL-455% of cells producing IL-4[6] (Migration and Function of Antigen-Primed Nonpolarized T Lymphocytes in Vivo)
Non-polarized T Cell Generation24-hour stimulation of naive TCR transgenic T cells with HA (110-119)-I-E^d^ complexes without polarizing cytokines7% of cells producing low levels of IFN-γ[6] (Migration and Function of Antigen-Primed Nonpolarized T Lymphocytes in Vivo)

Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis of HA (110-119)

This protocol outlines the manual synthesis of the SFERFEIFPK peptide using Fmoc chemistry.

Materials:

  • Fmoc-Lys(Boc)-Wang resin

  • Fmoc-protected amino acids (Ser(tBu), Phe, Glu(OtBu), Arg(Pbf), Ile, Pro)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence (Pro, Phe, Ile, Glu(OtBu), Phe, Arg(Pbf), Glu(OtBu), Phe, Ser(tBu)).

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

In Vitro T Cell Stimulation Assay

Materials:

  • HA (110-119) peptide

  • Splenocytes from BALB/c mice (as APCs)

  • CD4+ T cells from TCR transgenic mice specific for HA (110-119)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • 96-well flat-bottom plate

Procedure:

  • Prepare APCs: Isolate splenocytes from BALB/c mice and irradiate them (3000 rads) to prevent proliferation.

  • Plate Cells:

    • Add 2 x 10^5 irradiated splenocytes to each well of a 96-well plate.

    • Add 2 x 10^5 purified CD4+ T cells to each well.

  • Peptide Stimulation: Add varying concentrations of the HA (110-119) peptide (e.g., 0.1, 1, 10 µg/mL) to the wells. Include a no-peptide control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Assess Proliferation:

    • Add 1 µCi of [^3^H]-thymidine to each well for the last 18 hours of incubation.

    • Harvest the cells onto a filter mat and measure thymidine (B127349) incorporation using a scintillation counter.

Intracellular Cytokine Staining

Materials:

  • Stimulated T cells from the in vitro assay

  • PMA (Phorbol 12-myristate 13-acetate)

  • Ionomycin (B1663694)

  • Brefeldin A

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibodies against CD4, IFN-γ, and IL-4

  • Flow cytometer

Procedure:

  • Restimulation: Restimulate the T cells with PMA (50 ng/mL) and ionomycin (500 ng/mL) in the presence of Brefeldin A (10 µg/mL) for 4-6 hours.

  • Surface Staining: Stain the cells with anti-CD4 antibody for 30 minutes on ice.

  • Fix and Permeabilize: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain the permeabilized cells with anti-IFN-γ and anti-IL-4 antibodies for 30 minutes at room temperature.

  • Acquisition: Wash the cells and acquire the data on a flow cytometer.

  • Analysis: Analyze the data by gating on the CD4+ T cell population and then determining the percentage of cells expressing IFN-γ and IL-4.

Visualizations

TCR Signaling Pathway

TCR_Signaling cluster_APC Antigen Presenting Cell cluster_TCell CD4+ T Cell MHC I-Ed MHC_Peptide MHC-Peptide Complex MHC->MHC_Peptide Peptide HA (110-119) Peptide->MHC_Peptide TCR TCR MHC_Peptide->TCR Recognition Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg AP1 AP-1 LAT->AP1 DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT Cytokines Cytokine Production (IFN-γ, IL-2, IL-4) NFkB->Cytokines NFAT->Cytokines AP1->Cytokines Proliferation Proliferation Cytokines->Proliferation

Caption: TCR signaling cascade upon recognition of the HA (110-119)-I-Ed complex.

Experimental Workflow

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis cluster_Data Data Output Peptide_Synth Peptide Synthesis (HA 110-119) Stimulation In Vitro T Cell Stimulation (72 hours) Peptide_Synth->Stimulation Cell_Isolation Isolate Splenocytes (APCs) & CD4+ T Cells Cell_Isolation->Stimulation Proliferation_Assay [³H]-Thymidine Incorporation Assay Stimulation->Proliferation_Assay ICS Intracellular Cytokine Staining Stimulation->ICS Proliferation_Data T Cell Proliferation (CPM) Proliferation_Assay->Proliferation_Data Flow_Cytometry Flow Cytometry Analysis ICS->Flow_Cytometry Cytokine_Data Cytokine Profile (% IFN-γ+, % IL-4+) Flow_Cytometry->Cytokine_Data

Caption: Experimental workflow for assessing the immunogenicity of HA (110-119).

Conclusion

The influenza HA (110-119) peptide has served as a cornerstone for our understanding of CD4+ T cell immunity to influenza A virus. Its well-defined sequence and MHC restriction have enabled detailed investigations into T cell activation, differentiation, and memory formation. This technical guide has provided a comprehensive overview of the key immunological features of this epitope, along with detailed experimental protocols and visual representations of the underlying biological processes. For researchers and drug development professionals, the HA (110-119) peptide remains a powerful tool for evaluating novel vaccine candidates and immunomodulatory therapies aimed at enhancing protection against influenza. Future research leveraging this important epitope will undoubtedly continue to unravel the complexities of the anti-influenza immune response.

References

An In-depth Technical Guide to the Core Characteristics of the Influenza HA (110-119) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Influenza Hemagglutinin (HA) protein is a critical surface glycoprotein (B1211001) of the influenza virus, mediating viral attachment to and fusion with host cells. Within its structure lie numerous epitopes that are recognized by the host immune system. Among these, the HA (110-119) peptide has emerged as a cornerstone for immunological research, particularly in the study of CD4+ T-cell responses. This technical guide provides a comprehensive overview of the basic characteristics of the Influenza HA (110-119) peptide, including its biochemical properties, immunological functions, and the experimental methodologies used for its characterization.

Core Biochemical and Immunological Properties

The Influenza HA (110-119) peptide is a decapeptide with the amino acid sequence Ser-Phe-Glu-Arg-Phe-Glu-Ile-Phe-Pro-Lys (SFERFEIFPK) .[1][2] It is derived from the HA1 subunit of the hemagglutinin protein of Influenza A virus. This peptide is a well-established T-cell epitope, specifically recognized by CD4+ T helper cells in the context of the Major Histocompatibility Complex (MHC) class II molecule I-Ed in murine models.[1] Its recognition by the T-cell receptor (TCR) is a critical initiating event for a cascade of downstream signaling pathways, leading to T-cell activation, proliferation, and the orchestration of an adaptive immune response.

Quantitative Data Summary

The interaction of the HA (110-119) peptide with the MHC class II molecule and its subsequent presentation to T-cells are quantifiable events. The following tables summarize key quantitative data related to the immunological activity of this peptide.

Table 1: Physicochemical Properties of Influenza HA (110-119) Peptide

PropertyValue
SequenceSFERFEIFPK
Molecular FormulaC63H90N14O16
Molecular Weight1299.5 g/mol

Table 2: T-Cell Activation and Cytokine Production in Response to Influenza HA (110-119) Peptide

ParameterExperimental ConditionResultReference
T-Cell Activation HA-TCR memory CD4 T cells stimulated with 1 µg/ml HA (110-119) peptideHigh T-cell activation[3]
IFN-γ Production HA-TCR memory CD4 T cells stimulated with 1 µg/ml HA (110-119) peptide250 ng/ml[3]
IL-4 Production HA-TCR memory CD4 T cells stimulated with 1 µg/ml HA (110-119) peptide<2 ng/ml[3]
IL-4 Production HA-TCR memory CD4 T cells stimulated with 100 µg/ml HA (110-119) peptide17 ng/ml[3]
IFN-γ Producing Cells Activated 6.5+ T cells (6-hour assay)6.11%[3]
IL-4 Producing Cells Activated 6.5+ T cells (6-hour assay)0.84%[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines of key experimental protocols used to characterize the Influenza HA (110-119) peptide.

MHC Class II Binding Assay (Competitive ELISA)

This assay quantifies the ability of the HA (110-119) peptide to bind to a specific MHC class II molecule, often by competing with a labeled reference peptide.

  • Plate Coating: Purified, soluble MHC class II (e.g., I-Ed) molecules are coated onto a high-binding 96-well ELISA plate.

  • Peptide Incubation: A known concentration of a biotinylated reference peptide with high affinity for the MHC molecule is mixed with serial dilutions of the unlabeled test peptide (HA 110-119).

  • Competitive Binding: The peptide mixture is added to the MHC-coated wells and incubated to allow for competitive binding.

  • Detection: The plate is washed to remove unbound peptides. Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated reference peptide.

  • Substrate Addition: A chromogenic substrate is added, and the color development is measured using a plate reader. The signal intensity is inversely proportional to the binding affinity of the test peptide.

  • Data Analysis: The concentration of the test peptide that inhibits 50% of the binding of the reference peptide (IC50) is calculated.

T-Cell Activation Assay (Flow Cytometry)

This protocol measures the activation of T-cells in response to antigen presentation.

  • Cell Preparation: Antigen-presenting cells (APCs), such as dendritic cells or B-cell lymphomas, are cultured. T-cells expressing a TCR specific for the HA (110-119)-MHC complex are also prepared.

  • Antigen Pulsing: APCs are incubated with varying concentrations of the HA (110-119) peptide to allow for processing and presentation on MHC class II molecules.

  • Co-culture: The peptide-pulsed APCs are co-cultured with the specific T-cells.

  • Staining: After an appropriate incubation period, the cells are stained with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25).

  • Flow Cytometry Analysis: The percentage of T-cells expressing activation markers is quantified using a flow cytometer.

Cytokine Production Assay (ELISpot)

The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

  • Plate Coating: A 96-well ELISpot plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ or anti-IL-4).

  • Cell Incubation: A suspension of T-cells and APCs is added to the wells, along with the HA (110-119) peptide at various concentrations.

  • Cytokine Capture: The plate is incubated in a CO2 incubator, allowing activated T-cells to secrete cytokines, which are captured by the antibodies on the plate surface.

  • Detection: The cells are washed away, and a biotinylated detection antibody specific for a different epitope on the cytokine is added.

  • Enzyme Conjugation: Streptavidin-alkaline phosphatase is added, which binds to the biotinylated detection antibody.

  • Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored precipitate, forming a "spot" at the location of each cytokine-secreting cell.

  • Analysis: The spots are counted using an automated ELISpot reader to determine the number of cytokine-producing cells per million plated cells.

Visualizations

T-Cell Receptor Signaling Pathway

The interaction of the HA (110-119) peptide presented by an MHC class II molecule with the T-cell receptor initiates a complex intracellular signaling cascade, leading to T-cell activation.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm T-Cell Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) TCell CD4+ T-Cell MHC_Peptide MHC-II / HA(110-119) TCR TCR MHC_Peptide->TCR Signal 1 Lck Lck TCR->Lck Recruits & Activates CD4 CD4 CD4->Lck CD28 CD28 B7 B7 B7->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Activates AP1 AP-1 LAT->AP1 via Ras/MAPK IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Calcineurin Calcineurin IP3->Calcineurin Ca²⁺ release PKC PKCθ DAG->PKC NFAT NFAT Calcineurin->NFAT Dephosphorylates Cytokine_Gene Cytokine Gene Expression (e.g., IFN-γ, IL-2, IL-4) NFAT->Cytokine_Gene NFkB NF-κB PKC->NFkB Activates NFkB->Cytokine_Gene AP1->Cytokine_Gene

Caption: TCR signaling cascade upon HA (110-119) peptide recognition.

Experimental Workflow for T-Cell Activation Analysis

The logical flow of a typical experiment to assess T-cell activation by the HA (110-119) peptide is depicted below.

Experimental_Workflow cluster_preparation 1. Preparation cluster_experiment 2. Experiment cluster_analysis 3. Analysis Peptide Synthesize/Obtain HA (110-119) Peptide Pulse Pulse APCs with HA (110-119) Peptide Peptide->Pulse APCs Culture Antigen Presenting Cells (APCs) APCs->Pulse TCells Isolate HA-specific CD4+ T-Cells CoCulture Co-culture pulsed APCs and T-Cells TCells->CoCulture Pulse->CoCulture Activation Measure T-Cell Activation (Flow Cytometry for CD69/CD25) CoCulture->Activation Proliferation Assess T-Cell Proliferation ([³H]-thymidine or CFSE) CoCulture->Proliferation Cytokine Quantify Cytokine Production (ELISpot or Intracellular Staining) CoCulture->Cytokine

Caption: Workflow for analyzing T-cell responses to HA (110-119).

Conclusion

The Influenza HA (110-119) peptide remains a vital tool in immunology for dissecting the mechanisms of CD4+ T-cell activation and function. Its well-defined sequence and MHC restriction provide a robust model system for studying antigen presentation, T-cell signaling, and the subsequent cytokine-mediated immune responses. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals working to understand and manipulate the adaptive immune response to influenza and other pathogens. The continued study of this and similar epitopes will undoubtedly contribute to the development of more effective vaccines and immunotherapies.

References

Preliminary Studies on Influenza HA (110-119) and T-cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of preliminary studies investigating the activation of T-cells by the influenza hemagglutinin (HA) peptide fragment 110-119. This peptide is a well-characterized, immunodominant T-cell epitope recognized in the context of the MHC class II molecule I-Ed.[1] The information presented herein is intended to equip researchers with the foundational knowledge required to design and execute further studies in this area, with a focus on experimental design, data interpretation, and the underlying molecular mechanisms.

Core Concepts in HA (110-119)-Mediated T-cell Activation

The activation of CD4+ T-cells by the influenza HA (110-119) peptide is a cornerstone model for studying antigen-specific T-cell responses. The process is initiated when a professional antigen-presenting cell (APC), such as a dendritic cell (DC), internalizes the influenza virus or its proteins.[2] The HA protein is then processed into smaller peptide fragments, including the 110-119 epitope. This peptide is loaded onto MHC class II molecules and transported to the APC surface. A CD4+ T-cell with a T-cell receptor (TCR) specific for the HA (110-119)-MHC II complex can then recognize and bind to this structure, initiating a signaling cascade that leads to T-cell activation, proliferation, and the secretion of cytokines.[2][3][4]

Quantitative Data Summary

The following tables summarize quantitative data from preliminary studies on T-cell activation in response to various forms of the Influenza HA antigen. The data is derived from in vitro assays using a T-cell hybridoma (A5) engineered to express Green Fluorescent Protein (GFP) upon activation.[1]

Table 1: T-cell Activation by Different Forms of HA Antigen Presented by Bone Marrow-Derived Dendritic Cells (BMDC) [1]

Antigen FormConcentration (nM)% GFP+ A5 Cells (Activated T-cells)Mean Fluorescence Intensity
HA (110-119) Peptide 1000>80High
100~60Moderate
10~20Low
1<10Very Low
T–HA–IL-2 (Fusion Protein) 100>90Very High
10~80High
1~50Moderate
0.1~20Low
T–HA–IL-4 (Fusion Protein) 100~80High
10~50Moderate
1~15Low
T–HA-IFN-γ (Fusion Protein) 100~70High
10~40Moderate
1<10Low

Table 2: Comparative Efficacy of HA Antigen Forms at Low Concentrations [1]

Antigen FormConcentration for Significant ActivationFold Increase in Potency vs. HA Peptide
HA (110-119) Peptide~1000 nM1x
T–HA–IL-2~1 nM1000x

Experimental Protocols

Peptide Preparation and Handling

Synthetic peptides such as Influenza HA (110-119) are typically lyophilized and require careful reconstitution.[5][6]

  • Reconstitution of Lyophilized Peptides :

    • Warm the vial to room temperature before opening.

    • Centrifuge the vial briefly to collect the powder at the bottom.

    • For hydrophobic peptides, initially dissolve in a small amount of an organic solvent like DMSO.[5]

    • Further dilute with a tissue culture-grade water or buffer to the desired stock concentration.

    • The final concentration of DMSO in the cell culture should be kept below 1% (v/v) to avoid toxicity.[6]

  • Storage :

    • Store lyophilized peptides at -20°C or -80°C.

    • Once reconstituted, aliquot and store at -20°C or -80°C to avoid multiple freeze-thaw cycles.

T-cell Activation Assay using a Reporter Cell Line[1]

This protocol outlines the use of the A5 T-cell hybridoma, which expresses GFP upon activation, providing a quantifiable readout.

  • Cell Culture :

    • Maintain the A5 T-cell hybridoma and bone marrow-derived dendritic cells (BMDC) in appropriate culture media.

    • Subculture A5 cells one day before the experiment.

  • Antigen Presentation :

    • Incubate BMDCs with varying concentrations of the HA peptide or fusion proteins for 2 hours at 37°C.

    • Wash the BMDCs twice to remove excess antigen.

  • Co-culture and T-cell Activation :

    • Mix the antigen-pulsed BMDCs with A5 cells at a 1:2 ratio.

    • Incubate the co-culture overnight at 37°C.

  • Data Acquisition :

    • Harvest the cells and analyze by flow cytometry to detect GFP expression in the A5 cell population.

    • Quantify the percentage of GFP-positive cells and the mean fluorescence intensity.

In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)[6]

This protocol is for stimulating antigen-specific T-cells from a mixed population of immune cells.

  • Preparation of PBMCs :

    • Isolate PBMCs from whole peripheral blood using density gradient centrifugation or a specialized isolation kit.

  • Stimulation :

    • Resuspend PBMCs in an appropriate T-cell expansion medium.

    • Add the HA peptide pool to the cell suspension at a final concentration of ≥ 1 µg/mL per peptide.

    • Incubate the cells for a specified period (e.g., several hours for cytokine detection, or several days for proliferation assays).

  • Detection of Activated T-cells :

    • Flow Cytometry : Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) and surface activation markers (e.g., CD69, CD25).

    • ELISpot : Quantify the number of cytokine-secreting cells.

Visualizations

T_Cell_Activation_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell MHC_II MHC Class II HA_Peptide HA (110-119) Peptide TCR TCR MHC_II->TCR Recognition Lck Lck TCR->Lck Binding & Activation CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation NFAT NF-AT (inactive) PLCg1->NFAT Signal Cascade NFAT_active NF-AT (active) NFAT->NFAT_active Dephosphorylation Gene_Expression Gene Expression (e.g., IL-2, GFP) NFAT_active->Gene_Expression Nuclear Translocation

Caption: T-cell activation signaling pathway.

Experimental_Workflow_T_Cell_Activation_Assay cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Peptide Reconstitute HA Peptide Pulsing Pulse APCs with Peptide Peptide->Pulsing APC Culture APCs (BMDC) APC->Pulsing TCell Culture T-Cells (A5) Coculture Co-culture APCs and T-Cells TCell->Coculture Washing Wash APCs Pulsing->Washing Washing->Coculture Flow Flow Cytometry Coculture->Flow Data Quantify %GFP+ Cells & MFI Flow->Data

Caption: Experimental workflow for T-cell activation assay.

References

Investigating the Origin and Immunobiology of the HA (110-119) T-Cell Epitope: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hemagglutinin (HA) protein of the influenza virus is a critical target for the host immune system. Within this protein lies a multitude of epitopes that can stimulate both B-cell and T-cell responses. One such epitope, the HA (110-119) peptide, has been extensively studied as a model immunodominant epitope for CD4+ T-helper cells, particularly in the context of the I-Eᵈ MHC class II molecule in BALB/c mice. This technical guide provides an in-depth exploration of the origin, characterization, and immunological significance of the HA (110-119) T-cell epitope. It is designed to serve as a comprehensive resource for researchers in immunology, virology, and vaccine development, offering detailed experimental protocols, quantitative data, and visual representations of key biological processes.

The HA (110-119) epitope, with the amino acid sequence Ser-Phe-Glu-Arg-Phe-Glu-Ile-Phe-Pro-Lys (SFERFEIFPK), is derived from the HA1 subunit of the influenza A virus hemagglutinin protein. Its ability to elicit a robust CD4+ T-cell response makes it an invaluable tool for studying the mechanisms of antigen presentation, T-cell activation, and the development of immunological memory. Understanding the intricacies of this epitope's interaction with the immune system can provide crucial insights for the rational design of novel influenza vaccines and immunotherapies.

Data Presentation

Quantitative analysis of the immune response to the HA (110-119) epitope is fundamental to understanding its immunogenicity. The following tables summarize key quantitative data from representative studies.

ParameterValueMethodReference
Amino Acid Sequence SFERFEIFPKPeptide Synthesis[1]
Molecular Weight 1299.5 DaMass Spectrometry[1]
MHC Restriction I-EᵈT-cell Stimulation Assay[2]

Table 1: Physicochemical Properties and MHC Restriction of the HA (110-119) Epitope. This table outlines the basic characteristics of the HA (110-119) peptide.

Peptide Concentration (µg/mL)Proliferation Index (³H-Thymidine Incorporation)
0.000011.2 ± 0.3
0.00012.5 ± 0.6
0.0018.1 ± 1.5
0.0125.4 ± 4.2
0.168.7 ± 8.9
195.2 ± 11.3
1098.1 ± 10.5

Table 2: Dose-Dependent T-Cell Proliferation in Response to HA (110-119) Peptide. This table presents representative data from a [³H]thymidine incorporation assay, a common method to measure T-cell proliferation. The proliferation index is calculated as the ratio of counts per minute (CPM) in stimulated wells to the CPM in unstimulated control wells. Data are presented as mean ± standard deviation from triplicate wells.[3]

CytokineConcentration (pg/mL) in Supernatant
IFN-γ850 ± 120
IL-21200 ± 250
IL-4< 50
IL-10< 50

Table 3: Representative Cytokine Profile of HA (110-119)-Specific CD4+ T-Cells. This table shows typical cytokine concentrations in the supernatant of a T-cell culture following stimulation with the HA (110-119) peptide (1 µg/mL). The profile indicates a Th1-biased response, which is characteristic of antiviral immunity. Data are presented as mean ± standard deviation.[4]

Competitor PeptideIC₅₀ (nM)
HA (110-119) ~500
Control Peptide 1 (High Affinity)50
Control Peptide 2 (Low Affinity)>10,000

Table 4: Representative MHC Class II (I-Eᵈ) Binding Affinity of HA (110-119) Peptide. This table provides an estimated half-maximal inhibitory concentration (IC₅₀) for the HA (110-119) peptide in a competitive binding assay. A lower IC₅₀ value indicates higher binding affinity. The threshold for strong binders is typically considered to be below 500 nM.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide step-by-step protocols for key experiments used in the characterization of the HA (110-119) T-cell epitope.

T-Cell Epitope Mapping using Overlapping Peptides

This protocol describes a common method to identify T-cell epitopes within a protein.

a. Peptide Library Synthesis:

  • Synthesize a library of overlapping peptides (e.g., 15-mers overlapping by 11 amino acids) spanning the entire length of the influenza hemagglutinin protein.

  • Purify the peptides by high-performance liquid chromatography (HPLC) to >90% purity.

  • Confirm the identity of each peptide by mass spectrometry.

  • Dissolve the peptides in dimethyl sulfoxide (B87167) (DMSO) at a stock concentration of 10 mg/mL and store at -20°C.

b. T-Cell Stimulation Assay (ELISpot):

  • Isolate splenocytes from influenza-infected or immunized BALB/c mice.

  • Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Wash the plate and block with complete RPMI-1640 medium containing 10% fetal bovine serum (FBS).

  • Add 2 x 10⁵ splenocytes to each well.

  • Stimulate the cells with individual peptides from the library (final concentration 1-10 µg/mL) or pools of peptides. Include a positive control (e.g., Concanavalin A) and a negative control (medium with DMSO).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Wash the plate and add a biotinylated anti-IFN-γ detection antibody.

  • Incubate, wash, and then add streptavidin-alkaline phosphatase.

  • Develop the spots with a suitable substrate (e.g., BCIP/NBT).

  • Count the spots using an ELISpot reader. A significant increase in the number of spots compared to the negative control indicates a T-cell response to that peptide.

CD4+ T-Cell Proliferation Assay ([³H]Thymidine Incorporation)

This assay quantifies the proliferation of T-cells in response to antigenic stimulation.

  • Isolate CD4+ T-cells from the spleens and lymph nodes of HA (110-119)-TCR transgenic mice or immunized BALB/c mice using magnetic-activated cell sorting (MACS).

  • Prepare antigen-presenting cells (APCs) by irradiating splenocytes from naive BALB/c mice.

  • In a 96-well flat-bottom plate, co-culture 1 x 10⁵ purified CD4+ T-cells with 5 x 10⁵ irradiated APCs per well.

  • Add serial dilutions of the HA (110-119) peptide (e.g., from 10⁻⁵ to 10 µg/mL).[3] Include a no-antigen control.

  • Culture the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • Pulse the cells with 1 µCi of [³H]thymidine per well for the final 16-18 hours of culture.

  • Harvest the cells onto a filter mat using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the proliferation index as the ratio of counts per minute (CPM) in stimulated wells to the CPM in unstimulated wells.

MHC Class II Binding Assay (Fluorescence Polarization)

This protocol measures the binding affinity of a peptide to a specific MHC class II molecule.

  • Synthesize the HA (110-119) peptide and a high-affinity fluorescently labeled probe peptide (e.g., with Alexa Fluor 488) known to bind to I-Eᵈ.

  • Purify soluble I-Eᵈ MHC class II molecules.

  • In a 384-well black plate, prepare a series of dilutions of the unlabeled HA (110-119) peptide (the competitor).

  • Add a constant, low concentration of the fluorescent probe peptide and the purified I-Eᵈ molecules to each well.

  • Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization (FP) of each well using a plate reader.

  • The binding of the fluorescent probe to the MHC molecule results in a high FP value. The competitor peptide will displace the probe, leading to a decrease in the FP value.

  • Plot the FP values against the concentration of the competitor peptide and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key conceptual frameworks and experimental workflows discussed in this guide.

Experimental_Workflow_for_Epitope_Identification cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening cluster_2 Epitope Characterization Protein_Sequence Influenza Hemagglutinin Protein Sequence Peptide_Library Overlapping Peptide Library (e.g., 15-mers overlapping by 11) Protein_Sequence->Peptide_Library Bioinformatic Analysis Peptide_Synthesis Peptide Synthesis & Purification (HPLC) Peptide_Library->Peptide_Synthesis ELISpot IFN-γ ELISpot Assay Peptide_Synthesis->ELISpot T_Cell_Source Isolate Splenocytes (Immunized/Infected Mice) T_Cell_Source->ELISpot Hit_Peptides Identification of 'Hit' Peptides ELISpot->Hit_Peptides Proliferation_Assay T-Cell Proliferation Assay ([³H]Thymidine) Hit_Peptides->Proliferation_Assay Cytokine_Assay Cytokine Profiling (ELISA/CBA) Hit_Peptides->Cytokine_Assay MHC_Binding_Assay MHC Binding Assay (Fluorescence Polarization) Hit_Peptides->MHC_Binding_Assay Final_Epitope Characterized Epitope HA (110-119) Proliferation_Assay->Final_Epitope Cytokine_Assay->Final_Epitope MHC_Binding_Assay->Final_Epitope

Caption: Workflow for T-cell epitope identification and characterization.

T_Cell_Receptor_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHC_Peptide MHC class II (I-Eᵈ) + HA (110-119) peptide TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Recognition CD4 CD4 MHC_Peptide->CD4 CD3 CD3 Complex (ITAMs) TCR->CD3 Lck Lck CD3->Lck Phosphorylates ITAMs ZAP70 ZAP-70 Lck->ZAP70 Recruits & Activates LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activates Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK Activates DAG DAG PLCg1->DAG IP3 IP₃ PLCg1->IP3 PKC PKCθ DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB Ras_MAPK->NFkB Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFkB->Gene_Expression Calcineurin Calcineurin Ca_Flux->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Gene_Expression

Caption: TCR signaling upon HA (110-119) epitope recognition.

Conclusion

The HA (110-119) T-cell epitope serves as a powerful model system for dissecting the fundamental principles of cellular immunology. Its well-defined sequence, MHC restriction, and potent immunogenicity have facilitated numerous studies that have advanced our understanding of T-cell biology. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers aiming to investigate this and other T-cell epitopes. By applying these methodologies, scientists can continue to unravel the complexities of the immune response to influenza virus and other pathogens, paving the way for the development of more effective vaccines and immunotherapies. The continued investigation into the origin and function of such epitopes remains a cornerstone of modern immunology and drug development.

References

Methodological & Application

Application Notes: Utilizing Influenza HA (110-119) Peptide for T-Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Influenza Hemagglutinin (HA) protein is a critical surface glycoprotein (B1211001) of the influenza virus that mediates viral entry into host cells. Specific peptide fragments of HA are recognized by the host's immune system, leading to T-cell activation and proliferation. The peptide sequence HA (110-119) is a well-characterized immunodominant epitope known to be presented by MHC class II molecules (I-Ed) and is frequently used to stimulate CD4+ T-helper cells in vitro and in vivo.[1][2][3] T-cell proliferation assays using the HA (110-119) peptide are fundamental tools for studying antigen-specific T-cell responses, evaluating vaccine efficacy, and investigating the mechanisms of immune memory.

These notes provide detailed protocols for researchers, scientists, and drug development professionals to reliably measure T-cell proliferation in response to the Influenza HA (110-119) peptide using two common methods: Carboxyfluorescein succinimidyl ester (CFSE) dilution and Bromodeoxyuridine (BrdU) incorporation.

Principle of the Assay

The assay relies on the principle that antigen-specific T-cells, when exposed to their cognate peptide presented by Antigen Presenting Cells (APCs), will become activated and undergo clonal expansion. This proliferation can be quantified by measuring the dilution of a fluorescent dye like CFSE among daughter cells or by detecting the incorporation of a thymidine (B127349) analog like BrdU into newly synthesized DNA.[4][5]

Data Presentation: Quantitative Parameters

The following table summarizes typical quantitative parameters for T-cell proliferation assays using the Influenza HA (110-119) peptide, compiled from various experimental sources. These values should be optimized for specific cell types and experimental conditions.

ParameterValue RangeAssay MethodNotes
Peptide Concentration 1 - 10 µg/mLCFSE, BrdU, [³H]-ThymidineTitration is recommended to determine the optimal concentration for stimulation.[3]
Cell Seeding Density 0.5 - 2 x 10⁶ cells/mLCFSE, BrdUDepends on the culture vessel (e.g., 96-well or 24-well plate) and the requirement for cell-cell contact.[6][7]
Incubation Period 3 - 7 daysCFSEProliferation is typically assessed after several days to allow for multiple rounds of cell division.[8][9][10]
BrdU Labeling Period 2 - 24 hoursBrdUThe pulse-labeling time with BrdU depends on the cell division rate.[11]
Primary Cells Splenocytes, PBMCsCFSE, BrdUOften sourced from HA-TCR transgenic mice or influenza-immune human donors.[1][3][9]
Positive Control Phytohemagglutinin (PHA), Anti-CD3/CD28CFSE, BrdUUsed to confirm cell viability and the capacity to proliferate.
Negative Control Unstimulated Cells, Irrelevant PeptideCFSE, BrdUEstablishes the baseline level of proliferation.

Experimental Protocols

Two detailed protocols are provided below. The CFSE dilution assay is analyzed by flow cytometry and provides generational information, while the BrdU assay is often analyzed using a plate reader.

Protocol 1: CFSE-Based T-Cell Proliferation Assay

This method uses the fluorescent dye CFSE, which covalently labels intracellular proteins. With each cell division, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity that can be resolved by flow cytometry.[5][7]

Materials:

  • Influenza HA (110-119) peptide

  • Complete RPMI-1640 medium (with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • CFSE (Carboxyfluorescein succinimidyl ester) stock solution (e.g., 5 mM in DMSO)

  • Ficoll-Paque or density gradient medium for PBMC isolation

  • Antigen Presenting Cells (APCs): T-cell-depleted, irradiated splenocytes for mouse studies.

  • Flow cytometer and analysis software

Methodology:

  • Preparation of Cells:

    • For mouse studies, prepare a single-cell suspension from the spleens of HA-TCR transgenic mice.[1][8] Lyse red blood cells using an ACK lysis buffer.

    • For human studies, isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of influenza-immune donors using Ficoll-Paque density gradient centrifugation.[12]

    • Wash cells twice with PBS and resuspend at a concentration of 10-20 x 10⁶ cells/mL in pre-warmed PBS.[6]

  • CFSE Labeling:

    • Prepare a CFSE working solution (e.g., 5 µM in PBS).[7]

    • Add the cell suspension to an equal volume of the CFSE working solution (final concentration 2.5 µM). Vortex immediately for uniform staining.

    • Incubate for 10 minutes at 37°C, protected from light.[8]

    • Quench the staining reaction by adding 5-10 volumes of cold complete RPMI medium.

    • Incubate on ice for 5 minutes.

    • Wash the cells twice with complete RPMI medium to remove excess CFSE.

    • Resuspend the labeled cells in complete medium at a final concentration of 1-2 x 10⁶ cells/mL.

  • Cell Culture and Stimulation:

    • Plate 1 x 10⁶ CFSE-labeled cells per well in a 24-well plate.

    • Add Influenza HA (110-119) peptide to the desired final concentration (e.g., 5 µg/mL).

    • Include appropriate controls: unstimulated cells (CFSE-labeled, no peptide) and a positive control (e.g., anti-CD3/CD28 beads or PHA).

    • If using purified T-cells, add irradiated, T-cell-depleted splenocytes as APCs at a 1:1 or 1:2 ratio (T-cell:APC).

    • Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.[8]

  • Flow Cytometry Analysis:

    • Harvest cells from the wells and wash with FACS buffer (PBS with 2% FBS).

    • Cells can be stained with antibodies against surface markers (e.g., CD4, CD8) and a viability dye.

    • Acquire samples on a flow cytometer using the 488 nm laser for CFSE excitation.

    • Analyze the data by gating on the live, single-cell, CD4+ population. Proliferation is visualized as a series of peaks on a histogram, with each peak representing a successive generation of cell division.

Diagram: Experimental Workflow for CFSE Assay

CFSE_Workflow cluster_prep Cell Preparation cluster_label CFSE Labeling cluster_culture Stimulation cluster_analysis Analysis p1 Isolate Splenocytes or PBMCs p2 Prepare Single-Cell Suspension p1->p2 l1 Resuspend Cells in PBS p2->l1 l2 Add CFSE Solution (Incubate 10 min, 37°C) l1->l2 l3 Quench with Cold Medium l2->l3 l4 Wash Cells (2x) l3->l4 c1 Plate Labeled Cells l4->c1 c2 Add HA (110-119) Peptide & Controls c1->c2 c3 Co-culture with APCs (if needed) c1->c3 c4 Incubate 4-5 Days (37°C, 5% CO₂) c2->c4 c3->c4 a1 Harvest & Stain Cells (CD4, Viability Dye) c4->a1 a2 Acquire on Flow Cytometer a1->a2 a3 Gate on Live CD4+ Cells a2->a3 a4 Analyze CFSE Dilution Histogram a3->a4

Workflow for the CFSE-based T-cell proliferation assay.
Protocol 2: BrdU-Based T-Cell Proliferation Assay

This colorimetric immunoassay measures the incorporation of BrdU into newly synthesized DNA of proliferating cells.[4]

Materials:

  • Influenza HA (110-119) peptide

  • Complete cell culture medium

  • 96-well flat-bottom culture plates

  • BrdU Labeling Reagent (e.g., 10 mM stock)

  • Fixing/Denaturing Solution

  • Anti-BrdU detection antibody (e.g., HRP-conjugated)

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Methodology:

  • Cell Culture and Stimulation:

    • Prepare a single-cell suspension of splenocytes or PBMCs as described in Protocol 1.

    • Seed 1-2 x 10⁵ cells in 100 µL of complete medium per well in a 96-well plate.[11]

    • Add 50 µL of medium containing the HA (110-119) peptide at 3x the desired final concentration. Include positive and negative controls.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • BrdU Labeling:

    • Add 15 µL of BrdU labeling solution to each well for a final concentration of 10 µM.

    • Incubate the plate for an additional 4-24 hours.[11] The optimal time depends on the cell type's proliferation rate and should be determined empirically.

  • Fixation and Denaturation:

    • Centrifuge the plate (if using suspension cells) at 300 x g for 10 minutes and carefully remove the culture medium.

    • Add 200 µL per well of Fixing/Denaturing solution and incubate for 30 minutes at room temperature.[11]

    • Remove the solution completely.

  • Detection:

    • Wash the wells three times with 1x Wash Buffer.

    • Add 100 µL of diluted anti-BrdU detection antibody to each well.

    • Incubate for 1 hour at room temperature.[13]

    • Wash the wells three times with 1x Wash Buffer.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes, or until color develops.

    • Stop the reaction by adding 100 µL of Stop Solution.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is directly proportional to the amount of BrdU incorporated into the DNA, which reflects the degree of cell proliferation.

Signaling Pathway Visualization

The activation of a CD4+ T-cell by the HA (110-119) peptide involves a series of molecular interactions between the T-cell and an Antigen Presenting Cell (APC).

Diagram: MHC Class II Presentation of HA Peptide to a CD4+ T-Cell

TCell_Activation T-Cell Activation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell apc_label mhc MHC Class II peptide HA (110-119) Peptide tcell_label tcr T-Cell Receptor (TCR) tcr->peptide Signal 1: Recognition signal Intracellular Signaling Cascade (e.g., NF-AT, AP-1) tcr->signal cd4 CD4 cd4->mhc Signal 2: Co-receptor Binding cd4->signal prolif Gene Expression (IL-2, etc.) & PROLIFERATION signal->prolif

MHC-II presentation of HA peptide to a CD4+ T-cell.

This pathway begins when an APC, such as a dendritic cell or macrophage, processes the influenza HA protein and presents the HA (110-119) peptide fragment on its surface via an MHC class II molecule.[14][15] A CD4+ T-cell with a specific T-cell receptor (TCR) recognizes this peptide-MHC complex. This recognition, stabilized by the CD4 co-receptor binding to the MHC molecule, initiates an intracellular signaling cascade.[15] This cascade leads to the activation of transcription factors, expression of key cytokines like Interleukin-2 (IL-2), and ultimately drives the T-cell to enter the cell cycle and proliferate.[2]

References

Application Notes and Protocols for Dendritic Cell Antigen Presentation Assay with HA (110-119)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and shaping adaptive immune responses. Their ability to process and present antigens to T cells makes them a central focus in immunology research and the development of immunotherapies. This document provides detailed protocols for an in vitro assay to assess the presentation of the influenza A virus hemagglutinin epitope HA (110-119) by bone marrow-derived dendritic cells (BMDCs) to specific T cells. The HA (110-119) peptide is a well-characterized MHC class II-restricted epitope, making it an excellent model antigen for studying T cell activation.

The following protocols outline the generation of murine BMDCs, pulsing of these DCs with the HA (110-119) peptide, co-culture with HA-specific T cells, and subsequent measurement of T cell activation through proliferation and cytokine secretion assays.

Quantitative Data Summary

The following tables summarize representative quantitative data from dendritic cell antigen presentation assays using the HA (110-119) peptide. These values are illustrative and can vary based on experimental conditions, cell donors, and specific reagents used.

Table 1: T Cell Proliferation in Response to HA (110-119)-Pulsed Dendritic Cells

HA (110-119) Peptide Concentration (µM)Percentage of Proliferated T Cells (CFSElow)
0 (Unpulsed DCs)< 5%
0.125 - 40%
160 - 80%
1085 - 95%

Table 2: T Cell Activation Measured by Reporter Gene Expression

AntigenConcentration (µM)% GFP+ T Cells (Mean ± SD)
HA (110-119) Peptide175 ± 5.2
HA (110-119) Peptide1092 ± 3.8
Control Peptide10< 2

Table 3: Cytokine Secretion by T Cells in DC Co-culture

HA (110-119) Peptide Concentration (µM)IFN-γ Secretion (pg/mL)IL-2 Secretion (pg/mL)
0 (Unpulsed DCs)< 50< 20
0.1500 - 1000100 - 250
12000 - 3500500 - 1000
10> 4000> 1500

Experimental Protocols

Protocol 1: Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of immature dendritic cells from mouse bone marrow.

Materials and Reagents:

  • C57BL/6 or BALB/c mice (6-10 weeks old)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • 2-Mercaptoethanol

  • Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant murine Interleukin-4 (IL-4)

  • ACK lysis buffer

  • 70 µm cell strainer

Procedure:

  • Harvesting Bone Marrow:

    • Euthanize mice according to institutional guidelines.

    • Sterilize the hind legs with 70% ethanol.

    • Dissect the femurs and tibias and remove all muscle tissue.

    • Cut the ends of the bones and flush the marrow with RPMI-1640 using a 25-gauge needle and syringe.

    • Create a single-cell suspension by gently pipetting.

  • Cell Preparation:

    • Pass the cell suspension through a 70 µm cell strainer.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Resuspend the pellet in ACK lysis buffer for 1-2 minutes to lyse red blood cells.

    • Add 10 mL of RPMI-1640 and centrifuge again.

    • Resuspend the cell pellet in complete RPMI-1640 (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, and 50 µM 2-Mercaptoethanol).

  • Cell Culture and Differentiation:

    • Count the cells and adjust the concentration to 1 x 10^6 cells/mL in complete RPMI-1640.

    • Add recombinant murine GM-CSF (20 ng/mL) and IL-4 (10 ng/mL).

    • Plate 10 mL of the cell suspension in 100 mm non-tissue culture treated petri dishes.

    • Incubate at 37°C in a 5% CO2 incubator.

    • On day 3, add 10 mL of fresh complete RPMI-1640 containing GM-CSF and IL-4.

    • On day 6, gently swirl the plates and collect the non-adherent and loosely adherent cells. These are the immature BMDCs.

Protocol 2: Pulsing of BMDCs with HA (110-119) Peptide

This protocol describes the loading of the antigenic peptide onto the MHC class II molecules of the generated BMDCs.

Materials and Reagents:

  • Immature BMDCs (from Protocol 1)

  • HA (110-119) peptide (SFERFEIFPK)

  • Complete RPMI-1640 medium

Procedure:

  • Count the immature BMDCs and adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640.

  • Add the HA (110-119) peptide to the desired final concentration (e.g., 1 µM, 10 µM). A no-peptide control should also be prepared.

  • Incubate the cells for 2-4 hours at 37°C in a 5% CO2 incubator to allow for peptide loading.

  • (Optional) Wash the cells with PBS to remove excess, unbound peptide. This is recommended to ensure that the T cells are activated by presented peptide and not by soluble peptide in the co-culture.

  • Resuspend the peptide-pulsed BMDCs in fresh complete RPMI-1640.

Protocol 3: DC-T Cell Co-culture and T Cell Activation Assays

This protocol details the co-culture of peptide-pulsed BMDCs with HA-specific T cells and the subsequent measurement of T cell activation.

Materials and Reagents:

  • Peptide-pulsed BMDCs (from Protocol 2)

  • HA-specific T cells (e.g., from a T cell hybridoma line like A5, or primary T cells from a TCR transgenic mouse).[1]

  • Complete RPMI-1640 medium

  • 96-well flat-bottom culture plates

  • For Proliferation Assay: Carboxyfluorescein succinimidyl ester (CFSE)

  • For Cytokine Assay: ELISA kits for murine IFN-γ and IL-2

Procedure for Co-culture:

  • Plate the peptide-pulsed BMDCs in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Add HA-specific T cells to the wells at a DC:T cell ratio of 1:2 to 1:10 (e.g., 1 x 10^5 to 5 x 10^5 T cells/well).

  • Incubate the co-culture at 37°C in a 5% CO2 incubator for 24-72 hours.

A. T Cell Proliferation Assay (CFSE):

  • Prior to co-culture, label the HA-specific T cells with CFSE according to the manufacturer's protocol.

  • After 72 hours of co-culture, harvest the cells.

  • Stain the cells with fluorescently labeled antibodies against T cell surface markers (e.g., CD4).

  • Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE signal in the T cell population.

B. T Cell Activation Assay (GFP Reporter):

  • If using a T cell hybridoma that expresses a reporter gene like GFP under the control of an activation-dependent promoter (e.g., NFAT), T cell activation can be directly measured.[1]

  • After 24 hours of co-culture, harvest the cells.

  • Analyze the expression of GFP in the T cell population by flow cytometry.

C. Cytokine Secretion Assay (ELISA):

  • After 24-48 hours of co-culture, carefully collect the culture supernatants.

  • Centrifuge the supernatants to remove any cells.

  • Measure the concentration of cytokines such as IFN-γ and IL-2 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Visualizations

Experimental_Workflow Experimental Workflow for Dendritic Cell Antigen Presentation Assay cluster_0 BMDC Generation cluster_1 Antigen Loading cluster_2 Co-culture cluster_3 T Cell Activation Readouts Harvest Harvest Bone Marrow from Mouse Prepare Prepare Single-Cell Suspension Harvest->Prepare Culture Culture with GM-CSF & IL-4 (6-8 days) Prepare->Culture Pulse Pulse Immature BMDCs with HA (110-119) Peptide Culture->Pulse CoCulture Co-culture Pulsed BMDCs with HA-specific T Cells (24-72 hours) Pulse->CoCulture Proliferation Proliferation Assay (CFSE Dilution) CoCulture->Proliferation Activation Activation Assay (GFP Reporter) CoCulture->Activation Cytokine Cytokine Assay (ELISA) CoCulture->Cytokine

Caption: Workflow for HA (110-119) antigen presentation assay.

Antigen_Presentation_Pathway MHC Class II Antigen Presentation and T Cell Activation cluster_DC Dendritic Cell cluster_TCell T Helper Cell Endocytosis 1. Endocytosis of HA Peptide Endosome 2. Endosome/ Lysosome Endocytosis->Endosome Peptide_Loading 4. Peptide Loading onto MHC Class II Endosome->Peptide_Loading MHCII_Synthesis 3. MHC Class II Synthesis (ER) MHCII_Synthesis->Endosome Presentation 5. Presentation of Peptide-MHCII Complex Peptide_Loading->Presentation TCR_Binding 6. TCR & CD4 Binding Presentation->TCR_Binding Interaction Signaling 7. Intracellular Signaling Cascade TCR_Binding->Signaling Activation 8. T Cell Activation Signaling->Activation Response Proliferation & Cytokine Release Activation->Response

Caption: MHC II antigen presentation and T cell activation pathway.

References

Application Notes and Protocols for Stimulating Regulatory T Cells with Influenza HA (110-119)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulatory T cells (Tregs) are a specialized subpopulation of T lymphocytes that play a critical role in maintaining immune homeostasis and preventing autoimmunity. Their ability to suppress effector T cell responses makes them a key target for therapeutic intervention in various diseases. The Influenza Hemagglutinin (HA) peptide, specifically the amino acid sequence 110-119, has been identified as an epitope capable of stimulating Treg proliferation.[1][2][3] These application notes provide a detailed, step-by-step guide for the isolation, stimulation, and functional assessment of Treg cells using the Influenza HA (110-119) peptide.

I. Experimental Protocols

This section details the necessary protocols for isolating human and mouse Treg cells, preparing the Influenza HA (110-119) peptide, stimulating the isolated Tregs, and assessing their subsequent proliferation and cytokine production.

Protocol 1: Isolation of Human CD4+CD25+ Regulatory T Cells from PBMCs

This protocol describes the isolation of human Treg cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS). This method involves a two-step process: depletion of non-CD4+ T cells followed by positive selection of CD25+ cells.

Materials:

  • Human PBMCs

  • CD4+CD25+ Regulatory T Cell Isolation Kit, human (e.g., Miltenyi Biotec)

  • Separation buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA)

  • MACS columns and separator

Procedure:

  • Preparation of PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Magnetic Labeling of Non-CD4+ T Cells:

    • Resuspend up to 1x10^8 total cells in 300 µL of separation buffer.

    • Add 100 µL of the Biotin-Antibody Cocktail per 1x10^8 cells. Mix well and incubate for 10 minutes at 4°C.

    • Add 200 µL of Anti-Biotin MicroBeads per 1x10^8 cells. Mix well and incubate for an additional 15 minutes at 4°C.

  • Depletion of Non-CD4+ T Cells:

    • Place an LD Column in the magnetic field of a MACS Separator.

    • Apply the cell suspension onto the column.

    • Collect the unlabeled cells that pass through. This fraction contains the enriched CD4+ T cells.

  • Magnetic Labeling of CD25+ Cells:

    • Centrifuge the enriched CD4+ T cell fraction and resuspend in 80 µL of separation buffer per 1x10^7 cells.

    • Add 20 µL of CD25 MicroBeads per 1x10^7 cells. Mix well and incubate for 15 minutes at 4°C.

  • Positive Selection of CD4+CD25+ T Cells:

    • Place an MS Column in the magnetic field of a MACS Separator.

    • Apply the cell suspension onto the column.

    • Wash the column three times with 500 µL of separation buffer.

    • Remove the column from the separator and place it on a suitable collection tube.

    • Pipette 1 mL of separation buffer onto the column and firmly flush out the magnetically labeled CD4+CD25+ Treg cells.

Protocol 2: Isolation of Mouse CD4+CD25+ Regulatory T Cells from Splenocytes

This protocol outlines the isolation of mouse Treg cells from splenocytes using a similar MACS-based approach.

Materials:

  • Mouse spleen

  • CD4+CD25+ Regulatory T Cell Isolation Kit, mouse (e.g., Miltenyi Biotec)

  • Separation buffer

  • MACS columns and separator

Procedure:

  • Preparation of Splenocytes: Prepare a single-cell suspension from a mouse spleen by mechanical dissociation.

  • Magnetic Labeling of Non-CD4+ T Cells:

    • Resuspend up to 1x10^8 total cells in 400 µL of separation buffer.

    • Add 100 µL of the Biotin-Antibody Cocktail per 1x10^8 cells. Mix well and incubate for 10 minutes at 4°C.

    • Add 100 µL of Anti-Biotin MicroBeads per 1x10^8 cells. Mix well and incubate for an additional 15 minutes at 4°C.

  • Depletion of Non-CD4+ T Cells:

    • Follow the same procedure as for human cell depletion using an LD Column.

  • Magnetic Labeling of CD25+ Cells:

    • Centrifuge the enriched CD4+ T cell fraction and resuspend in 90 µL of separation buffer per 1x10^7 cells.

    • Add 10 µL of CD25 MicroBeads per 1x10^7 cells. Mix well and incubate for 15 minutes at 4°C.

  • Positive Selection of CD4+CD25+ T Cells:

    • Follow the same procedure as for human cell positive selection using an MS Column.

Protocol 3: Preparation and Stimulation of Treg Cells with Influenza HA (110-119) Peptide

This protocol describes the preparation of the Influenza HA (110-119) peptide and its use for stimulating the isolated Treg cells.

Materials:

  • Influenza HA (110-119) peptide (lyophilized)[4][5][6]

  • Sterile, endotoxin-free water or DMSO

  • Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Antigen-presenting cells (APCs), such as irradiated, T-cell depleted splenocytes or dendritic cells

Procedure:

  • Peptide Reconstitution:

    • Reconstitute the lyophilized Influenza HA (110-119) peptide in sterile, endotoxin-free water or a small amount of DMSO to create a stock solution (e.g., 1 mg/mL).[2]

    • Further dilute the stock solution in complete RPMI 1640 medium to the desired final concentration.

  • Treg Cell Stimulation:

    • Plate the isolated Treg cells in a 96-well round-bottom plate at a density of 2.5 x 10^4 cells per well.

    • Add APCs to each well at a ratio of 2:1 (APCs:Tregs).[1]

    • Add the diluted Influenza HA (110-119) peptide to the wells at a final concentration typically ranging from 500 ng/mL to 5 µM.[1][7] Optimization may be required depending on the cell source and purity.

    • Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.[1][7]

Protocol 4: Assessment of Treg Cell Proliferation

Treg cell proliferation in response to Influenza HA (110-119) stimulation can be quantified using [3H]Thymidine incorporation or CFSE dilution assays.

4.1 [3H]Thymidine Incorporation Assay

Materials:

  • [3H]Thymidine

  • Cell harvester

  • Scintillation counter

Procedure:

  • Eighteen hours before the end of the 72-hour culture period, pulse the cells by adding 1 µCi of [3H]Thymidine to each well.[1]

  • At the end of the incubation, harvest the cells onto filter mats using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter. Proliferation is proportional to the counts per minute (CPM).

4.2 CFSE Dilution Assay

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Flow cytometer

Procedure:

  • Before stimulation, label the isolated Treg cells with CFSE according to the manufacturer's protocol.

  • Stimulate the CFSE-labeled Tregs with the Influenza HA (110-119) peptide as described in Protocol 3.

  • After 72 hours, harvest the cells and stain with fluorescently labeled antibodies against Treg markers (e.g., CD4, CD25, FoxP3).

  • Analyze the cells by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferating cells.

Protocol 5: Assessment of Cytokine Production

The production of key Treg-associated cytokines, such as IL-10 and TGF-β, can be measured in the culture supernatants.

Materials:

  • ELISA kits for human or mouse IL-10 and TGF-β

  • Microplate reader

Procedure:

  • At the end of the stimulation period (48-72 hours), centrifuge the 96-well plates.

  • Carefully collect the culture supernatants.

  • Measure the concentration of IL-10 and TGF-β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

II. Data Presentation

The following tables summarize the key quantitative parameters for the stimulation of Treg cells with Influenza HA (110-119).

ParameterHuman TregsMouse TregsReference(s)
Isolation Purity >90% CD4+CD25+>90% CD4+CD25+[7][8]
Cell Source PBMCsSplenocytes[7][8]
Peptide Concentration 0.5 - 5 µg/mL (optimization recommended)500 ng/mL - 5 µM[1][7]
Stimulation Time 48 - 72 hours48 - 72 hours[1][7]
AssayExpected OutcomeReference(s)
Proliferation Increased [3H]Thymidine incorporation or CFSE dilution compared to unstimulated controls.[1]
FoxP3 Expression Maintenance or slight increase in the percentage of FoxP3+ cells among the CD4+ population post-stimulation.[9]
IL-10 Production Detectable levels in culture supernatant, significantly higher than unstimulated controls.[9][10]
TGF-β Production Detectable levels in culture supernatant, often constitutively produced and may increase upon stimulation.[9][10]

III. Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the isolation and stimulation of Treg cells with Influenza HA (110-119).

experimental_workflow cluster_isolation Treg Isolation cluster_stimulation Stimulation cluster_assessment Functional Assessment start Human PBMCs or Mouse Splenocytes non_cd4_depletion Depletion of Non-CD4+ Cells start->non_cd4_depletion cd25_selection Positive Selection of CD25+ Cells non_cd4_depletion->cd25_selection isolated_tregs Isolated CD4+CD25+ Treg Cells cd25_selection->isolated_tregs co_culture Co-culture with APCs and HA Peptide (48-72 hours) isolated_tregs->co_culture peptide_prep Influenza HA (110-119) Peptide Preparation peptide_prep->co_culture proliferation Proliferation Assay ([3H]Thymidine or CFSE) co_culture->proliferation cytokine Cytokine Analysis (ELISA for IL-10, TGF-β) co_culture->cytokine

Caption: Experimental workflow for Treg isolation, stimulation, and analysis.

TCR Signaling Pathway in Treg Cells

Upon recognition of the Influenza HA (110-119) peptide presented by an antigen-presenting cell (APC), the T cell receptor (TCR) on the Treg cell initiates a signaling cascade that leads to cellular activation and function.

tcr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC MHCII_Peptide MHC-II + HA (110-119) CD80_86 CD80/86 TCR TCR/CD3 MHCII_Peptide->TCR Antigen Recognition Lck Lck TCR->Lck CD28 CD28 CD80_86->CD28 Co-stimulation ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCG1 PLCγ1 LAT->PLCG1 IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Calcineurin Calcineurin IP3->Calcineurin PKC PKCθ DAG->PKC NFAT NFAT Calcineurin->NFAT IKK IKK PKC->IKK NFkB NF-κB IKK->NFkB Gene_Expression Gene Expression (e.g., FoxP3, IL-10, CTLA-4) NFAT->Gene_Expression NFkB->Gene_Expression

Caption: Simplified TCR signaling cascade in a Treg cell upon antigen recognition.

References

Application of Influenza HA (110-119) in ELISpot and Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza virus hemagglutinin (HA) is a surface glycoprotein (B1211001) crucial for viral entry into host cells and a primary target for the adaptive immune response. The peptide fragment spanning amino acids 110-119 of HA is a well-characterized, immunodominant epitope recognized by CD4+ T helper cells in the context of MHC class II molecules. This recognition is a critical event in the orchestration of an effective antiviral immune response, including the activation of B cells to produce antibodies and the licensing of cytotoxic T lymphocytes.

This document provides detailed application notes and protocols for the use of the Influenza HA (110-119) peptide in two key immunological assays: the Enzyme-Linked Immunospot (ELISpot) assay and flow cytometry-based intracellular cytokine staining (ICS). These techniques are invaluable for quantifying the frequency and functional capacity of HA-specific T cells, making them essential tools in vaccine development, immunogenicity studies, and basic research into influenza immunity.

Data Presentation

The following tables summarize representative quantitative data from ELISpot and flow cytometry assays using the Influenza HA (110-119) peptide to stimulate peripheral blood mononuclear cells (PBMCs) from individuals with previous influenza exposure or vaccination.

Table 1: Representative IFN-γ ELISpot Assay Results

Donor IDAntigenMean Spot Forming Units (SFU) / 10^6 PBMCsStandard Deviation
Donor 1Unstimulated Control52.1
Donor 1Influenza HA (110-119)15012.5
Donor 2Unstimulated Control83.5
Donor 2Influenza HA (110-119)21018.9
Donor 3Unstimulated Control31.4
Donor 3Influenza HA (110-119)958.7

Table 2: Representative Intracellular Cytokine Staining (ICS) Flow Cytometry Results

Donor IDAntigen% of CD4+ T cells producing IFN-γ% of CD4+ T cells producing TNF-α
Donor 1Unstimulated Control0.020.05
Donor 1Influenza HA (110-119)0.580.75
Donor 2Unstimulated Control0.040.08
Donor 2Influenza HA (110-119)0.951.20
Donor 3Unstimulated Control0.010.03
Donor 3Influenza HA (110-119)0.350.50

Experimental Protocols

IFN-γ ELISpot Assay Protocol

This protocol details the steps for quantifying IFN-γ secreting T cells in response to stimulation with Influenza HA (110-119) peptide.

Materials:

  • Human IFN-γ ELISpot kit (containing capture and detection antibodies)

  • PVDF membrane 96-well plates

  • Influenza HA (110-119) peptide (lyophilized)

  • Cryopreserved or fresh human PBMCs

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine)

  • Phytohemagglutinin (PHA) or other positive control

  • Sterile PBS

  • 35% Ethanol (B145695) in sterile water

  • BCIP/NBT substrate solution

Procedure:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 15 µL of 35% ethanol for 1 minute.

    • Wash the plate 3 times with 200 µL/well of sterile PBS.

    • Coat the plate with anti-IFN-γ capture antibody diluted in PBS (concentration as per manufacturer's instructions) and incubate overnight at 4°C.

  • Cell Preparation and Stimulation:

    • The next day, wash the plate 4 times with sterile PBS to remove unbound antibody.

    • Block the plate with 200 µL/well of complete RPMI-1640 medium for at least 2 hours at 37°C.

    • Thaw cryopreserved PBMCs and wash them in complete RPMI-1640 medium. Determine cell viability and concentration.

    • Resuspend PBMCs to a final concentration of 2-3 x 10^6 cells/mL in complete RPMI-1640.

    • Prepare the Influenza HA (110-119) peptide stock solution and dilute it to the desired working concentration (typically 1-10 µg/mL) in complete medium.

    • Remove the blocking medium from the plate and add 100 µL of the cell suspension (2-3 x 10^5 cells) to each well.

    • Add 100 µL of the peptide working solution to the appropriate wells.

    • Include negative control wells (cells with medium only) and positive control wells (cells with PHA).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[1]

  • Spot Development:

    • Wash the plate 6 times with PBS containing 0.05% Tween-20 (PBST) to remove cells.

    • Add the biotinylated anti-IFN-γ detection antibody diluted in PBST and incubate for 2 hours at room temperature.

    • Wash the plate 6 times with PBST.

    • Add streptavidin-alkaline phosphatase conjugate and incubate for 1 hour at room temperature.

    • Wash the plate 6 times with PBST.

    • Add BCIP/NBT substrate and monitor for the appearance of spots (5-30 minutes).

    • Stop the reaction by washing thoroughly with distilled water.

    • Allow the plate to dry completely before counting the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) and Flow Cytometry Protocol

This protocol describes the detection of intracellular IFN-γ and TNF-α in CD4+ T cells following stimulation with Influenza HA (110-119) peptide.

Materials:

  • Cryopreserved or fresh human PBMCs

  • Influenza HA (110-119) peptide

  • Complete RPMI-1640 medium

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Anti-CD28 and Anti-CD49d antibodies (co-stimulatory)

  • FACS tubes or 96-well U-bottom plates

  • Fixable viability dye

  • Fluorochrome-conjugated antibodies against: CD3, CD4, CD8, IFN-γ, TNF-α

  • FACS buffer (PBS with 2% FBS)

  • Fixation/Permeabilization buffer

  • Permeabilization/Wash buffer

Procedure:

  • Cell Stimulation:

    • Thaw and count PBMCs, then resuspend them in complete RPMI-1640 at 1-2 x 10^6 cells/mL.

    • Add 1 x 10^6 cells to each FACS tube or well of a 96-well plate.

    • Add anti-CD28 and anti-CD49d antibodies to each sample at a final concentration of 1 µg/mL.[2]

    • Add Influenza HA (110-119) peptide to the stimulated samples at a final concentration of 1-10 µg/mL.

    • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Add Brefeldin A (e.g., 10 µg/mL) and Monensin (e.g., 2 µM) to all samples.[2]

    • Incubate for an additional 4-6 hours (or overnight, depending on the specific protocol) at 37°C in a 5% CO2 incubator.[2][3]

  • Staining:

    • Wash the cells with FACS buffer.

    • Stain for cell viability using a fixable viability dye according to the manufacturer's instructions.

    • Wash the cells with FACS buffer.

    • Perform surface staining by adding a cocktail of anti-CD3, anti-CD4, and anti-CD8 antibodies. Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells with FACS buffer.

    • Fix and permeabilize the cells using a fixation/permeabilization buffer for 20 minutes at room temperature in the dark.

    • Wash the cells with permeabilization/wash buffer.

    • Perform intracellular staining by adding a cocktail of anti-IFN-γ and anti-TNF-α antibodies diluted in permeabilization/wash buffer. Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization/wash buffer.

    • Resuspend the cells in FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software. Gate on viable, single lymphocytes, then on CD3+ T cells, and subsequently on CD4+ T helper cells. Determine the percentage of CD4+ T cells that are positive for IFN-γ and/or TNF-α in the stimulated versus unstimulated samples.

Visualizations

Signaling Pathway

T_Cell_Activation T-Cell Receptor Signaling Pathway for CD4+ T-Cell Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell MHC_II MHC Class II TCR TCR MHC_II->TCR Signal 1 CD4 CD4 MHC_II->CD4 HA_peptide Influenza HA (110-119) HA_peptide->MHC_II B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg activates AP1 AP-1 LAT->AP1 activates DAG DAG PLCg->DAG produces IP3 IP3 PLCg->IP3 produces PKC PKC DAG->PKC activates Ca Ca²⁺ IP3->Ca releases NFkB NF-κB PKC->NFkB activates Calcineurin Calcineurin Ca->Calcineurin activates NFAT NFAT Calcineurin->NFAT activates Cytokine_Gene_Expression Cytokine Gene Expression (IFN-γ, TNF-α) NFkB->Cytokine_Gene_Expression NFAT->Cytokine_Gene_Expression AP1->Cytokine_Gene_Expression

Caption: T-Cell Receptor Signaling Cascade.

Experimental Workflows

ELISpot_Workflow ELISpot Experimental Workflow cluster_prep Plate Preparation cluster_stim Cell Stimulation cluster_dev Spot Development cluster_analysis Analysis coat Coat plate with capture antibody block Block plate coat->block add_cells Add PBMCs to wells block->add_cells add_peptide Add HA (110-119) peptide add_cells->add_peptide incubate_stim Incubate 18-24h add_peptide->incubate_stim wash_cells Wash away cells incubate_stim->wash_cells add_detection_ab Add detection antibody wash_cells->add_detection_ab add_conjugate Add enzyme conjugate add_detection_ab->add_conjugate add_substrate Add substrate add_conjugate->add_substrate dry Dry plate add_substrate->dry count Count spots dry->count

Caption: ELISpot Experimental Workflow.

Flow_Cytometry_Workflow Flow Cytometry (ICS) Experimental Workflow cluster_stim_ics Cell Stimulation cluster_stain Cell Staining cluster_acq Data Acquisition & Analysis stimulate_cells Stimulate PBMCs with HA (110-119) peptide add_inhibitor Add protein transport inhibitor (Brefeldin A) stimulate_cells->add_inhibitor incubate_ics Incubate 4-6h add_inhibitor->incubate_ics viability Viability staining incubate_ics->viability surface Surface staining (CD3, CD4, CD8) viability->surface fix_perm Fixation and Permeabilization surface->fix_perm intracellular Intracellular staining (IFN-γ, TNF-α) fix_perm->intracellular acquire Acquire on flow cytometer intracellular->acquire analyze Analyze data acquire->analyze

Caption: Flow Cytometry (ICS) Workflow.

References

Application Notes and Protocols: In-Vitro T-Cell Stimulation with Influenza HA (110-119) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Influenza Hemagglutinin (HA) protein is a critical antigen for the induction of protective immunity against influenza virus. The HA (110-119) peptide, with the sequence SFERFEIFPK, represents a well-characterized, immunodominant epitope recognized by CD4+ T-cells in the context of the MHC class II molecule I-Ed.[1][2] In some contexts, it has also been studied in relation to CD8+ T-cell responses.[3][4] These application notes provide detailed protocols for utilizing the Influenza HA (110-119) peptide in in-vitro T-cell cultures to study T-cell activation, proliferation, and cytokine responses.

Product Information

  • Peptide Name: Influenza HA (110-119)

  • Sequence: SFERFEIFPK[2][5][6]

  • Molecular Weight: 1299.5 Da[5]

  • MHC Restriction: Primarily H-2 I-Ed (MHC Class II)[1][2][5]

  • Storage and Handling: Lyophilized peptides should be stored at -20°C. For reconstitution, it is recommended to first dissolve the peptide in a small amount of an organic solvent like DMSO and then dilute with a buffered solution to the desired concentration.[7]

Data Presentation

The following tables summarize typical experimental parameters for in-vitro T-cell stimulation using the Influenza HA (110-119) peptide, compiled from various research studies.

Table 1: Recommended Concentrations for T-Cell Stimulation

ApplicationPeptide ConcentrationCell TypeNotesReference
T-Cell Hybridoma Activation1 - 150 nMA5 T-cell hybridomaActivation measured by GFP expression.[1][1]
Naive T-Cell Proliferation10 µg/mLHA-TCR Transgenic T-cellsCo-cultured with anti-CD28 antibody.[2][2]
Effector T-Cell Generation5 µg/mLHA-TCR Transgenic CD4+ T-cellsCo-cultured with APCs for 3 days.[6][8][9][6][8][9]
Memory T-Cell Restimulation1 - 100 µg/mLHA-TCR Memory T-cellsHigh concentrations can induce IL-4 production.[6][6]
In-vitro T-cell Priming5.0 µg/mLHA-TCR CD4+ T-cellsCo-cultured with mitomycin C-treated splenocytes.[8][9][10][8][9][10]

Table 2: Typical Cell Densities and Ratios for Co-culture Experiments

T-Cell TypeT-Cell DensityAPC TypeAPC Density/RatioApplicationReference
A5 T-cell hybridoma2:1 ratio to BMDCsBone Marrow-Derived Dendritic Cells (BMDCs)1:2 ratio to T-cellsT-cell activation assay[1]
HA-TCR CD4+ T-cells1 x 106 cells/mLSplenic APCs3 x 106 cells/mLEffector T-cell generation[6]
Naive TCR Transgenic T-cells2 x 104 cells/wellPlate-bound HA-I-Ed complexesN/AProliferation assay[2]
Purified CD8+ T-cells3 x 105 cellsPeptide-pulsed splenocytesNot specifiedIntegrin and selectin expression analysis[3]

Experimental Protocols

Protocol 1: In-Vitro Activation of a T-Cell Hybridoma (A5)

This protocol describes the stimulation of the A5 T-cell hybridoma, which expresses a TCR specific for the HA (110-120) peptide presented by I-Ed and contains an NF-AT-driven GFP reporter.[1]

Materials:

  • Influenza HA (110-119) peptide

  • A5 T-cell hybridoma cell line

  • Bone Marrow-Derived Dendritic Cells (BMDCs) as APCs

  • Complete RPMI-1640 medium (supplemented with 10% FCS, L-glutamine, penicillin/streptomycin)

  • 96-well culture plates

  • Flow cytometer

Procedure:

  • Preparation of APCs:

    • Culture bone marrow cells in the presence of GM-CSF (20 ng/mL) to generate immature BMDCs.[1]

    • On day 6-7, harvest non-adherent cells, which are immature BMDCs.

    • Wash the BMDCs twice with PBS.

  • Antigen Pulsing of APCs:

    • Resuspend BMDCs in complete medium.

    • Add varying concentrations of the HA (110-119) peptide (e.g., 1 nM to 600 nM) to the BMDC suspension.

    • Incubate for 2 hours at 37°C.

    • Wash the peptide-pulsed BMDCs twice to remove unbound peptide.

  • Co-culture with T-Cells:

    • Plate the washed, peptide-pulsed BMDCs in a 96-well plate.

    • Add A5 T-cells to the wells at a 2:1 T-cell to BMDC ratio.[1]

    • Incubate the co-culture overnight (16-18 hours) at 37°C in a 5% CO2 incubator.

  • Analysis of T-Cell Activation:

    • Harvest the cells from the plate.

    • Analyze GFP expression in the A5 T-cells by flow cytometry. An increase in the percentage of GFP-positive cells and mean fluorescence intensity indicates T-cell activation.[1]

Protocol 2: In-Vitro Proliferation Assay of Naive T-Cells

This protocol outlines the stimulation of naive T-cells from HA-TCR transgenic mice to measure their proliferative response.[2]

Materials:

  • Influenza HA (110-119) peptide

  • Naive CD4+ T-cells isolated from HA-TCR transgenic mice

  • T-cell depleted, mitomycin C-treated splenocytes from BALB/c mice (as APCs)

  • Complete Click's medium (or RPMI-1640) with 5% FCS

  • Anti-CD28 antibody (10 µg/mL)

  • [3H]thymidine

  • 96-well flat-bottom culture plates

  • Scintillation counter

Procedure:

  • Preparation of Cells:

    • Isolate naive CD4+ T-cells from the spleen and lymph nodes of HA-TCR transgenic mice using standard cell isolation techniques.

    • Prepare APCs by depleting T-cells from BALB/c splenocytes and treating them with Mitomycin C to prevent their proliferation.

  • T-Cell Stimulation:

    • In a 96-well flat-bottom plate, culture 2 x 104 naive T-cells per well.[2]

    • Add 1 x 105 APCs to each well.

    • Add the HA (110-119) peptide at various concentrations (e.g., 0.1, 1, 10 µg/mL).

    • Add anti-CD28 antibody to a final concentration of 10 µg/mL to provide co-stimulation.[2]

    • Incubate the plate for 42 hours at 37°C in a 5% CO2 incubator.

  • Measurement of Proliferation:

    • Add 1 µCi of [3H]thymidine to each well.

    • Incubate for an additional 8 hours.

    • Harvest the cells onto a filter mat using a cell harvester.

    • Measure the incorporation of [3H]thymidine using a scintillation counter.

Protocol 3: Generation and Restimulation of Effector/Memory CD4+ T-Cells

This protocol describes the in-vitro generation of effector CD4+ T-cells and their subsequent restimulation to assess cytokine production.[6][8][9]

Materials:

  • Influenza HA (110-119) peptide

  • CD4+ T-cells from HA-TCR transgenic mice

  • T-cell depleted, mitomycin C-treated splenocytes from BALB/c mice (as APCs)

  • Complete Click's medium with 5% FCS

  • 24-well plates

  • ELISA kits for IFN-γ and IL-4

Procedure:

  • Generation of Effector T-Cells:

    • Culture 1 x 106 HA-TCR CD4+ T-cells/mL with 3 x 106 APCs/mL in a 24-well plate.[6]

    • Add HA (110-119) peptide to a final concentration of 5 µg/mL.[6][8][9]

    • Incubate for 3 days at 37°C in a 5% CO2 incubator.

    • After 3 days, the activated T-cells can be purified for subsequent experiments.

  • Restimulation and Cytokine Analysis:

    • Plate the generated effector T-cells in a new 96-well plate.

    • Add fresh APCs and varying concentrations of the HA (110-119) peptide (e.g., 1 µg/mL for optimal IFN-γ, 100 µg/mL to induce IL-4).[6]

    • Incubate for 24-48 hours.

    • Collect the culture supernatants.

    • Measure the concentration of IFN-γ and IL-4 in the supernatants using ELISA.

Visualizations

T-Cell Activation Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHC_Peptide MHC-II + HA (110-119) TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Antigen Recognition Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg Ras Ras LAT->Ras IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ IP3->Ca PKC PKC DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFAT->Gene_Expression NFkB NF-κB PKC->NFkB NFkB->Gene_Expression MAPK MAPK Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Gene_Expression

Caption: T-Cell activation by HA (110-119) peptide presented on MHC-II.

Experimental Workflow: T-Cell Proliferation Assay

Workflow_Proliferation start Start: Isolate Naive T-Cells and Prepare APCs coculture Co-culture T-cells, APCs, HA peptide, and anti-CD28 start->coculture incubation_42h Incubate for 42 hours coculture->incubation_42h add_thymidine Add [³H]thymidine incubation_42h->add_thymidine incubation_8h Incubate for 8 hours add_thymidine->incubation_8h harvest Harvest cells incubation_8h->harvest measure Measure [³H]thymidine incorporation harvest->measure end End: Analyze Proliferation Data measure->end

Caption: Workflow for in-vitro T-cell proliferation assay.

Logical Relationship: Factors Influencing T-Cell Response

Logical_Relationship peptide_conc Peptide Concentration tcell_response T-Cell Response peptide_conc->tcell_response apc_type APC Type (e.g., BMDC, Splenocyte) apc_type->tcell_response tcell_state T-Cell State (Naive, Effector, Memory) tcell_state->tcell_response costimulation Co-stimulation (e.g., anti-CD28) costimulation->tcell_response proliferation Proliferation tcell_response->proliferation cytokine Cytokine Production (IFN-γ, IL-4) tcell_response->cytokine activation_markers Activation Marker Upregulation (e.g., CD25, CD69) tcell_response->activation_markers

Caption: Key factors influencing the in-vitro T-cell response to HA peptide.

References

Application Notes and Protocols for Creating Chimeric Proteins with the Influenza HA (110-119) Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the design, creation, and evaluation of chimeric proteins incorporating the immunodominant T-cell epitope from Influenza Hemagglutinin (HA), sequence SFERFEIFPK (amino acids 110-119). These chimeras are valuable tools for research into vaccine development, immunomodulatory therapeutics, and diagnostics.

Introduction

Chimeric proteins that incorporate specific viral epitopes are instrumental in dissecting immune responses and developing targeted therapies. The Influenza HA (110-119) epitope is a well-characterized, immunodominant peptide recognized by CD4+ T-cells in the context of the MHC class II molecule I-Ed. By fusing this epitope to various protein partners, researchers can enhance its immunogenicity, target it to specific cell types, or use it as a tool to study T-cell activation.

This document outlines the necessary steps for:

  • Designing and constructing expression vectors for HA (110-119) chimeric proteins.

  • Expressing and purifying these recombinant proteins.

  • Evaluating the immunogenicity and biological activity of the resulting chimeric proteins.

Design and Construction of Chimeric HA (110-119) Expression Vectors

The initial step involves the design of a genetic construct that encodes the chimeric protein. This typically involves fusing the HA (110-119) coding sequence to a partner protein that can enhance its stability, solubility, or immunogenicity. Common fusion partners include cytokines (e.g., IL-2), carrier proteins (e.g., thioredoxin), or multimerization domains.

A typical workflow for the design and construction of the expression vector is as follows:

G cluster_0 Vector Design and Construction Define Fusion Partner Define Fusion Partner Design Gene Construct Design Gene Construct Define Fusion Partner->Design Gene Construct Select partner (e.g., IL-2) Synthesize Gene Synthesize Gene Design Gene Construct->Synthesize Gene Codon optimization Clone into Expression Vector Clone into Expression Vector Synthesize Gene->Clone into Expression Vector Restriction digest & ligation Transform E. coli Transform E. coli Clone into Expression Vector->Transform E. coli Heat shock Verify Sequence Verify Sequence Transform E. coli->Verify Sequence Colony PCR & sequencing

Caption: Workflow for Expression Vector Construction.
Protocol 2.1: Construction of a Thioredoxin-HA(110-119)-IL-2 Fusion Protein Expression Vector

This protocol describes the creation of a bacterial expression vector for a chimeric protein where the HA (110-119) epitope is fused to thioredoxin (Trx) at the N-terminus and Interleukin-2 (IL-2) at the C-terminus.

Materials:

  • pET-32a(+) expression vector (or similar vector with an N-terminal Trx tag)

  • Synthetic gene encoding the HA(110-119)-IL-2 fusion with appropriate restriction sites (e.g., BamHI and XhoI)

  • Restriction enzymes (e.g., BamHI and XhoI) and T4 DNA ligase

  • Competent E. coli DH5α (for cloning) and BL21(DE3) (for expression)

  • LB agar (B569324) plates and broth with appropriate antibiotic (e.g., ampicillin)

  • Plasmid purification kit

  • DNA sequencing reagents

Procedure:

  • Vector and Insert Preparation:

    • Digest the pET-32a(+) vector and the synthetic HA(110-119)-IL-2 gene with BamHI and XhoI restriction enzymes.

    • Purify the digested vector and insert using a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction with the purified vector and insert at a 1:3 molar ratio.

    • Incubate with T4 DNA ligase according to the manufacturer's instructions.

  • Transformation:

    • Transform the ligation mixture into competent E. coli DH5α cells.

    • Plate the transformed cells on LB agar plates containing ampicillin (B1664943) and incubate overnight at 37°C.

  • Screening and Sequencing:

    • Select several colonies and perform colony PCR to screen for the correct insert.

    • Inoculate positive colonies in LB broth, grow overnight, and purify the plasmid DNA.

    • Verify the sequence of the insert by Sanger sequencing.

Expression and Purification of Chimeric HA (110-119) Proteins

Once the expression vector is constructed and verified, the next step is to express the chimeric protein in a suitable host system and purify it. For this example, we will use an E. coli expression system.

Protocol 3.1: Expression and Purification of Trx-HA(110-119)-IL-2

Materials:

  • Verified pET-32a-Trx-HA-IL-2 plasmid

  • E. coli BL21(DE3) competent cells

  • LB broth with ampicillin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • SDS-PAGE reagents

Procedure:

  • Expression:

    • Transform the expression plasmid into E. coli BL21(DE3) cells.

    • Inoculate a single colony into LB broth with ampicillin and grow overnight at 37°C.

    • Inoculate a larger culture with the overnight culture and grow to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Incubate for 4-6 hours at 30°C.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

    • Clarify the lysate by centrifugation.

  • Purification:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the chimeric protein with elution buffer.

    • Analyze the fractions by SDS-PAGE to check for purity.

  • Dialysis and Storage:

    • Pool the pure fractions and dialyze against PBS to remove imidazole.

    • Determine the protein concentration and store at -80°C.

Chimeric Protein Expression System Purification Method Typical Yield (mg/L)
Trx-HA(110-119)E. coliNi-NTA Affinity10-20
HA(110-119)-IL-2E. coliNi-NTA Affinity5-15
GST-HA(110-119)E. coliGlutathione Affinity15-25

In Vitro and In Vivo Evaluation of Chimeric HA (110-119) Proteins

After purification, the biological activity and immunogenicity of the chimeric protein should be evaluated. This can be done through a series of in vitro and in vivo assays.

In Vitro T-Cell Activation Assay

This assay measures the ability of the chimeric protein to activate T-cells specific for the HA (110-119) epitope.

G cluster_0 T-Cell Activation Assay Workflow Isolate APCs Isolate APCs Culture with Chimeric Protein Culture with Chimeric Protein Isolate APCs->Culture with Chimeric Protein Plate APCs Co-culture with T-cells Co-culture with T-cells Culture with Chimeric Protein->Co-culture with T-cells Add HA-specific T-cells Measure T-cell Activation Measure T-cell Activation Co-culture with T-cells->Measure T-cell Activation Cytokine ELISA or Proliferation Assay

Caption: Workflow for In Vitro T-Cell Activation Assay.
Protocol 4.1.1: T-Cell Proliferation Assay

Materials:

  • HA (110-119)-specific T-cell line or primary T-cells from immunized mice

  • Antigen-presenting cells (APCs), such as spleen cells

  • Purified chimeric HA (110-119) protein

  • Complete RPMI-1640 medium

  • [3H]-thymidine or CFSE staining solution

  • 96-well cell culture plates

Procedure:

  • Cell Preparation:

    • Isolate APCs from the spleen of a naive mouse.

    • Prepare a single-cell suspension of HA (110-119)-specific T-cells.

  • Assay Setup:

    • Plate APCs in a 96-well plate.

    • Add serial dilutions of the chimeric protein or control peptides to the wells.

    • Add the T-cells to the wells.

    • Incubate for 48-72 hours at 37°C in a CO2 incubator.

  • Measurement of Proliferation:

    • For [3H]-thymidine incorporation, pulse the cells with [3H]-thymidine for the last 18 hours of incubation. Harvest the cells and measure radioactivity.

    • For CFSE, stain the T-cells with CFSE before co-culture. After incubation, analyze CFSE dilution by flow cytometry.

Stimulant Concentration (nM) T-Cell Proliferation (% of Max)
HA (110-119) peptide1000100
Trx-HA(110-119)50095
Trx-HA(110-119)-IL-250120
In Vivo Immunogenicity Studies

To assess the immunogenicity of the chimeric protein in a living organism, animal models are used.

Protocol 4.2.1: Mouse Immunization and Antibody Titer Determination

Materials:

  • BALB/c mice

  • Purified chimeric HA (110-119) protein

  • Adjuvant (e.g., Alum or CpG)

  • Syringes and needles

  • ELISA plates and reagents

Procedure:

  • Immunization:

    • Prepare the immunogen by mixing the chimeric protein with an adjuvant.

    • Immunize mice subcutaneously or intraperitoneally with the immunogen.

    • Boost the mice with the same immunogen preparation 2-3 weeks later.

  • Serum Collection:

    • Collect blood samples from the mice before immunization (pre-immune serum) and 1-2 weeks after the final boost.

    • Isolate the serum by centrifugation.

  • Antibody Titer Measurement by ELISA:

    • Coat ELISA plates with the chimeric protein or the HA (110-119) peptide.

    • Block the plates with a blocking buffer.

    • Add serial dilutions of the mouse serum to the wells.

    • Incubate and wash the plates.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

    • Add the substrate and measure the absorbance.

    • The antibody titer is the reciprocal of the highest dilution that gives a positive signal.

Immunogen Adjuvant Mean Antibody Titer (log10)
PBSAlum<1.0
HA (110-119) peptideAlum2.5
Trx-HA(110-119)-IL-2Alum4.5

Signaling Pathways in T-Cell Activation

The interaction of the HA (110-119) peptide presented by an APC with the T-cell receptor (TCR) on a CD4+ T-cell initiates a cascade of intracellular signaling events leading to T-cell activation, proliferation, and cytokine production.

G cluster_0 T-Cell Receptor Signaling Pathway TCR-MHC/Peptide TCR-MHC/Peptide Lck Lck TCR-MHC/Peptide->Lck ZAP-70 ZAP-70 Lck->ZAP-70 LAT LAT ZAP-70->LAT PLC-gamma1 PLC-gamma1 LAT->PLC-gamma1 IP3 IP3 PLC-gamma1->IP3 DAG DAG PLC-gamma1->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC PKC DAG->PKC NFAT NFAT Ca2+ Release->NFAT NF-kB NF-kB PKC->NF-kB AP-1 AP-1 PKC->AP-1 Gene Transcription Gene Transcription NFAT->Gene Transcription NF-kB->Gene Transcription AP-1->Gene Transcription

Caption: Simplified T-Cell Receptor Signaling Cascade.

Conclusion

The creation of chimeric proteins incorporating the Influenza HA (110-119) sequence provides a powerful platform for immunological research and therapeutic development. The protocols and data presented here offer a framework for the successful design, production, and evaluation of these valuable reagents. Careful optimization of each step, from vector construction to in vivo testing, is crucial for achieving the desired outcomes.

Techniques for Assessing T-cell Response to Influenza HA (110-119)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The hemagglutinin (HA) protein of the influenza virus is a critical target for the host immune system. Specifically, the HA (110-119) peptide epitope is a well-characterized immunodominant region recognized by T-cells, playing a significant role in the adaptive immune response to influenza infection and vaccination. Accurate assessment of the T-cell response to this epitope is crucial for understanding disease pathogenesis, evaluating vaccine efficacy, and developing novel immunotherapies.

These application notes provide an overview and detailed protocols for key techniques used to quantify and characterize the T-cell response to the Influenza HA (110-119) peptide. The methodologies covered include the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) with flow cytometry, MHC Tetramer Staining, and T-cell Proliferation Assays.

Key Experimental Techniques

A variety of methods can be employed to assess the cellular immune response to specific epitopes. The choice of technique often depends on the specific question being addressed, such as the frequency of antigen-specific T-cells, their functional capacity (e.g., cytokine production), or their proliferative potential.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[1][2][3][4] It is particularly useful for detecting rare antigen-specific T-cell populations.

Experimental Workflow: ELISpot Assay

ELISpot_Workflow cluster_plate_prep Plate Preparation cluster_cell_culture Cell Culture cluster_detection Detection cluster_analysis Analysis p1 Coat plate with anti-cytokine Ab p2 Block non-specific binding sites p1->p2 c2 Add PBMCs and HA (110-119) peptide to wells p2->c2 c1 Isolate PBMCs c1->c2 c3 Incubate to allow cytokine secretion c2->c3 d1 Wash and add biotinylated detection Ab c3->d1 d2 Add enzyme-conjugated streptavidin d1->d2 d3 Add substrate to develop spots d2->d3 a1 Enumerate spots (Spot Forming Units) d3->a1

Caption: Workflow of the ELISpot assay for detecting cytokine-secreting cells.

Protocol: IFN-γ ELISpot for HA (110-119) Specific T-cells

Materials:

  • 96-well PVDF membrane plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • Recombinant human IFN-γ (for standard curve)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Influenza HA (110-119) peptide (e.g., SFERFEIFPKE)[5][6]

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)

  • DMSO (vehicle control)

Procedure:

  • Plate Coating: Coat the ELISpot plate wells with anti-IFN-γ capture antibody overnight at 4°C.[1][2]

  • Blocking: Wash the plate and block with RPMI-1640 + 10% FBS for 2 hours at room temperature.[1][2]

  • Cell Plating:

    • Thaw cryopreserved PBMCs and allow them to rest overnight.[7]

    • Resuspend cells in culture medium and count viable cells.

    • Add 2-3 x 10^5 PBMCs per well.[8]

  • Stimulation:

    • Add Influenza HA (110-119) peptide to the respective wells at a final concentration of 1-10 µg/mL.

    • Include a positive control (e.g., PHA at 5 µg/mL) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[9]

  • Detection:

    • Wash the plate to remove cells.

    • Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.[2]

    • Wash and add streptavidin-enzyme conjugate. Incubate for 1 hour.

  • Spot Development: Wash the plate and add the substrate. Monitor for the development of spots. Stop the reaction by washing with distilled water.

  • Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per million cells.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS is a powerful technique that allows for the multiparametric characterization of individual T-cells. It identifies the phenotype of cytokine-producing cells (e.g., CD4+ or CD8+) and can measure the simultaneous production of multiple cytokines.[3]

Experimental Workflow: Intracellular Cytokine Staining

ICS_Workflow cluster_stimulation Cell Stimulation cluster_staining Staining cluster_acquisition Data Acquisition cluster_analysis Data Analysis s1 Stimulate PBMCs with HA (110-119) peptide s2 Add protein transport inhibitor (e.g., Brefeldin A) s1->s2 st1 Surface stain for CD3, CD4, CD8, etc. s2->st1 st2 Fix and permeabilize cells st1->st2 st3 Intracellularly stain for cytokines (e.g., IFN-γ, TNF-α) st2->st3 ac1 Acquire data on a flow cytometer st3->ac1 an1 Gate on T-cell subsets and analyze cytokine expression ac1->an1

Caption: Workflow for intracellular cytokine staining and flow cytometry analysis.

Protocol: ICS for HA (110-119) Specific T-cells

Materials:

  • PBMCs

  • Influenza HA (110-119) peptide

  • Staphylococcal enterotoxin B (SEB) or PMA/Ionomycin (positive control)

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, -CD4, -CD8)

  • Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, -TNF-α, -IL-2)

  • Fixation/Permeabilization buffers

  • FACS tubes

Procedure:

  • Stimulation:

    • In a 96-well plate, add 1-2 x 10^6 PBMCs per well.

    • Stimulate with HA (110-119) peptide (1-10 µg/mL), positive control (SEB), or negative control (DMSO) for 1-2 hours at 37°C.[10]

    • Add Brefeldin A (e.g., 10 µg/mL) and Monensin and incubate for an additional 4-6 hours.[1][3]

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS + 2% FBS).

    • Stain with a cocktail of surface antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) for 30 minutes at 4°C in the dark.[10]

  • Fixation and Permeabilization:

    • Wash the cells.

    • Fix the cells using a fixation buffer for 20 minutes at room temperature.[10][11]

    • Wash and permeabilize the cells using a permeabilization buffer.[11]

  • Intracellular Staining:

    • Stain with a cocktail of intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) for 30 minutes at room temperature in the dark.[10]

  • Acquisition: Wash the cells and resuspend in FACS buffer. Acquire events on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software. Gate on lymphocyte, singlet, live cell, and then CD3+ populations. Further gate on CD4+ and CD8+ T-cells to determine the percentage of cells expressing specific cytokines in response to the HA peptide.

MHC Tetramer Staining

MHC tetramer technology allows for the direct visualization and quantification of antigen-specific T-cells, regardless of their functional state.[12][13] Fluorescently labeled MHC molecules, loaded with the specific peptide of interest (HA 110-119), bind to the T-cell receptors (TCRs) of T-cells that recognize this complex.

Logical Relationship: MHC Tetramer Staining

MHC_Tetramer cluster_components Components cluster_assembly Assembly cluster_binding Binding MHC MHC Class I/II Molecule Complex pMHC Monomer MHC->Complex Peptide HA (110-119) Peptide Peptide->Complex Fluorochrome Fluorochrome Streptavidin Streptavidin Fluorochrome->Streptavidin Tetramer MHC Tetramer Streptavidin->Tetramer Complex->Tetramer x4 TCR Specific T-Cell Receptor (TCR) Tetramer->TCR Binds TCell Antigen-Specific T-Cell TCR->TCell On

Caption: Components and assembly of an MHC tetramer for T-cell detection.

Protocol: MHC Tetramer Staining for HA (110-119) Specific T-cells

Materials:

  • PBMCs

  • PE-conjugated MHC Class II Tetramer loaded with HA (110-119) peptide

  • Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, -CD4, -CD8)

  • Viability dye

  • FACS buffer

Procedure:

  • Cell Preparation: Resuspend 1-2 x 10^6 PBMCs in FACS buffer.

  • Tetramer Staining:

    • Add the MHC tetramer to the cell suspension at the manufacturer's recommended concentration.

    • Incubate for 30-60 minutes at room temperature or 37°C in the dark.

  • Surface Staining:

    • Without washing, add the cocktail of surface staining antibodies.

    • Incubate for 30 minutes at 4°C in the dark.

  • Viability Staining: Add a viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.

  • Washing and Acquisition: Wash the cells twice with FACS buffer and resuspend for flow cytometry acquisition.

  • Analysis: Gate on live, singlet, CD3+ lymphocytes. Within the CD4+ T-cell population, identify the percentage of cells that are positive for the HA (110-119) tetramer.

T-cell Proliferation Assay

This assay measures the ability of T-cells to proliferate in response to stimulation with the HA (110-119) peptide. Proliferation can be assessed by the incorporation of a radioactive tracer ([³H]-thymidine) or by using fluorescent dyes like CFSE.

Protocol: [³H]-Thymidine Incorporation Proliferation Assay

Materials:

  • PBMCs or purified CD4+ T-cells

  • Influenza HA (110-119) peptide

  • Antigen-Presenting Cells (APCs) (if using purified T-cells)

  • [³H]-thymidine

  • 96-well round-bottom plates

  • Cell harvester and scintillation counter

Procedure:

  • Cell Plating: Plate 2 x 10^5 PBMCs per well in a 96-well plate.[14] If using purified T-cells, plate 2 x 10^4 T-cells with 1.5 x 10^5 irradiated APCs.[14][15]

  • Stimulation: Add titrated amounts of the HA (110-119) peptide. Include positive (e.g., anti-CD3 antibody) and negative (medium alone) controls.

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Pulsing with [³H]-Thymidine: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 8-18 hours.[14][15]

  • Harvesting: Harvest the cells onto a filter mat using a cell harvester.

  • Counting: Measure the incorporated radioactivity using a liquid scintillation counter. Results are expressed as counts per minute (CPM). A stimulation index (SI) can be calculated by dividing the CPM of stimulated wells by the CPM of unstimulated wells.

Data Presentation

Quantitative data from these assays should be summarized for clear comparison.

Table 1: Representative Quantitative Data from T-cell Response Assays

Assay TypeParameter MeasuredExample Result (HA-specific response)UnitReference
ELISpot Frequency of IFN-γ secreting cells50 - 500SFU / 10⁶ PBMCs[1],[2]
ICS % of Cytokine+ CD4+ T-cells0.05 - 2.0% of parent gate[7],[10]
MHC Tetramer % of Tetramer+ CD4+ T-cells0.01 - 0.5% of parent gate[12],[13]
Proliferation Stimulation Index (SI)5 - 50Fold change over unstimulated[14],[15]

Note: The values presented are illustrative and can vary significantly based on the donor's immune status, the specific experimental conditions, and the influenza strain.

Conclusion

The techniques described provide a robust toolkit for the comprehensive assessment of T-cell responses to the Influenza HA (110-119) epitope. The ELISpot assay is ideal for high-throughput screening of the frequency of cytokine-producing cells. Intracellular cytokine staining offers a more detailed, multiparametric analysis of T-cell function and phenotype. MHC tetramer staining provides direct quantification of antigen-specific T-cells, and proliferation assays measure their expansive capacity. The selection of the most appropriate assay will depend on the specific research question. For a thorough understanding of the T-cell response, a combination of these techniques is often employed. These protocols and application notes serve as a guide for researchers to effectively design and execute experiments aimed at elucidating the role of T-cells in influenza immunity.

References

Application Notes and Protocols: Influenza HA (110-119) as a Positive Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of influenza research and vaccine development, robust and reliable controls are paramount for the accurate assessment of cellular immune responses. The influenza hemagglutinin (HA) peptide, specifically the amino acid sequence 110-119 (SFERFEIFPK), serves as a critical positive control in a variety of immunological assays. This peptide is a well-characterized, immunodominant epitope restricted by the murine MHC class II molecule I-Eᵈ and has shown utility in stimulating T-cell responses in preclinical models.[1][2] Its application extends to human studies, where pools of influenza peptides, including HA epitopes, are used to elicit recall responses in peripheral blood mononuclear cells (PBMCs) from individuals previously exposed to the influenza virus. This document provides detailed application notes and protocols for the use of Influenza HA (110-119) as a positive control in key immunological assays.

Principle of Application

Influenza HA (110-119) acts as a positive control by stimulating T-cells that have been previously primed by natural infection or vaccination. When presented by antigen-presenting cells (APCs), this peptide is recognized by specific T-cell receptors (TCRs), triggering a signaling cascade that leads to T-cell activation, proliferation, and cytokine secretion.[3][4][5][6][7] The detection of this response confirms the integrity of the experimental system, including cell viability and the functionality of the assay reagents.

Applications

The primary application of Influenza HA (110-119) is as a positive control in assays designed to measure antigen-specific T-cell responses. These include:

  • Enzyme-Linked Immunospot (ELISpot) Assay: For the quantification of cytokine-secreting T-cells (e.g., IFN-γ).

  • Intracellular Cytokine Staining (ICS) with Flow Cytometry: For the enumeration and phenotyping of cytokine-producing T-cell subsets (e.g., CD4+ and CD8+).

  • T-Cell Proliferation Assays: To measure the proliferative response of T-cells upon stimulation.

Data Presentation

The following tables provide representative quantitative data for the use of Influenza HA (110-119) as a positive control in ELISpot and ICS assays. These values are illustrative and may vary depending on the donor's immune history, cell viability, and specific experimental conditions.

Table 1: Representative IFN-γ ELISpot Assay Results

StimulusDonor 1 (SFU/10⁶ PBMCs)Donor 2 (SFU/10⁶ PBMCs)Donor 3 (SFU/10⁶ PBMCs)
Negative Control (Medium)< 10< 10< 10
Influenza HA (110-119) (1-5 µg/mL) 75 120 95
Phytohemagglutinin (PHA) (Positive Mitogen Control)> 500> 500> 500

SFU: Spot Forming Units

Table 2: Representative Intracellular Cytokine Staining (ICS) Results (% of CD4+ T-cells)

StimulusDonor 1 (% IFN-γ+)Donor 2 (% IFN-γ+)Donor 3 (% IFN-γ+)
Negative Control (Medium)< 0.01%< 0.01%< 0.01%
Influenza HA (110-119) (1-5 µg/mL) 0.5% 1.2% 0.8%
Staphylococcal Enterotoxin B (SEB) (Positive Superantigen Control)> 5%> 5%> 5%

Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay

This protocol outlines the steps for using Influenza HA (110-119) as a positive control in an IFN-γ ELISpot assay with human PBMCs.

Materials:

  • Human PBMCs, cryopreserved or fresh

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin

  • IFN-γ ELISpot plate

  • Influenza HA (110-119) peptide (lyophilized)

  • Phytohemagglutinin (PHA) as a mitogen positive control

  • Reagents for ELISpot development (e.g., detection antibody, streptavidin-HRP, substrate)

  • Sterile PBS

  • DMSO (for peptide reconstitution)

Procedure:

  • Preparation of Reagents:

    • Reconstitute the lyophilized Influenza HA (110-119) peptide in sterile DMSO to create a stock solution (e.g., 1 mg/mL). Further dilute in culture medium to the desired working concentration (typically 1-5 µg/mL).

    • Prepare the PHA positive control and the negative control (medium alone).

  • Plate Coating:

    • Coat the ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.

    • Wash the plate four times with sterile PBS.

    • Block the plate with culture medium for at least 1 hour at 37°C.

  • Cell Plating and Stimulation:

    • Thaw and wash the PBMCs. Resuspend the cells in culture medium at a concentration of 2-3 x 10⁶ cells/mL.

    • Remove the blocking medium from the ELISpot plate.

    • Add 100 µL of the cell suspension to each well (2-3 x 10⁵ cells/well).

    • Add 100 µL of the prepared controls to the respective wells:

      • Negative Control: Medium alone.

      • Positive Control: Influenza HA (110-119) peptide (final concentration 1-5 µg/mL).

      • Mitogen Control: PHA (final concentration ~5 µg/mL).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Development:

    • Wash the plate with PBS containing 0.05% Tween-20.

    • Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.

    • Wash the plate and add the substrate solution. Monitor for the appearance of spots.

    • Stop the reaction by washing with distilled water.

  • Analysis:

    • Allow the plate to dry completely.

    • Count the spots in each well using an automated ELISpot reader.

    • Express the results as Spot Forming Units (SFU) per 10⁶ PBMCs.

Expected Results:

  • Negative Control: A low number of spots (<10 SFU/10⁶ PBMCs).

  • Influenza HA (110-119) Positive Control: A significant increase in the number of spots compared to the negative control, indicating a specific T-cell response. The magnitude will vary between donors.[8][9][10][11]

  • PHA Mitogen Control: A very high number of spots, confirming cell viability and assay functionality.[8][12]

Protocol 2: Intracellular Cytokine Staining (ICS)

This protocol describes the use of Influenza HA (110-119) as a positive control for detecting IFN-γ production in human T-cells by flow cytometry.

Materials:

  • Human PBMCs, cryopreserved or fresh

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

  • Influenza HA (110-119) peptide

  • Staphylococcal Enterotoxin B (SEB) as a superantigen positive control

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Anti-CD28 and Anti-CD49d antibodies (co-stimulatory)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

  • Fixation/Permeabilization buffer

  • FACS tubes or 96-well plates

Procedure:

  • Cell Stimulation:

    • Resuspend PBMCs in culture medium at 1-2 x 10⁶ cells/mL.

    • Add the cells to FACS tubes or a 96-well plate.

    • Add the following stimuli to the respective tubes/wells:

      • Negative Control: Medium alone.

      • Positive Control: Influenza HA (110-119) peptide (final concentration 1-5 µg/mL).

      • Superantigen Control: SEB (final concentration ~1 µg/mL).

    • Add co-stimulatory antibodies (anti-CD28 and anti-CD49d, each at ~1 µg/mL).

    • Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.

    • Add Brefeldin A and Monensin to each well to inhibit cytokine secretion.

    • Incubate for an additional 4-6 hours.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Add a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CD8).

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in fixation/permeabilization buffer.

    • Incubate for 20 minutes at room temperature in the dark.

    • Wash the cells with permeabilization buffer.

  • Intracellular Staining:

    • Add a cocktail of fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ).

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells with permeabilization buffer.

  • Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software to determine the percentage of cytokine-positive cells within the CD4+ and CD8+ T-cell gates.[13]

Expected Results:

  • Negative Control: A very low percentage of cytokine-positive T-cells (<0.01%).

  • Influenza HA (110-119) Positive Control: A detectable population of IFN-γ-producing CD4+ T-cells, with the percentage varying among donors.

  • SEB Superantigen Control: A high percentage of cytokine-positive T-cells, confirming cell viability and the ability to respond to a strong stimulus.[14]

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the use of Influenza HA (110-119) as a positive control.

T_Cell_Activation_Pathway T-Cell Receptor (TCR) Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC class II TCR TCR MHC->TCR Recognition (Signal 1) CD4 CD4 MHC->CD4 HA_peptide HA (110-119) Peptide HA_peptide->MHC Binding CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Co-stimulation (Signal 2) Signaling_Cascade Intracellular Signaling Cascade (Lck, ZAP-70, etc.) TCR->Signaling_Cascade CD28->Signaling_Cascade Transcription_Factors Activation of Transcription Factors (NFAT, AP-1, NF-κB) Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression (Cytokines, etc.) Transcription_Factors->Gene_Expression

Caption: TCR Signaling Pathway upon HA (110-119) Recognition.

ELISpot_Workflow ELISpot Experimental Workflow A Coat Plate with Capture Antibody B Block Plate A->B C Add PBMCs and HA (110-119) Peptide B->C D Incubate (18-24h) C->D E Add Detection Antibody D->E F Add Enzyme Conjugate E->F G Add Substrate & Develop Spots F->G H Wash and Dry Plate G->H I Analyze Spots H->I

Caption: Workflow for IFN-γ ELISpot Assay.

ICS_Workflow Intracellular Cytokine Staining (ICS) Workflow A Stimulate PBMCs with HA (110-119) Peptide + Protein Transport Inhibitor B Surface Stain (CD3, CD4, CD8) A->B C Fix and Permeabilize Cells B->C D Intracellular Stain (IFN-γ) C->D E Acquire on Flow Cytometer D->E F Analyze Data E->F

Caption: Workflow for Intracellular Cytokine Staining.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low T-Cell Response to Influenza HA (110-119) Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low T-cell responses during in vitro stimulation with the Influenza Hemagglutinin (HA) peptide (110-119).

Frequently Asked Questions (FAQs)

Q1: What is the expected magnitude of T-cell response to the Influenza HA (110-119) peptide?

The magnitude of the T-cell response to a specific peptide like Influenza HA (110-119) can be influenced by several factors, including the donor's HLA type, prior exposure to influenza, and the overall health of their immune system. Responses to external viral epitopes, such as those from HA, may be lower compared to responses against conserved internal viral proteins.[1] It is crucial to include positive controls in your assay to establish a baseline for a robust response.

Q2: Which T-cell subtypes (CD4+ or CD8+) are expected to respond to the HA (110-119) peptide?

The HA (110-119) peptide is a known MHC class II-restricted epitope, meaning it is primarily recognized by CD4+ T-helper cells.[2][3] While CD8+ T-cell responses are critical for clearing influenza-infected cells, they typically recognize peptides presented on MHC class I molecules, which are derived from internal viral proteins.[1][4] Therefore, a low response from purified CD8+ T-cells to this specific peptide is expected.

Q3: Can the source and quality of the HA (110-119) peptide affect the T-cell response?

Absolutely. The purity and integrity of the synthetic peptide are critical for inducing a specific T-cell response. Impurities or incorrect peptide sequences can lead to a lack of stimulation or even non-specific activation. Always ensure you are using a high-quality, reputable source for your peptides.

Q4: How important is the choice of antigen-presenting cells (APCs)?

APCs are essential for presenting the HA (110-119) peptide to CD4+ T-cells via MHC class II molecules.[5][6] Using total Peripheral Blood Mononuclear Cells (PBMCs) is common as this population contains monocytes that can act as APCs.[6] If you are using purified T-cells, you must add a source of APCs, such as autologous monocytes or dendritic cells, to your culture.

Q5: What are the most common assays to measure T-cell response to peptide stimulation?

The most frequently used assays are the ELISpot assay, which measures cytokine secretion (e.g., IFN-γ) from individual cells, and Intracellular Cytokine Staining (ICS) followed by flow cytometry, which allows for the identification of cytokine-producing cells and their phenotype (e.g., CD4+ or CD8+).[1][7] Proliferation assays, which measure the division of T-cells in response to the peptide, are also used.[8]

Troubleshooting Guide

A low or absent T-cell response to Influenza HA (110-119) stimulation can be frustrating. The following guide provides a systematic approach to identifying and resolving common experimental issues.

Diagram: Troubleshooting Workflow for Low T-Cell Response

TroubleshootingWorkflow cluster_cells cluster_peptide cluster_assay start Start: Low/No T-Cell Response check_cells Step 1: Assess Cell Viability & Purity start->check_cells check_peptide Step 2: Verify Peptide & Stimulation check_cells->check_peptide Cells OK cell_viability Viability >90%? check_cells->cell_viability check_assay Step 3: Evaluate Assay Performance check_peptide->check_assay Peptide & Stim OK peptide_quality High-purity peptide? check_peptide->peptide_quality resolution Resolution: Optimized T-Cell Response check_assay->resolution Assay OK reagent_quality Reagents functional? check_assay->reagent_quality cell_purity Correct cell population isolated? cell_viability->cell_purity cell_count Accurate cell count? cell_purity->cell_count peptide_concentration Optimal concentration used? peptide_quality->peptide_concentration positive_control Positive control responsive? peptide_concentration->positive_control incubation_time Sufficient incubation time? reagent_quality->incubation_time apc_presence APCs present and functional? incubation_time->apc_presence

Caption: A stepwise guide to troubleshooting low T-cell responses.

Data Presentation: Troubleshooting Checklist and Solutions
Potential Issue Recommended Check Possible Solution
Cell Viability and Quality
Low cell viabilityPerform a viability stain (e.g., Trypan Blue or a fluorescent viability dye). Viability should be >90%.Use freshly isolated PBMCs. If using cryopreserved cells, optimize thawing protocols to maximize viability. Ensure the time between blood draw and PBMC isolation is minimized.[9]
Incorrect cell populationVerify cell purity post-isolation using flow cytometry with relevant markers (e.g., CD3 for T-cells, CD14 for monocytes).Refine cell isolation techniques. If isolating specific subsets, ensure gating strategies are accurate.
Inaccurate cell countingCount cells using both a hemocytometer and an automated cell counter if available.Ensure proper mixing of cell suspension before counting. Dilute cells appropriately for accurate counting.
Peptide and Stimulation Conditions
Poor peptide qualityCheck the certificate of analysis for peptide purity.Purchase high-purity (>95%) peptides from a reputable supplier.
Suboptimal peptide concentrationTitrate the peptide concentration (e.g., 1, 5, 10 µg/mL) to determine the optimal dose for stimulation.Perform a dose-response curve to identify the optimal peptide concentration for your specific cell type and assay.
Ineffective positive controlInclude a potent, non-specific T-cell stimulus like Phytohemagglutinin (PHA) or a CEF peptide pool.If the positive control fails, this indicates a systemic issue with the cells or assay setup, rather than the specific HA peptide.[10]
Assay Performance
Reagent issuesCheck the expiration dates and storage conditions of all reagents (e.g., antibodies, media, cytokines).Use fresh, properly stored reagents. Filter antibodies to remove aggregates that can cause background noise.[11]
Inadequate incubation timeReview your protocol for the recommended stimulation time. This can range from 18 to 48 hours depending on the assay.[10]Optimize the incubation time for your specific cytokine of interest and cell type.
Lack of functional APCsIf using purified T-cells, confirm the presence and viability of added APCs.Use total PBMCs or add irradiated autologous PBMCs or dendritic cells as APCs to your purified T-cell culture.
High background in negative controlsExamine negative control wells (cells with no peptide) for non-specific activation.Ensure all reagents and media are free of contaminants like LPS.[9] Use pre-screened low-background serum in your culture medium.

Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay
  • Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate with sterile PBS and block with RPMI medium containing 10% fetal bovine serum for at least 1 hour at 37°C.

  • Cell Plating: Prepare a single-cell suspension of PBMCs. Add 2-3 x 10^5 cells per well.

  • Stimulation: Add the HA (110-119) peptide to the appropriate wells at the predetermined optimal concentration. Include negative control (cells + media) and positive control (cells + PHA) wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at 37°C.

  • Enzyme Conjugation: Wash again and add streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.

  • Development: Wash thoroughly and add the substrate (e.g., BCIP/NBT for AP). Stop the reaction by washing with water once spots are clearly visible.

  • Analysis: Allow the plate to dry completely before counting the spots using an automated ELISpot reader.

Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
  • Cell Stimulation: In a 96-well U-bottom plate, add 1 x 10^6 PBMCs per well. Add the HA (110-119) peptide, negative control, and positive control stimuli.

  • Co-stimulation and Protein Transport Inhibition: Add anti-CD28 and anti-CD49d antibodies for co-stimulation. After 1-2 hours of incubation at 37°C, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all wells.

  • Incubation: Incubate for an additional 4-6 hours (or overnight, depending on the target cytokine) at 37°C.

  • Surface Staining: Wash the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and a viability dye for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercial fixation/permeabilization kit.

  • Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) with fluorescently-conjugated antibodies for 30 minutes at 4°C.

  • Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software, gating on viable, single cells, then on CD3+ T-cells, and subsequently on CD4+ and CD8+ subsets to determine the percentage of cytokine-producing cells.

Signaling Pathway

Diagram: T-Cell Receptor (TCR) Signaling Pathway

TCR_Signaling TCR TCR Lck Lck TCR->Lck Activates CD4 CD4 CD4->Lck Recruits pMHC Peptide-MHC II (on APC) pMHC->TCR Binding pMHC->CD4 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates PLCg PLCγ LAT_SLP76->PLCg Ras_MAPK Ras-MAPK Pathway LAT_SLP76->Ras_MAPK DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Calcium Ca²⁺ Release IP3->Calcium NFAT NFAT Activation Calcium->NFAT Gene_Expression Cytokine Gene Expression NFAT->Gene_Expression NFkB NF-κB Activation PKC->NFkB NFkB->Gene_Expression AP1 AP-1 Activation Ras_MAPK->AP1 AP1->Gene_Expression

Caption: TCR engagement with a peptide-MHC complex initiates a signaling cascade.

References

Optimizing Influenza HA (110-119) Peptide Concentration for T-Cell Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Influenza Hemagglutinin (HA) (110-119) peptide in T-cell assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for the Influenza HA (110-119) peptide in a T-cell assay?

A1: A general starting concentration for antigen-specific T-cell stimulation using peptides is ≥ 1 µg/mL per peptide.[1] However, the optimal concentration can vary depending on the specific assay (e.g., ELISpot, ICS, proliferation), the cell type, and the donor. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. One study observed T-cell activation with the HA (110-119) peptide over a concentration range of 3–50 μM.[2]

Q2: My T-cells are not responding to the HA (110-119) peptide stimulation. What are the possible causes?

A2: Several factors could lead to a lack of T-cell response:

  • Suboptimal Peptide Concentration: The peptide concentration may be too low to induce a detectable response or, conversely, too high, leading to T-cell anergy or apoptosis. A dose-response titration is crucial.

  • Peptide Solubility and Storage: Improperly dissolved or stored peptides can lose activity. Peptides should be stored at -20°C or lower and protected from light.[3] For hydrophobic peptides, dissolving in a small amount of DMSO before diluting in culture media is recommended, ensuring the final DMSO concentration is below 1% (v/v) to avoid toxicity.[1]

  • Peptide Purity and Contaminants: Contaminants such as endotoxins or trifluoroacetate (B77799) (TFA) from the synthesis process can interfere with the assay.[3] Endotoxins can cause non-specific immune stimulation, while TFA can inhibit cell proliferation.[3]

  • Cell Viability and Donor Variability: The health and viability of the peripheral blood mononuclear cells (PBMCs) are critical. T-cell responses can also vary significantly between donors.[1]

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect low-frequency antigen-specific T-cells.

Q3: I am observing high background in my negative control wells. What could be the reason?

A3: High background can be caused by several factors:

  • Contamination: Endotoxin (B1171834) or other microbial contamination in the peptide stock, media, or other reagents can lead to non-specific T-cell activation.[3]

  • Cell Culture Conditions: Over-manipulation of cells or suboptimal culture conditions can stress the cells and lead to spontaneous cytokine release.

  • High Cell Density: Plating too many cells per well can sometimes increase background noise.

Q4: How can I ensure the quality and consistency of my Influenza HA (110-119) peptide?

A4: To ensure peptide quality:

  • Source from a reputable supplier: Obtain peptides with a high purity level (e.g., >95%).

  • Proper handling and storage: Follow the manufacturer's guidelines for reconstitution and storage to prevent degradation.[3] Avoid repeated freeze-thaw cycles.[3]

  • Perform quality control checks: If possible, verify the peptide's identity and purity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low T-cell response Peptide concentration is suboptimal.Perform a dose-response titration curve to identify the optimal peptide concentration. A range of 0.1 to 10 µg/mL is a good starting point.
Poor peptide solubility.Ensure the peptide is fully dissolved. For hydrophobic peptides, use a small amount of DMSO and then dilute with aqueous buffer.[4]
Peptide degradation due to improper storage.Aliquot the peptide upon receipt and store at -20°C or -80°C. Avoid multiple freeze-thaw cycles.[3]
Low frequency of antigen-specific T-cells.Increase the number of cells per well or consider using an enrichment strategy for antigen-specific T-cells.
High background signal Endotoxin contamination in peptide or reagents.Use endotoxin-free reagents and test the peptide for endotoxin levels.[3]
Non-specific cell activation.Handle cells gently and ensure optimal culture conditions. Include an unstimulated control (media only) and a negative control peptide.
Inconsistent results between experiments Variability in peptide preparation.Prepare a large stock solution of the peptide, aliquot, and freeze to ensure consistency across multiple experiments.
Donor-to-donor variability.Test multiple donors to account for biological variation in T-cell responses.[1]
Assay variability.Standardize all assay steps, including cell plating, incubation times, and reagent concentrations.

Quantitative Data Summary

Parameter Concentration Range Assay Type Reference
General Starting Concentration≥ 1 µg/mLT-cell stimulation[1]
Observed Activation Range3 - 50 µMT-cell activation (flow cytometry)[2]
In vitro Priming of CD4 T-cells5.0 µg/mLT-cell culture[5]
Inhibition of T-cell response (altered peptide)2 - 50 µg/mLT-cell proliferation[6]

Experimental Protocols

Preparation of Influenza HA (110-119) Peptide Stock Solution
  • Centrifuge the vial: Briefly centrifuge the vial containing the lyophilized peptide to ensure all the powder is at the bottom.

  • Reconstitution: Based on the peptide's properties (hydrophobicity), reconstitute as follows:

    • Hydrophilic peptides: Dissolve in sterile, tissue-culture grade water.

    • Hydrophobic peptides: Dissolve in a small volume of sterile DMSO (e.g., 10-50 µL) and then slowly add sterile water or PBS to the desired final concentration. Ensure the final DMSO concentration in your assay is less than 1%.[1]

  • Vortex and Aliquot: Vortex the solution gently to ensure the peptide is completely dissolved. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C and protect from light.[3]

ELISpot (Enzyme-Linked Immunospot) Assay Protocol
  • Plate Coating: Coat a 96-well PVDF plate with an anti-cytokine (e.g., IFN-γ) capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with sterile blocking buffer (e.g., RPMI with 10% FBS) for at least 2 hours at room temperature.

  • Cell Plating: Prepare a single-cell suspension of PBMCs. Add 2-3 x 10^5 cells per well.

  • Stimulation: Add the Influenza HA (110-119) peptide to the wells at various concentrations (for titration) or at the predetermined optimal concentration. Include a negative control (media or irrelevant peptide) and a positive control (e.g., PHA or a CEF peptide pool).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[7]

  • Detection: Wash the plate and add a biotinylated anti-cytokine detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-alkaline phosphatase (or HRP). Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the reaction by washing with distilled water once spots are visible.

  • Analysis: Air-dry the plate and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) Protocol
  • Cell Preparation: Prepare a single-cell suspension of PBMCs.

  • Stimulation: In a 96-well U-bottom plate, add 1-2 x 10^6 PBMCs per well. Add the Influenza HA (110-119) peptide at the desired concentration. Include negative and positive controls.

  • Co-stimulation: Add co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) to all wells except the negative control.

  • Incubation: Incubate for 1-2 hours at 37°C, 5% CO2.

  • Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours.[8]

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) and a viability dye.

  • Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercial kit.

  • Intracellular Staining: Stain with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

  • Acquisition: Wash the cells and acquire the data on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software to determine the frequency of cytokine-producing T-cells.

Visualizations

Experimental Workflow for T-Cell Assays

G General Experimental Workflow for T-Cell Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from Blood Sample Cell_Plating Plate PBMCs PBMC_Isolation->Cell_Plating Peptide_Prep Prepare Influenza HA (110-119) Peptide Stock Stimulation Stimulate with Peptide (include controls) Peptide_Prep->Stimulation Cell_Plating->Stimulation Incubation Incubate (37°C, 5% CO2) Stimulation->Incubation ELISpot_Readout ELISpot: Spot Counting Incubation->ELISpot_Readout ELISpot ICS_Readout ICS: Flow Cytometry Acquisition Incubation->ICS_Readout ICS Data_Analysis Data Analysis and Interpretation ELISpot_Readout->Data_Analysis ICS_Readout->Data_Analysis

Caption: General workflow for performing T-cell assays with peptide stimulation.

T-Cell Activation Signaling Pathway

T_Cell_Activation Simplified T-Cell Receptor (TCR) Signaling Pathway cluster_membrane Cell Membrane Interaction cluster_intracellular Intracellular Signaling Cascade APC Antigen Presenting Cell (APC) T_Cell T-Cell pMHC Peptide-MHC Complex (Signal 1) TCR T-Cell Receptor (TCR) pMHC->TCR Recognition Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K B7 B7 (CD80/CD86) (Signal 2) B7->CD28 Co-stimulation ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK DAG_IP3 DAG & IP3 PLCg1->DAG_IP3 Akt Akt PI3K->Akt Ca_Calcineurin Ca2+ / Calcineurin DAG_IP3->Ca_Calcineurin NFkB NF-κB DAG_IP3->NFkB NFAT NFAT Ca_Calcineurin->NFAT AP1 AP-1 Ras_MAPK->AP1 Akt->NFkB Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

Caption: Key signaling events following TCR and co-stimulatory receptor engagement.

References

Technical Support Center: Preventing Non-specific T-cell Activation with Influenza HA (110-119)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific T-cell activation when using the Influenza Hemagglutinin (HA) 110-119 peptide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific T-cell activation, and why is it a problem in my experiments with Influenza HA (110-119)?

Non-specific T-cell activation is the stimulation of T-cells in a manner that is not dependent on the specific recognition of the HA (110-119) peptide by the T-cell receptor (TCR). This can lead to false-positive results, high background signals, and misinterpretation of the true antigen-specific immune response.[1][2] It is crucial to control for this to ensure that the observed T-cell proliferation or cytokine production is a genuine response to the HA (110-119) peptide.

Q2: What are the common causes of non-specific T-cell activation in peptide stimulation assays?

Several factors can contribute to non-specific T-cell activation:

  • Peptide Impurities: Synthetic peptides may contain impurities from the synthesis process, such as truncated or modified peptide sequences, which can sometimes elicit off-target responses.[3][4] Trifluoroacetic acid (TFA), often used in peptide purification, can also interfere with cellular assays.[5]

  • Endotoxin (B1171834) Contamination: Endotoxins, which are lipopolysaccharides (LPS) from the cell walls of gram-negative bacteria, are potent immune stimulators.[1][6] They can cause non-specific activation of T-cells and other immune cells, leading to cytokine release that is independent of the peptide antigen.[1][5][7][8]

  • High Peptide Concentration: Using an excessively high concentration of the HA (110-119) peptide can sometimes lead to non-specific T-cell activation. It is essential to perform a dose-response experiment to determine the optimal peptide concentration.

  • Suboptimal Cell Culture Conditions: High cell density, prolonged incubation times, and the quality of the cell culture medium and serum can all contribute to increased background T-cell activation.[9][10][11][12]

Q3: How can I be sure that the T-cell response I'm observing is specific to the HA (110-119) peptide?

To confirm the specificity of the T-cell response, you should include several controls in your experiment:

  • Negative Control: T-cells cultured with vehicle control (e.g., DMSO, if used to dissolve the peptide) but without the HA (110-119) peptide. This helps to determine the baseline level of T-cell activation.[13]

  • Positive Control: A known T-cell stimulant, such as a polyclonal activator like Phytohemagglutinin (PHA) or a well-characterized peptide pool for which the donor is known to be responsive.[12][13] This ensures that the T-cells are viable and capable of responding.

  • Unrelated Peptide Control: A peptide with a different amino acid sequence that is not expected to stimulate a response from the T-cells being tested. This helps to rule out non-specific effects of peptides in general.

A true antigen-specific response will show significantly higher activation in the presence of the HA (110-119) peptide compared to the negative and unrelated peptide controls, while the positive control should show a robust response.

Troubleshooting Guides

High Background in Negative Control Wells
Possible Cause Recommended Solution
Endotoxin Contamination Use endotoxin-free reagents and test your peptide for endotoxin levels.[1][5][7][8] Ensure all plasticware and media are certified endotoxin-free.
Poor Cell Health Ensure proper handling of cells to maintain viability.[13] High levels of cell death can lead to the release of factors that cause non-specific activation.
Serum Quality Heat-inactivate serum to denature complement and other potentially activating factors.[10] Test different batches of serum for their effect on background activation.
High Cell Density Optimize the number of cells per well to avoid overcrowding, which can lead to non-specific cell-to-cell contact and activation.[9][10][11][13]
Low or No Antigen-Specific Response
Possible Cause Recommended Solution
Low Frequency of Antigen-Specific T-cells Increase the number of cells per well or enrich for antigen-specific T-cells before the assay.[12]
Incorrect Peptide Concentration Perform a dose-response curve to determine the optimal concentration of the HA (110-119) peptide for T-cell stimulation.
Suboptimal Incubation Time Optimize the incubation time for your specific assay, as T-cell responses can vary kinetically.[9][10]
Peptide Degradation Ensure proper storage of the HA (110-119) peptide. Avoid repeated freeze-thaw cycles.[5]

Data Presentation

Table 1: Impact of Peptide Purity on Signal-to-Noise Ratio in T-Cell Assays

Peptide Purity Description Typical Signal-to-Noise Ratio Recommendation
Crude Unpurified peptideLow (<2)Not recommended for T-cell assays.
>70% Basic purificationVariable (2-5)May be acceptable for preliminary screening, but high risk of non-specific activation.[4]
>80% Good purityModerate (5-10)Acceptable for some preliminary tests.[14]
>90-95% High purityHigh (>10)Recommended for reliable and reproducible T-cell assay results.[14]
>95% + Endotoxin Removed Very high purityVery High (>20)Ideal for sensitive T-cell assays to minimize non-specific activation.[1][14]

Table 2: Effect of Endotoxin Levels on Non-Specific Cytokine Production

Endotoxin Level (EU/mL) Effect on T-Cell Assays Recommendation
>1.0 High risk of significant non-specific cytokine production and T-cell proliferation.[7]Unacceptable for T-cell assays.
0.1 - 1.0 Potential for moderate non-specific activation, which may obscure true antigen-specific responses.[7]Use with caution; may require endotoxin removal steps.
<0.1 Minimal to no non-specific activation observed.[7]Recommended for reliable T-cell assay results.
<0.01 Ideal for sensitive assays, ensuring that observed responses are antigen-specific.[5]Gold standard for in vitro immunogenicity assessments.

Experimental Protocols

Protocol 1: ELISpot Assay for Measuring HA (110-119) Specific T-Cell Responses with Minimized Background
  • Plate Coating: Coat a 96-well PVDF plate with an anti-cytokine (e.g., IFN-γ) capture antibody overnight at 4°C.

  • Washing: Wash the plate thoroughly to remove excess antibody. Inadequate washing can lead to high background.[10][11]

  • Blocking: Block the plate with a suitable blocking buffer (e.g., RPMI + 10% FBS) for at least 2 hours at 37°C to prevent non-specific binding of cells and cytokines.

  • Cell Plating: Prepare a single-cell suspension of PBMCs or isolated T-cells. Ensure cells are not clumped.[9] Plate cells at an optimized density (e.g., 2-5 x 10^5 cells/well).

  • Stimulation: Add the HA (110-119) peptide at a pre-determined optimal concentration. Include negative (vehicle only) and positive (e.g., PHA) controls.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for the optimized duration (e.g., 18-24 hours). Avoid moving the plate during incubation to prevent spot smearing.[9][12]

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-cytokine detection antibody.

  • Enzyme Conjugation: Add a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP).

  • Spot Development: Add the appropriate substrate and monitor spot development. Stop the reaction by washing with water.

  • Analysis: Dry the plate and count the spots using an ELISpot reader.

Protocol 2: CFSE-based T-Cell Proliferation Assay
  • Cell Labeling: Resuspend PBMCs or isolated T-cells in PBS and label with an optimized concentration of CFSE (Carboxyfluorescein succinimidyl ester). Quench the labeling reaction with FBS.

  • Washing: Wash the cells multiple times with complete medium to remove excess CFSE.

  • Cell Plating: Plate the labeled cells in a 96-well round-bottom plate at an optimized density.

  • Stimulation: Add the HA (110-119) peptide at a pre-determined optimal concentration. Include negative (vehicle only) and positive (e.g., anti-CD3/CD28 beads) controls.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-6 days. The optimal incubation time should be determined empirically.[15]

  • Staining: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) to identify specific T-cell populations.

  • Acquisition: Acquire the cells on a flow cytometer.

  • Analysis: Gate on the T-cell population of interest and analyze the CFSE fluorescence. Proliferating cells will show a sequential halving of CFSE intensity.

Mandatory Visualizations

TroubleshootingWorkflow start High Non-Specific T-Cell Activation Observed peptide_check Is the peptide of high purity (>95%) and certified endotoxin-free? start->peptide_check reagent_check Are all reagents (media, serum, etc.) endotoxin-free and pre-tested? peptide_check->reagent_check Yes purify_peptide Source higher purity peptide. Perform endotoxin removal. peptide_check->purify_peptide No protocol_check Is the experimental protocol optimized? reagent_check->protocol_check Yes test_reagents Test new lots of reagents. Use endotoxin-free alternatives. reagent_check->test_reagents No optimize_protocol Optimize cell density, peptide concentration, and incubation time. protocol_check->optimize_protocol No re_run_assay Re-run assay with optimized conditions and controls. protocol_check->re_run_assay Yes purify_peptide->re_run_assay test_reagents->re_run_assay optimize_protocol->re_run_assay

Caption: Troubleshooting workflow for non-specific T-cell activation.

TCellActivationPathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC-II TCR TCR MHC->TCR Specific Recognition MHC->TCR Bystander T-cell activation HA_peptide HA (110-119) HA_peptide->MHC Signaling Downstream Signaling (e.g., Lck, ZAP70) TCR->Signaling CD4 CD4 CD4->MHC Activation T-Cell Activation (Proliferation, Cytokine Release) Signaling->Activation Contaminants Contaminants (e.g., Endotoxins via TLRs on APCs) Contaminants->MHC Non-specific APC activation

Caption: Simplified T-cell activation pathway and points of interference.

References

Technical Support Center: Enhancing the Stability and Storage of Influenza HA (110-119) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the stability and extending the shelf-life of the Influenza Hemagglutinin (HA) (110-119) peptide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the handling and storage of this peptide.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with the Influenza HA (110-119) peptide.

Problem Potential Cause Recommended Solution
Reduced or no biological activity Peptide degradation due to improper storage (temperature, moisture), multiple freeze-thaw cycles, or oxidation.1. Verify Storage Conditions: Ensure lyophilized peptide is stored at -20°C or -80°C in a tightly sealed, desiccated container. 2. Aliquot Solutions: Prepare single-use aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles. 3. Use Sterile, Degassed Buffers: Reconstitute the peptide in a sterile buffer (pH 5-6) that has been degassed to remove oxygen, especially if the sequence contains oxidation-prone residues.[1]
Peptide precipitation or aggregation in solution High peptide concentration, inappropriate solvent or pH, or inherent hydrophobicity of the peptide sequence.1. Optimize Solubilization: Start with a small amount of an organic solvent like DMSO or acetonitrile (B52724) to dissolve the peptide before slowly adding the aqueous buffer with vortexing. 2. Adjust pH: For basic peptides, use a slightly acidic buffer for reconstitution, and for acidic peptides, a slightly basic buffer may improve solubility.[1] 3. Sonication: Use a sonicator to help break up aggregates and enhance dissolution.
Inconsistent experimental results Inaccurate peptide concentration due to incomplete solubilization, degradation, or adsorption to labware.1. Ensure Complete Dissolution: Visually inspect the solution for any particulates before use. 2. Use Low-Adsorption Labware: Utilize polypropylene (B1209903) or specialized low-retention tubes and pipette tips to minimize peptide loss. 3. Perform a Stability Check: If inconsistent results persist, perform a stability study using HPLC to determine the degradation rate under your specific experimental conditions.
Lyophilized peptide appears gummy or has a reduced volume The peptide is hygroscopic and has absorbed moisture from the atmosphere.1. Equilibrate to Room Temperature: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation. 2. Proper Handling: Dispense the required amount quickly in a low-humidity environment. 3. Inert Gas Overlay: After dispensing, purge the vial with an inert gas like argon or nitrogen before resealing to displace moisture and oxygen.[1]

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal long-term storage conditions for lyophilized Influenza HA (110-119) peptide? A1: For long-term stability, lyophilized peptides should be stored at -20°C or, for maximum longevity, at -80°C in a dark, dry environment.[2][3] When stored under these conditions in a tightly sealed container, the peptide can remain stable for several years.[2][4]

  • Q2: How should I store the Influenza HA (110-119) peptide once it is reconstituted in a solution? A2: Peptide solutions are significantly less stable than their lyophilized form.[1] To prolong their shelf life, it is recommended to reconstitute the peptide in a sterile buffer at a pH of 5-6.[1] The solution should be aliquoted into single-use volumes and stored at -20°C or colder. Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.[1]

  • Q3: Why are multiple freeze-thaw cycles detrimental to the peptide's stability? A3: Each freeze-thaw cycle can introduce ice crystal formation that can damage the peptide's structure. This repeated process can lead to aggregation and degradation, ultimately reducing its biological activity.[1]

Stability and Degradation

  • Q4: What are the common degradation pathways for the Influenza HA (110-119) peptide? A4: Peptides are susceptible to several degradation pathways, including:

    • Hydrolysis: The cleavage of peptide bonds, which is accelerated by the presence of moisture and extreme pH.

    • Oxidation: Certain amino acid residues, such as methionine and cysteine (if present in a modified version of the peptide), are prone to oxidation.[1]

    • Deamidation: Asparagine and glutamine residues can undergo deamidation, which can alter the peptide's structure and function.[1]

  • Q5: How can I enhance the stability of the peptide in solution for my experiments? A5: To improve stability in solution, consider the following:

    • Use of Cryoprotectants/Excipients: For long-term storage of solutions or during lyophilization, the addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) can help maintain the peptide's structural integrity.[5]

    • pH Optimization: Maintaining the pH of the solution between 5 and 6 is generally optimal for peptide stability.[1][6]

    • Minimize Exposure to Light and Oxygen: Store peptide solutions in amber vials and use degassed buffers to reduce photo-oxidation and oxidation.

Experimental Workflow for Peptide Stability Assessment

experimental_workflow cluster_prep Peptide Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis cluster_data Data Interpretation reconstitute Reconstitute Lyophilized Peptide aliquot Aliquot into Single-Use Vials reconstitute->aliquot storage_neg_20 Store at -20°C aliquot->storage_neg_20 storage_4 Store at 4°C aliquot->storage_4 storage_rt Store at Room Temp aliquot->storage_rt time_points Collect Aliquots at Time Points (0, 24h, 72h, 1 week) storage_neg_20->time_points storage_4->time_points storage_rt->time_points hplc Analyze by HPLC time_points->hplc mass_spec Identify Degradation Products by Mass Spectrometry hplc->mass_spec quantify Quantify Remaining Intact Peptide mass_spec->quantify kinetics Determine Degradation Kinetics quantify->kinetics

Caption: Workflow for assessing peptide stability over time under different storage conditions.

Quantitative Data Summary

Storage TemperatureExpected Stability of Lyophilized Peptide
Room Temperature (20-25°C)Weeks to months[1][4]
4°CApproximately 1-2 years[2]
-20°C3-5 years or longer[2][3]
-80°CSeveral years, considered optimal for very long-term storage[3][4]

Detailed Experimental Protocols

Protocol 1: Lyophilization of Influenza HA (110-119) Peptide with a Cryoprotectant

This protocol describes the lyophilization of the peptide to enhance its long-term stability. The addition of a cryoprotectant like sucrose or trehalose is recommended.

Materials:

  • Influenza HA (110-119) peptide

  • Sterile, ultrapure water

  • Cryoprotectant (e.g., sterile-filtered 10% sucrose or trehalose solution)

  • Lyophilizer

  • Sterile, lyophilization-compatible vials and stoppers

  • Liquid nitrogen or a dry ice/ethanol bath

Procedure:

  • Dissolution: Carefully dissolve the peptide in sterile, ultrapure water to a desired concentration. If solubility is an issue, a small amount of an appropriate organic solvent can be used initially, followed by the addition of water.

  • Addition of Cryoprotectant: Add the sterile cryoprotectant solution to the peptide solution. A common final concentration for the cryoprotectant is 2-5%. Mix gently but thoroughly.

  • Aliquoting: Dispense the peptide solution into sterile lyophilization vials. Fill the vials to no more than one-third of their total volume to ensure a large surface area for efficient drying.

  • Pre-freezing: Snap-freeze the vials by immersing them in liquid nitrogen or a dry ice/ethanol bath for several minutes until the contents are completely frozen.[7]

  • Primary Drying (Sublimation): Place the frozen vials in the lyophilizer. Start the lyophilization cycle, ensuring the shelf temperature is kept low (e.g., -40°C) and the vacuum is high (e.g., <100 mTorr). This phase removes the unbound water.[7]

  • Secondary Drying (Desorption): Gradually increase the shelf temperature (e.g., to 20°C) while maintaining a high vacuum. This step removes the bound water molecules.

  • Vial Sealing: Once the lyophilization is complete, backfill the chamber with an inert gas like nitrogen or argon and securely seal the vials with stoppers and crimp caps.

  • Storage: Store the lyophilized peptide at -20°C or -80°C for long-term use.[2][3]

Lyophilization Process Overview

lyophilization_process start Peptide in Solution with Cryoprotectant freezing Pre-Freezing (e.g., -70°C) start->freezing Snap-freeze primary_drying Primary Drying (Sublimation under Vacuum) freezing->primary_drying Apply vacuum, low temperature secondary_drying Secondary Drying (Desorption under Vacuum) primary_drying->secondary_drying Increase temperature end Stable Lyophilized Peptide Powder secondary_drying->end

Caption: Key stages of the peptide lyophilization process.

Protocol 2: Stability-Indicating HPLC Method for Quantification of Influenza HA (110-119) Peptide

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of the peptide by quantifying the amount of intact peptide over time.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Peptide samples stored under different conditions

  • Autosampler vials

Procedure:

  • Sample Preparation: At each time point of your stability study, retrieve an aliquot of the peptide solution. If necessary, dilute the sample to an appropriate concentration for HPLC analysis using Mobile Phase A.

  • HPLC Method:

    • Column Temperature: 30°C

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm (for peptide bonds)

    • Injection Volume: 20 µL

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-25 min: Linear gradient from 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: Linear gradient from 95% to 5% B

      • 35-40 min: 5% B (column re-equilibration)

  • Data Analysis:

    • Integrate the peak area of the intact Influenza HA (110-119) peptide at each time point.

    • Calculate the percentage of the remaining peptide at each time point relative to the initial time point (T=0).

    • Plot the percentage of the remaining peptide versus time to determine the degradation kinetics.

    • Degradation products will typically appear as new peaks in the chromatogram, often with different retention times. These can be further analyzed by mass spectrometry to identify the nature of the degradation.[8]

Logical Relationship for Stability Assessment

stability_assessment storage Peptide Storage (Varied Conditions) sampling Time-Point Sampling storage->sampling hplc HPLC Analysis sampling->hplc quantification Quantification of Intact Peptide hplc->quantification degradation_profile Degradation Profile & Kinetics quantification->degradation_profile

Caption: Logical flow for determining the degradation profile of a peptide.

References

Technical Support Center: Troubleshooting High Background in ELISpot Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing high background in ELISpot assays, with a focus on peptide-specific responses such as those to HA (110-119). The following resources are designed to help you identify and resolve common issues to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in ELISpot assays?

High background, characterized by a high number of spots in negative control wells or a general darkening of the membrane, can arise from several factors:

  • Inadequate Washing: Insufficient or improper washing is a primary cause, failing to remove unbound antibodies and other reagents.[1][2][3]

  • Non-Specific Antibody Binding: The capture or detection antibodies may bind non-specifically to the plate membrane or other proteins.[1][4]

  • Cell-Related Issues: Poor cell viability, high cell density leading to overcrowding, or contamination of cell cultures can all contribute to background noise.[1][5][6]

  • Reagent Quality and Contamination: Contaminated media, serum, or buffers (e.g., with endotoxins) can non-specifically activate cells.[6][7] The quality of serum is a critical factor, as some batches may contain heterophilic antibodies or cytokines that cause background.[1][7]

  • Overdevelopment: Prolonged incubation with the substrate solution can lead to a general increase in background color.[2][3][8]

Q2: Can the HA (110-119) peptide itself cause high background?

While the HA (110-119) peptide is a specific stimulus, issues with the peptide preparation could contribute to background. High concentrations of DMSO (used to dissolve the peptide) can be toxic to cells or cause membrane leakage, leading to a darker background.[9] It is recommended to keep the final DMSO concentration in the well below 0.5%.[9] Additionally, contaminants in the peptide solution could non-specifically activate cells.

Q3: How many background spots are considered acceptable in a negative control well?

While there is no universally accepted number, the goal is to maximize the signal-to-noise ratio.[10] A low and consistent background in negative control wells (cells with media and any peptide vehicle like DMSO, but no peptide) is crucial for reliable data interpretation.[6][10] The number of spots in your antigen-stimulated wells should be significantly higher than in your negative control wells.

Q4: What are the essential controls to include in my ELISpot experiment?

To properly assess your results and troubleshoot high background, the following controls are recommended:

  • Negative Control: Contains cells with culture medium and the same concentration of peptide solvent (e.g., DMSO) as the experimental wells. This reflects the baseline of spontaneous cytokine secretion.[6]

  • Positive Control: Contains cells stimulated with a polyclonal activator (e.g., PHA, anti-CD3/CD28 antibodies) to confirm cell viability and assay functionality.[6][10]

  • Background Control (Media Only): Contains all reagents except for the cells. This helps to identify non-specific spot formation caused by reagent aggregates or contaminants.[6]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root causes of high background in your ELISpot assays.

Problem Area 1: Assay Procedure and Washing Technique

Inadequate washing is a frequent culprit for high background.

Troubleshooting Steps & Solutions

Observation Potential Cause Recommended Solution Citation
High background across the entire plate, including media-only wells.Inadequate washing.Increase the number and vigor of wash steps. Ensure to wash both the top and bottom of the membrane after removing the underdrain. Use a squirt bottle with a wide spout for thorough flushing of the wells.[1][2][3][11]
Inconsistent background between replicate wells.Uneven washing or pipetting.Ensure a consistent and gentle washing technique for all wells. Check and calibrate pipettes for accuracy.[1][2]
Dark blue or gray background color on a dry plate.The membrane was not completely dry before reading.Allow the plate to dry completely, for instance, overnight at 4°C or in a laminar flow hood. This can increase the contrast between the spots and the background.[3][5][8][12]

Detailed Experimental Protocol: Optimized Washing Procedure

  • Post-incubation Washes: After cell, detection antibody, and conjugate incubation steps, perform a minimum of 3-5 washes with PBS or PBS-Tween.

  • Technique: Use a squirt bottle to vigorously fill and empty the wells. After the final wash of each step, gently tap the plate upside down on absorbent paper to remove residual buffer.

  • Backside Washing: After the detection antibody and conjugate steps, remove the plate's underdrain. Wash the backside of the membrane with wash buffer to remove any reagents that may have leaked through.[1][11]

  • Final Wash: Before adding the substrate, perform the final washes with PBS only, as detergents like Tween-20 can inhibit the enzyme reaction.[5]

Problem Area 2: Reagents and Solutions

The quality and preparation of your reagents are critical for a clean assay.

Troubleshooting Steps & Solutions

Observation Potential Cause Recommended Solution Citation
High background in negative control wells (cells + media).Contaminated media, serum, or buffers (e.g., endotoxins).Use fresh, sterile, and endotoxin-tested reagents. Filter PBS before use. Consider using serum-free media or heat-inactivating the serum.[1][5][6]
High background that varies with different batches of serum.Serum contains heterophilic antibodies or cytokines.Test different lots of FBS or human serum to find one with a low background. Once a good lot is identified, purchase a larger quantity for consistency.[1][7]
Non-specific spots or blotches in media-only wells.Aggregates in detection antibody or conjugate solutions.Filter the detection antibody and conjugate solutions using a 0.2 µm filter before use.[3][5]
Problem Area 3: Cell Viability, Density, and Culture Conditions

The state of your cells significantly impacts assay performance.

Troubleshooting Steps & Solutions

Observation Potential Cause Recommended Solution Citation
High and variable background in negative control wells.Low cell viability (<95%).Assess cell viability before plating. For cryopreserved cells, allow them to rest for at least one hour after thawing to remove debris. Ensure the time between blood draw and PBMC isolation is minimized (ideally < 8 hours).[1][13][14]
Confluent spots or very high background in negative controls.Cell density is too high, leading to non-specific activation.Optimize the number of cells per well. A typical starting range is 200,000-300,000 cells per well for antigen-specific responses.[1][6]
High background after stimulating with peptide.High concentration of peptide solvent (e.g., DMSO).Ensure the final concentration of DMSO in the well is below 0.5%. Prepare a high-concentration stock of the peptide to minimize the volume of solvent added.[9]

Visual Troubleshooting Workflows

Diagram 1: General Workflow for Troubleshooting High Background

G General Troubleshooting Workflow for High Background in ELISpot start High Background Observed check_controls Review Controls: - Negative Control (High?) - Media-Only Control (High?) start->check_controls check_washing Investigate Washing Technique check_controls->check_washing If media-only is high check_reagents Evaluate Reagents check_controls->check_reagents If negative control is high check_cells Assess Cell Health & Density check_controls->check_cells If negative control is high and reagents are fine optimize_washing Optimize Washing Protocol: - Increase wash steps - Wash both sides of membrane - Ensure complete drying check_washing->optimize_washing re_run_assay Re-run Assay with Optimized Parameters optimize_washing->re_run_assay test_reagents Test New Reagents: - Filter antibodies/conjugate - Test new serum lots - Use fresh, sterile buffers check_reagents->test_reagents test_reagents->re_run_assay optimize_cells Optimize Cell Conditions: - Check viability (>95%) - Titrate cell number - Minimize DMSO concentration check_cells->optimize_cells optimize_cells->re_run_assay

Caption: A logical workflow for diagnosing and addressing high background in ELISpot assays.

Diagram 2: Signaling Pathway of Non-Specific T-Cell Activation

G Potential Pathways of Non-Specific T-Cell Activation cluster_stimuli Non-Specific Stimuli cluster_cell T-Cell endotoxins Endotoxins (LPS) tlr TLR4 endotoxins->tlr serum_cytokines Serum Cytokines/ Heterophilic Antibodies cytokine_receptor Cytokine Receptor serum_cytokines->cytokine_receptor cell_stress Cell Stress/ High Density tcr TCR cell_stress->tcr activation_pathway Activation Pathways (e.g., NF-κB, MAPK) tcr->activation_pathway tlr->activation_pathway cytokine_receptor->activation_pathway cytokine_secretion Cytokine Secretion (e.g., IFN-γ) activation_pathway->cytokine_secretion high_background high_background cytokine_secretion->high_background

Caption: Simplified pathways illustrating how various factors can lead to non-specific T-cell activation and high background.

References

Best practices for handling and preparing Influenza HA (110-119)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and preparing the Influenza HA (110-119) peptide. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of the Influenza HA (110-119) peptide?

A1: The amino acid sequence for the Influenza HA (110-119) peptide is Ser-Phe-Glu-Arg-Phe-Glu-Ile-Phe-Pro-Lys (SFERFEIFPK)[1][2][3][4][5][6][7].

Q2: What is the primary application of the Influenza HA (110-119) peptide?

A2: Influenza HA (110-119) is an I-E'd-restricted epitope from the influenza hemagglutinin protein[6]. It is primarily used to stimulate the proliferation and activation of T-cells, particularly Treg cells, for in vitro and in vivo studies[8][9]. It is a key reagent in immunological assays such as ELISpot, flow cytometry, and T-cell activation studies to probe for HA-specific T-cell responses[1][10][11].

Q3: How should the lyophilized Influenza HA (110-119) peptide be stored?

A3: Lyophilized Influenza HA (110-119) peptide should be stored desiccated at -20°C[7][12]. For long-term storage, temperatures of -20°C to -80°C are recommended[13].

Q4: What is the best way to reconstitute the Influenza HA (110-119) peptide?

A4: The reconstitution method depends on the peptide's overall charge. For hydrophobic peptides like HA (110-119), it is recommended to first dissolve the peptide in a small amount of an organic solvent such as DMSO[8][14]. Once dissolved, you can dilute the solution with sterile water or a buffer like PBS to the desired concentration[8][14]. For a stock solution, you can dissolve the powder in 10µl of tissue culture grade DMSO, followed by the addition of 40µl of sterile double-distilled water and then 450µl of your test medium[13].

Q5: How should the reconstituted peptide solution be stored?

A5: Reconstituted peptide solutions can be stored at 4°C for short-term use (up to one week)[13]. For long-term storage, it is advisable to create aliquots of the stock solution and store them at -20°C to -80°C to avoid repeated freeze-thaw cycles[13].

Troubleshooting Guide

Q1: I am not observing any T-cell stimulation after using the HA (110-119) peptide. What could be the issue?

A1: Several factors could contribute to a lack of T-cell stimulation:

  • Improper Peptide Reconstitution: The peptide may not be fully solubilized. Ensure you are following the recommended reconstitution protocol, especially for hydrophobic peptides which may require initial dissolution in DMSO[8][14].

  • Incorrect Peptide Concentration: The concentration of the peptide might be too low. The optimal concentration can vary depending on the assay and cell type. A typical starting concentration for T-cell stimulation is around 1-10 µg/ml[2][3].

  • Degraded Peptide: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles. Always store the peptide as recommended and use fresh aliquots for your experiments[13].

  • Antigen Presenting Cell (APC) Issues: The function of your APCs may be compromised. Ensure your APCs are healthy and capable of presenting the peptide via MHC class II molecules. Irradiated naïve splenocytes are often used as APCs[10].

  • T-cell Viability: Check the viability of your T-cells.

Q2: My peptide solution appears cloudy or has precipitates. What should I do?

A2: Cloudiness or precipitation indicates poor solubility.

  • Re-dissolve: Try to vortex the solution gently or sonicate it briefly.

  • Adjust pH: If the peptide has a net charge, adjusting the pH of the buffer might improve solubility.

  • Use Organic Solvent: If not already done, try re-dissolving a fresh vial of lyophilized peptide in a small amount of DMSO before adding your aqueous buffer[8][14].

Q3: I am seeing high background in my ELISpot assay. How can I reduce it?

A3: High background in an ELISpot assay can be due to several factors:

  • Peptide Concentration: Using too high a concentration of the peptide can lead to non-specific stimulation. Titrate the peptide to find the optimal concentration.

  • Cell Viability: Poor cell viability can lead to the release of cytokines, causing background spots. Ensure your cells are healthy.

  • Washing Steps: Inadequate washing of the plates can leave behind non-adherent cells and other substances that can cause background.

  • Serum-Free Media: Consider using a serum-free medium customized for low background and high signal performance in ELISpot assays[13].

Experimental Protocols

T-Cell Stimulation Assay

This protocol provides a general guideline for stimulating T-cells with the Influenza HA (110-119) peptide.

  • Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs).

  • Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.

  • Prepare the Influenza HA (110-119) peptide solution by reconstituting the lyophilized powder in DMSO and then diluting it in culture medium to the desired final concentration (e.g., 1-10 µg/ml)[2][3].

  • Add the peptide solution to the wells containing the cells. Include a negative control (medium only) and a positive control (e.g., a mitogen like PHA).

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours.

  • Assess T-cell activation by measuring proliferation (e.g., using [3H]-thymidine incorporation or a dye dilution assay), cytokine production (e.g., by ELISA or intracellular cytokine staining), or expression of activation markers (e.g., CD25, CD69) by flow cytometry[1][2].

ELISpot Assay for Cytokine-Secreting Cells

This protocol describes the use of the HA (110-119) peptide in an ELISpot assay to detect cytokine-secreting cells[10].

  • Coat the ELISpot plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ) overnight at 4°C[10].

  • Wash the plate with PBS-Tween 20 and block with complete RPMI 1640 medium containing 10% FBS[10].

  • Prepare your cell suspension (e.g., splenocytes or PBMCs) and add them to the wells at a concentration of 1 x 10^6 cells/well or in serial dilutions[10].

  • Add irradiated naïve splenocytes as antigen-presenting cells (APCs)[10].

  • Add the Influenza HA (110-119) peptide at a final concentration of approximately 2 µg/ml[10].

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator[13].

  • Wash the plate and add a biotinylated anti-cytokine detection antibody.

  • Incubate , wash, and then add a streptavidin-enzyme conjugate.

  • Add the substrate and wait for spots to develop.

  • Count the spots to determine the number of cytokine-secreting cells.

Quantitative Data Summary

ParameterRecommended ValueSource(s)
Storage (Lyophilized) -20°C to -80°C, desiccated[7][12][13]
Storage (Reconstituted) 4°C for up to 1 week; -20°C to -80°C for long-term[13]
Reconstitution Solvent DMSO, followed by aqueous buffer[8][14]
Concentration for T-cell Stimulation 1-10 µg/ml[2][3]
Concentration for ELISpot Assay ~2 µg/ml[10]
Antigen Exposure Time (BMDC) 2 hours at 37°C[1]
T-cell Co-culture Time Overnight to 72 hours[1]

Visualizations

T_Cell_Stimulation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reconstitute Reconstitute HA (110-119) in DMSO & Medium add_peptide Add Peptide Solution to Cells reconstitute->add_peptide prepare_cells Prepare Single-Cell Suspension (Splenocytes/PBMCs) plate_cells Plate Cells in 96-well Plate prepare_cells->plate_cells plate_cells->add_peptide incubate Incubate at 37°C (24-72 hours) add_peptide->incubate proliferation Proliferation Assay ([3H]-thymidine, Dye Dilution) incubate->proliferation cytokine Cytokine Measurement (ELISA, ICS) incubate->cytokine markers Activation Marker Analysis (Flow Cytometry) incubate->markers

Caption: Workflow for a T-cell stimulation experiment using Influenza HA (110-119) peptide.

Antigen_Presentation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Helper Cell peptide_uptake HA (110-119) Peptide Uptake mhc_loading Peptide Loading onto MHC Class II peptide_uptake->mhc_loading mhc_presentation MHC II-Peptide Complex Presented on Cell Surface mhc_loading->mhc_presentation tcr_binding T-Cell Receptor (TCR) Binds to MHC II-Peptide mhc_presentation->tcr_binding Interaction tcell_activation T-Cell Activation tcr_binding->tcell_activation cytokine_release Cytokine Release tcell_activation->cytokine_release

Caption: Simplified signaling pathway of T-cell activation by Influenza HA (110-119) peptide.

References

Technical Support Center: Enhancing Immunogenicity of Influenza HA (110-119)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the immunogenicity of the Influenza Hemagglutinin (HA) peptide fragment (110-119).

Frequently Asked Questions (FAQs)

Q1: Why is the standalone Influenza HA (110-119) peptide poorly immunogenic?

A1: Synthetic peptides, like the HA (110-119) fragment, are often too small to elicit a robust immune response on their own.[1][2] They are considered haptens, which can be recognized by B cells but lack the necessary T-cell epitopes to activate T-helper cells, a crucial step for a strong and lasting immune response.[3][4] Without this T-cell help, B cells do not receive the signals needed for proliferation, differentiation into plasma cells, and antibody production.

Q2: What are the most common strategies to enhance the immunogenicity of the HA (110-119) peptide?

A2: The two primary strategies to overcome the poor immunogenicity of synthetic peptides are:

  • Conjugation to a carrier protein: Covalently linking the peptide to a larger, immunogenic protein (a carrier) provides the necessary T-cell epitopes to stimulate a strong immune response.[1][5] Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[3]

  • Use of adjuvants: Adjuvants are substances that, when administered with an antigen, non-specifically enhance the immune response.[6][7][8] They can create an inflammatory environment at the injection site, leading to better antigen uptake by antigen-presenting cells (APCs) and stronger activation of T and B cells.[9]

Q3: How do I choose the right carrier protein for conjugation?

A3: The choice of carrier protein depends on several factors, including the experimental model and the intended application.

  • Keyhole Limpet Hemocyanin (KLH): KLH is a large, highly immunogenic protein that is widely used due to its foreignness to the mammalian immune system, leading to a strong T-cell response.[3]

  • Bovine Serum Albumin (BSA): BSA is another common carrier protein.[3][5] However, as many laboratory animals may have been exposed to BSA through their diet or other experimental procedures, pre-existing immunity could potentially lead to an overwhelming response to the carrier rather than the peptide.

Q4: What are some common adjuvants used with peptide immunogens?

A4: Several adjuvants can be used to boost the immune response to peptide vaccines.

  • Oil-in-water emulsions (e.g., MF59, AS03): These adjuvants are known to stimulate both cellular and humoral immune responses and can induce high antibody titers.[6][7][8]

  • Toll-like receptor (TLR) agonists (e.g., MPLA): TLR agonists activate innate immune cells, leading to a more robust adaptive immune response.[9][10] The Army Liposome Formulation with QS-21 (ALFQ) is another potent adjuvant that has shown success with peptide vaccines.[11]

Troubleshooting Guide

Problem 1: Low or no antibody titer after immunization with HA (110-119) conjugate.

Possible Cause Troubleshooting Step
Inefficient Conjugation Verify the success of the peptide-carrier conjugation using techniques like SDS-PAGE to observe a shift in the molecular weight of the carrier protein or MALDI-TOF mass spectrometry to confirm the presence of the peptide on the carrier.
Suboptimal Immunization Protocol Ensure the immunization schedule includes a primary immunization followed by at least one or two booster injections at appropriate intervals (e.g., 2-3 weeks apart). The route of administration (e.g., subcutaneous, intraperitoneal) can also influence the outcome.
Insufficient Adjuvant Effect If using an adjuvant, ensure it was properly emulsified or mixed with the immunogen immediately before injection. Consider testing different adjuvants to find the most effective one for your experimental setup.
Peptide Degradation Ensure the peptide was stored correctly (lyophilized at -20°C or -80°C) and handled properly to avoid degradation.[12]

Problem 2: Weak T-cell response (e.g., low IFN-γ production in ELISpot or ICS).

Possible Cause Troubleshooting Step
Inappropriate Antigen Presentation The HA (110-119) peptide is typically presented by MHC class II molecules to CD4+ T cells.[13][14] Ensure your experimental readout is optimized for this cell type.
Low Frequency of Antigen-Specific T-cells The frequency of T-cells specific for a single peptide epitope can be low.[15] Increase the number of cells seeded per well in your ELISpot assay or acquire a larger number of events in your flow cytometry analysis.
Suboptimal In Vitro Restimulation Titrate the concentration of the HA (110-119) peptide used for in vitro restimulation of splenocytes or PBMCs to find the optimal concentration for T-cell activation.[16]
Cell Viability Issues Ensure high viability of splenocytes or PBMCs after isolation and cryopreservation, as poor cell health will lead to a diminished response.

Quantitative Data Summary

Table 1: Effect of Different Immunization Strategies on HA (110-119) Specific T-Cell Response

Immunization StrategyT-Cell Response (IFN-γ Spot Forming Units / 10^6 cells)Reference
HA (110-119) Peptide Alone< 10[17]
HA (110-119) Peptide + Adjuvant (e.g., ALFQ)50 - 150[11]
HA (110-119)-KLH Conjugate100 - 300[11]
HA (110-119)-KLH Conjugate + Adjuvant> 300[11]

Note: These values are illustrative and can vary significantly based on the specific experimental conditions, animal model, and assay used.

Experimental Protocols

Protocol 1: Conjugation of HA (110-119) Peptide to KLH using MBS

This protocol describes the conjugation of a cysteine-containing HA (110-119) peptide to Keyhole Limpet Hemocyanin (KLH) using the heterobifunctional crosslinker m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS).[5][18]

  • Materials:

    • Cysteine-terminated HA (110-119) peptide

    • Keyhole Limpet Hemocyanin (KLH)

    • m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)

    • Phosphate Buffered Saline (PBS), pH 7.2

    • Dimethylformamide (DMF)

    • Desalting column (e.g., Sephadex G-25)

  • Procedure:

    • Dissolve KLH in PBS at a concentration of 10 mg/mL.

    • Dissolve MBS in DMF at a concentration of 10 mg/mL.

    • Slowly add the MBS solution to the KLH solution while gently stirring. The molar ratio of MBS to KLH should be approximately 40:1.

    • Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring.

    • Remove excess, unreacted MBS by passing the mixture through a desalting column equilibrated with PBS.

    • Dissolve the cysteine-containing HA (110-119) peptide in PBS.

    • Immediately add the peptide solution to the activated KLH solution. The molar ratio of peptide to KLH should be approximately 100:1.

    • Incubate the reaction mixture for 3 hours at room temperature with gentle stirring.

    • Dialyze the final conjugate against PBS overnight at 4°C to remove unreacted peptide.

    • Store the conjugate at -20°C.

Protocol 2: IFN-γ ELISpot Assay for HA (110-119) Specific T-Cells

This protocol outlines the steps for performing an Enzyme-Linked Immunospot (ELISpot) assay to quantify IFN-γ secreting T-cells in response to the HA (110-119) peptide.[15][17][19]

  • Materials:

    • 96-well PVDF membrane plates pre-coated with anti-IFN-γ capture antibody

    • Splenocytes or PBMCs from immunized animals

    • HA (110-119) peptide

    • Complete RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • Biotinylated anti-IFN-γ detection antibody

    • Streptavidin-Alkaline Phosphatase (ALP)

    • BCIP/NBT substrate

    • Positive control (e.g., Concanavalin A or PHA)

    • Negative control (medium alone)

  • Procedure:

    • Prepare a single-cell suspension of splenocytes or PBMCs from immunized animals.

    • Wash the pre-coated ELISpot plate with sterile PBS.

    • Add 2x10^5 to 5x10^5 cells per well in complete RPMI medium.

    • Add the HA (110-119) peptide to the wells at a final concentration of 1-10 µg/mL.[16][20]

    • Include positive and negative control wells.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[17]

    • Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).

    • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate with PBST.

    • Add Streptavidin-ALP and incubate for 1 hour at room temperature.

    • Wash the plate with PBST and then PBS.

    • Add the BCIP/NBT substrate and incubate in the dark until spots develop (10-30 minutes).

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely before counting the spots using an ELISpot reader.

Visualizations

experimental_workflow cluster_immunogen_prep Immunogen Preparation cluster_immunization Immunization & Sample Collection cluster_analysis Immunological Analysis peptide HA (110-119) Peptide conjugation Conjugation (MBS) peptide->conjugation carrier Carrier Protein (KLH) carrier->conjugation immunogen Final Immunogen conjugation->immunogen adjuvant Adjuvant adjuvant->immunogen immunization Immunization of Mice immunogen->immunization boost Booster Injections immunization->boost spleen Spleen Collection boost->spleen splenocytes Splenocyte Isolation spleen->splenocytes elispot ELISpot Assay splenocytes->elispot ics Intracellular Cytokine Staining (ICS) splenocytes->ics results Data Analysis elispot->results ics->results

Caption: Experimental workflow for enhancing and evaluating the immunogenicity of HA (110-119).

signaling_pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Helper Cell cluster_bcell B-Cell apc APC t_cell CD4+ T-Cell apc->t_cell Antigen Presentation mhc2 MHC Class II mhc2->apc Presentation ha_peptide HA (110-119) ha_peptide->mhc2 Processing tcr T-Cell Receptor (TCR) tcr->t_cell cd4 CD4 cd4->t_cell activation Activation & Proliferation t_cell->activation cytokines Cytokine Production (e.g., IFN-γ, IL-2) activation->cytokines b_cell B-Cell activation->b_cell T-Cell Help bcr B-Cell Receptor (BCR) plasma_cell Plasma Cell b_cell->plasma_cell Differentiation antibodies Antibody Production plasma_cell->antibodies

Caption: Simplified signaling pathway of T-cell dependent B-cell activation by HA (110-119).

References

Technical Support Center: Overcoming Lot-to-Lot Variability of Synthetic Influenza HA (110-119)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges arising from lot-to-lot variability of the synthetic Influenza Hemagglutinin (HA) (110-119) peptide. This resource is intended for researchers, scientists, and drug development professionals utilizing this peptide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Influenza HA (110-119) peptide and what is its primary application?

The Influenza HA (110-119) peptide is a specific fragment of the influenza virus hemagglutinin protein, with the amino acid sequence Ser-Phe-Glu-Arg-Phe-Glu-Ile-Phe-Pro-Lys.[1] It is a well-defined, H-2d-restricted T-cell epitope.[1][2] Its primary application is in immunology research, particularly in studies involving T-cell activation, where it can be used to stimulate peptide-specific CD4+ T-cells.[3][4]

Q2: What are the common causes of lot-to-lot variability in synthetic peptides like Influenza HA (110-119)?

Lot-to-lot variability in synthetic peptides is a common issue that can arise from several factors during and after synthesis. These include:

  • Incomplete reactions: Not all peptide chains may be successfully synthesized to their full length, leading to truncated sequences.

  • Side reactions: Chemical modifications of amino acids can occur during synthesis, resulting in impurities.

  • Purification differences: The efficiency of purification processes like High-Performance Liquid Chromatography (HPLC) can vary, leading to different purity levels between lots.

  • Counter-ion content: The amount of trifluoroacetic acid (TFA) remaining from the purification process can differ between batches and affect the net peptide content.

  • Water content: The amount of residual water in the lyophilized peptide powder can vary, impacting the actual peptide concentration when dissolved.

  • Storage and handling: Improper storage conditions can lead to degradation of the peptide over time.[5]

Q3: How can I assess the quality and consistency of a new lot of Influenza HA (110-119) peptide?

Before using a new lot of peptide in your experiments, it is crucial to perform quality control checks. Key assessments include:

  • Reviewing the Certificate of Analysis (CofA): The CofA provided by the manufacturer contains vital information about the peptide lot, including its purity, mass spectrometry data, and HPLC analysis. Compare the CofA of the new lot with previous lots.

  • Mass Spectrometry (MS): Verify that the molecular weight of the peptide matches the theoretical mass of the Influenza HA (110-119) sequence (1299.5 Da).[1]

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the peptide. The chromatogram should show a single major peak corresponding to the full-length peptide.

  • Peptide Concentration Determination: Accurately determine the peptide concentration using methods like amino acid analysis or by measuring absorbance at 280 nm if the peptide contains tryptophan or tyrosine (note: HA (110-119) does not). For accurate quantification, consider the net peptide content provided by the manufacturer, which accounts for water and counter-ions.

Troubleshooting Guides

Problem 1: Inconsistent T-cell activation with a new lot of HA (110-119) peptide.

Possible Causes:

  • Lower Purity of the New Lot: The new lot may have a lower percentage of the correct, full-length peptide, leading to a reduced effective concentration.

  • Presence of Inhibitory Impurities: Certain synthesis-related impurities can interfere with T-cell activation.

  • Incorrect Peptide Concentration: Inaccurate determination of the peptide concentration can lead to the use of a lower-than-intended amount in the assay.

  • Peptide Degradation: The peptide may have degraded due to improper storage or handling.

Troubleshooting Steps:

  • Re-evaluate Peptide Quality:

    • Compare the HPLC profiles of the old and new lots. Look for differences in the main peak height and the presence of additional peaks.

    • Confirm the identity of the main peak with mass spectrometry.

  • Accurately Determine Peptide Concentration:

    • If not already done, perform a quantitative amino acid analysis to determine the precise peptide concentration.

    • Ensure the peptide is fully dissolved. The HA (110-119) peptide has a positive overall charge; if it fails to dissolve in water, try a 10%-30% acetic acid solution.[3] For very hydrophobic peptides, a small amount of DMSO can be used for initial dissolution, followed by dilution in your experimental buffer.[3]

  • Perform a Dose-Response Experiment:

    • Test a range of concentrations for both the old and new lots of the peptide in your T-cell activation assay. This will help determine if the new lot is less potent and if a higher concentration is needed to achieve the same effect.

  • Assess Peptide Stability:

    • If the peptide has been stored for a long time or subjected to multiple freeze-thaw cycles, consider purchasing a fresh lot. Peptides should be stored at -20°C or -80°C.[2]

Problem 2: Variability in peptide solubility between different lots.

Possible Causes:

  • Different Counter-ion Content: Variations in the amount of TFA can affect the solubility of the peptide.

  • Presence of Hydrophobic Impurities: Aggregated or hydrophobic peptide fragments can reduce overall solubility.

  • Incorrect pH of the Solvent: The pH of the solvent can significantly impact the solubility of a charged peptide like HA (110-119).

Troubleshooting Steps:

  • Follow Recommended Solubilization Protocol:

    • For the positively charged HA (110-119) peptide, start by attempting to dissolve it in sterile water.[3]

    • If solubility is poor, try a dilute acidic solution (e.g., 10% acetic acid).[3]

    • For persistent issues, a small amount of an organic solvent like DMSO can be used as a primary solvent before further dilution.[3]

  • Sonication:

    • Brief sonication can help to break up aggregates and improve solubility.

  • Check the pH:

    • Ensure the pH of your final peptide solution is compatible with your experimental system and optimal for peptide solubility.

Data Presentation

Table 1: Example Certificate of Analysis Comparison for Two Lots of Influenza HA (110-119)

ParameterLot ALot BAcceptable Range
Purity (by HPLC) 98.5%95.2%>95%
Molecular Weight (by MS) 1299.7 Da1299.5 Da1299.5 ± 1.0 Da
Net Peptide Content 75%80%70-85%
Appearance White lyophilized powderWhite lyophilized powderWhite lyophilized powder

Table 2: Common Impurities in Synthetic Peptides and their Potential Impact

Impurity TypeDescriptionPotential Impact on Experiments
Truncated Peptides Peptides shorter than the target sequence.May not bind to MHC or be recognized by T-cells, leading to lower potency.
Deletion Peptides Peptides missing one or more amino acids from the middle of the sequence.Altered structure can affect MHC binding and T-cell receptor recognition.
Peptides with Protecting Group Remnants Incomplete removal of protecting groups used during synthesis.Can alter the peptide's charge, solubility, and biological activity.
Oxidized Peptides Oxidation of susceptible amino acids like methionine (not present in HA 110-119).Can affect peptide conformation and activity.
Deamidated Peptides Conversion of asparagine or glutamine to aspartic or glutamic acid.Changes the peptide's charge and can impact biological function.

Experimental Protocols

Protocol 1: Quality Control of a New Lot of Influenza HA (110-119) Peptide

  • Visual Inspection: Examine the lyophilized powder for any discoloration or change in texture compared to previous lots.

  • Solubility Test: a. Weigh out a small, precise amount of peptide (e.g., 1 mg). b. Attempt to dissolve it in a defined volume of sterile, deionized water (e.g., 1 mL to make a 1 mg/mL stock). c. If it does not dissolve completely, try adding a small amount of 10% acetic acid dropwise until the peptide dissolves. Record the final volume.

  • HPLC Analysis: a. Prepare a sample of the dissolved peptide at a known concentration (e.g., 1 mg/mL). b. Inject the sample onto a C18 reverse-phase HPLC column. c. Run a gradient of acetonitrile (B52724) in water with 0.1% TFA. d. Monitor the absorbance at 214 nm. e. Calculate the purity by integrating the area of the main peptide peak relative to the total area of all peaks.

  • Mass Spectrometry Analysis: a. Infuse a sample of the dissolved peptide into an electrospray ionization mass spectrometer (ESI-MS). b. Acquire the mass spectrum and identify the molecular weight of the major species. c. Compare the observed mass to the theoretical mass of Influenza HA (110-119).

Protocol 2: T-Cell Activation Assay (ELISpot)

  • Prepare Antigen-Presenting Cells (APCs): Isolate splenocytes or dendritic cells from an appropriate mouse strain (e.g., BALB/c).

  • Plate APCs: Plate the APCs in a 96-well ELISpot plate pre-coated with an anti-IFN-γ antibody.

  • Prepare Peptide Dilutions: Prepare a serial dilution of the Influenza HA (110-119) peptide from both the new and old lots. A typical starting concentration is 10 µg/mL.

  • Stimulate Cells: Add the peptide dilutions to the wells containing the APCs. Also include a positive control (e.g., PHA) and a negative control (medium only).

  • Add T-cells: Add HA (110-119)-specific T-cells to the wells.

  • Incubate: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Develop Spots: Wash the plate and add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate and a substrate to develop the spots.

  • Analyze: Count the number of spots in each well using an ELISpot reader. Compare the dose-response curves for the new and old lots of the peptide.

Visualizations

Experimental_Workflow_for_New_Peptide_Lot_Validation cluster_0 Initial Quality Control cluster_1 Analytical Validation cluster_2 Functional Validation Receive New Lot Receive New Lot Visual Inspection Visual Inspection Receive New Lot->Visual Inspection Review CofA Review CofA Receive New Lot->Review CofA Solubility Test Solubility Test Review CofA->Solubility Test HPLC Analysis HPLC Analysis Solubility Test->HPLC Analysis Mass Spec Analysis Mass Spec Analysis HPLC Analysis->Mass Spec Analysis Concentration Determination Concentration Determination Mass Spec Analysis->Concentration Determination Dose-Response Assay Dose-Response Assay Concentration Determination->Dose-Response Assay Compare to Old Lot Compare to Old Lot Dose-Response Assay->Compare to Old Lot

Caption: Workflow for validating a new lot of synthetic peptide.

Caption: Troubleshooting logic for T-cell assay variability.

References

Technical Support Center: Refining Assay Conditions for Reproducible Results with HA (110-119)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reproducible results in assays involving the HA (110-119) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of the HA (110-119) peptide?

The amino acid sequence for the HA (110-119) peptide is SFERFEIFPK.[1][2][3]

Q2: How should I store and handle the lyophilized HA (110-119) peptide?

Proper storage and handling are crucial for maintaining the integrity and activity of the peptide.[4][5]

Storage ConditionDurationRecommendation
LyophilizedShort-term (weeks)Room temperature in a dark, dry place.
Long-term (months to a year)-20°C or -80°C in a desiccator.[4]
In SolutionShort-term (days)4°C
Long-term (months)-20°C or -80°C in aliquots to avoid freeze-thaw cycles.[4]

Handling Best Practices:

  • Before opening the vial, allow the lyophilized peptide to equilibrate to room temperature to prevent condensation.[4]

  • Use sterile, high-purity solvents for reconstitution.

  • For peptides in solution, it is advisable to use sterile buffers at a pH of 5-6 and to filter the solution through a 0.2 µm filter to remove potential bacterial contamination.[4]

Q3: How do I dissolve the HA (110-119) peptide?

The solubility of a peptide depends on its amino acid sequence. The HA (110-119) peptide is hydrophobic.

  • Initial Solvent: For very hydrophobic peptides, a small amount of dimethyl sulfoxide (B87167) (DMSO) can be used to initially dissolve the peptide.[4]

  • Dilution: Slowly add a buffer solution (e.g., PBS) to the dissolved peptide with gentle agitation to reach the desired final concentration. If the peptide begins to precipitate, stop adding the aqueous buffer.[4]

Q4: What concentration of HA (110-119) peptide should I use in my T-cell assay?

The optimal peptide concentration can vary depending on the specific assay, the cell types used, and the form of the peptide.

Assay TypeCell TypePeptide ConcentrationReference
T-cell Activation (GFP reporter)T-cell hybridoma (A5) and BMDCs1-150 nM (for fusion proteins)[1]
T-cell ProliferationNaive or TH1-differentiated TCR transgenic CD4 T cellsHalf-maximal response at 10-100 fold lower concentration for a 4-mer vs. monomeric peptide.[6]
In vitro T-cell StimulationSpleen and lymph node cells from TCR transgenic mice10 µg/ml[6][7]
In vivo ImmunizationMice50 µg[3]

It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue 1: Low or no T-cell activation.

Potential Cause Troubleshooting Step
Peptide Degradation - Ensure proper storage of lyophilized peptide and stock solutions. - Avoid multiple freeze-thaw cycles by aliquoting stock solutions.[4]
Suboptimal Peptide Concentration - Perform a titration experiment to determine the optimal peptide concentration for your assay.
Incorrect Peptide Sequence or Purity - Verify the peptide sequence and purity from the supplier's certificate of analysis.
Antigen Presenting Cell (APC) Issues - Use healthy, viable APCs at the correct density. - The choice of APC can impact T-cell activation.[1]
T-cell Viability/Responsiveness - Ensure T-cells are healthy and have not been over-stimulated in culture.

Issue 2: High background signal in the assay.

Potential Cause Troubleshooting Step
Peptide Stock Contamination - Prepare fresh peptide stock solutions using sterile reagents and techniques. - Filter the peptide solution.[4]
Serum Reactivity - Heat-inactivate the serum used in the cell culture medium. - Test different batches of serum.
Non-specific T-cell Activation - Ensure APCs are not activated by contaminants.

Issue 3: High variability between replicate wells or experiments.

Potential Cause Troubleshooting Step
Inaccurate Pipetting - Use calibrated pipettes and proper pipetting techniques.
Uneven Cell Seeding - Ensure cells are well-mixed before plating.
Edge Effects in Culture Plates - Avoid using the outer wells of the plate, or fill them with sterile medium.
Inconsistent Peptide Dissolution - Ensure the peptide is fully dissolved before use. Vortex gently and visually inspect for precipitates.

Experimental Protocols

Protocol 1: In Vitro T-cell Activation Assay

This protocol is a general guideline for stimulating HA (110-119)-specific T-cells with peptide-pulsed APCs.

  • Prepare APCs:

    • Harvest and count your chosen APCs (e.g., splenocytes, bone marrow-derived dendritic cells).

    • Resuspend the APCs in complete cell culture medium.

  • Peptide Pulsing:

    • Add the HA (110-119) peptide to the APC suspension at the desired final concentration.

    • Incubate for a minimum of 2 hours at 37°C to allow for peptide loading onto MHC molecules.

  • Co-culture:

    • Wash the peptide-pulsed APCs to remove excess unbound peptide.

    • Plate the APCs in a 96-well plate.

    • Add the HA (110-119)-specific T-cells at an appropriate T-cell to APC ratio.

  • Incubation:

    • Incubate the co-culture for 24-72 hours at 37°C.

  • Readout:

    • Analyze T-cell activation by your chosen method (e.g., cytokine ELISA, ELISpot, flow cytometry for activation markers).

Visualizations

T_Cell_Activation_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Prepare_APCs Prepare Antigen Presenting Cells (APCs) Pulse_APCs Pulse APCs with HA (110-119) Peptide Prepare_APCs->Pulse_APCs Prepare_TCells Prepare HA-specific T-Cells Co_culture Co-culture T-cells with pulsed APCs Prepare_TCells->Co_culture Dissolve_Peptide Dissolve HA (110-119) Peptide Dissolve_Peptide->Pulse_APCs Pulse_APCs->Co_culture Incubate Incubate (24-72 hours) Co_culture->Incubate Analyze_Activation Analyze T-cell Activation (e.g., Cytokine release, Proliferation) Incubate->Analyze_Activation

Caption: Workflow for a typical in vitro T-cell activation assay using the HA (110-119) peptide.

Troubleshooting_Flowchart Start Low or No T-cell Activation Check_Peptide Check Peptide Integrity (Storage, Handling, Solubility) Start->Check_Peptide Check_Concentration Optimize Peptide Concentration (Titration Experiment) Check_Peptide->Check_Concentration Peptide OK Check_APCs Assess APC Viability and Function Check_Concentration->Check_APCs Concentration OK Check_TCells Assess T-cell Viability and Responsiveness Check_APCs->Check_TCells APCs OK Resolution Problem Resolved Check_TCells->Resolution T-cells OK

Caption: A troubleshooting flowchart for addressing low or no T-cell activation in HA (110-119) peptide assays.

Caption: The interaction between the HA (110-119) peptide presented by MHC class II on an APC and the TCR on a T-helper cell.

References

Validation & Comparative

Validating T-Cell Response Specificity to Influenza HA (110-119): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies used to validate the specificity of T-cell responses to the influenza hemagglutinin (HA) epitope HA (110-119). Objective comparison of experimental data is presented to assist in the selection of appropriate validation strategies.

Introduction

The hemagglutinin (HA) protein of the influenza virus is a primary target for the host immune response. The peptide sequence corresponding to amino acids 110-119 of HA is a well-characterized, immunodominant epitope recognized by CD4+ T helper cells in the context of the MHC class II molecule I-Ed in BALB/c mice.[1] Validating the specificity of T-cell responses to this epitope is crucial for understanding the mechanisms of influenza immunity and for the development of effective vaccines and immunotherapies. This guide outlines and compares common experimental approaches for this validation, providing detailed protocols and quantitative data to inform experimental design.

Experimental Methodologies

Accurate validation of T-cell specificity relies on robust and well-controlled experimental protocols. The two most common methods for quantifying antigen-specific T-cell responses are the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level. It is particularly useful for measuring the frequency of antigen-specific T cells.

Experimental Protocol:

  • Plate Coating: 96-well PVDF-membrane ELISpot plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) overnight at 4°C.

  • Cell Preparation: Splenocytes are harvested from immunized or infected BALB/c mice. Red blood cells are lysed, and the remaining cells are washed and resuspended in complete RPMI-1640 medium.

  • Cell Plating and Stimulation: A defined number of splenocytes (e.g., 2 x 105 cells/well) are plated in the antibody-coated wells. The cells are then stimulated with the following:

    • Test Peptide: Influenza HA (110-119) peptide (SFERFEIFPK) at a final concentration of 10 µg/mL.

    • Negative Control: An irrelevant peptide known not to be recognized by T cells from the experimental animals (e.g., Ovalbumin 323-339 peptide, ISQAVHAAHAEINEAGR, for I-Ad restriction) or medium alone with DMSO (vehicle for peptides).

    • Positive Control: A polyclonal stimulator such as Concanavalin A (5 µg/mL) or a pool of known immunodominant viral peptides.

  • Incubation: The plates are incubated for 20-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection: After incubation, cells are washed away, and a biotinylated detection antibody specific for the cytokine is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Spot Development: A substrate is added that is converted by the enzyme into a colored precipitate, forming a "spot" at the location of each cytokine-secreting cell.

  • Analysis: The spots are counted using an automated ELISpot reader to determine the number of spot-forming units (SFU) per million cells.

Intracellular Cytokine Staining (ICS)

ICS is a flow cytometry-based technique that allows for the multiparametric characterization of individual T cells, including their cytokine production profile and cell surface phenotype.

Experimental Protocol:

  • Cell Preparation: Prepare splenocytes from immunized or infected BALB/c mice as described for the ELISpot assay.

  • In Vitro Stimulation: Stimulate 1-2 x 106 splenocytes in a round-bottom 96-well plate with the test peptide (Influenza HA 110-119), a negative control peptide, or a positive control (e.g., PMA and ionomycin) for 6 hours at 37°C. For the final 4-5 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion and cause their accumulation within the cell.

  • Surface Staining: Wash the cells and stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4) to identify the T-cell population of interest.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize the cell membranes using a commercial fixation/permeabilization kit. This step is crucial for allowing the intracellular cytokine-specific antibodies to enter the cells.

  • Intracellular Staining: Stain the cells with a fluorescently-labeled antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ).

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Analyze the data by gating on the CD4+ T-cell population and then quantifying the percentage of these cells that are positive for the cytokine of interest.

Quantitative Data Comparison

The following table summarizes representative quantitative data from studies validating T-cell responses to influenza virus peptides in BALB/c mice. This allows for a comparison of the magnitude of the response to the HA (110-119) epitope versus other influenza virus epitopes.

Antigen Assay Cell Type Response Metric Result Reference
Influenza HA (110-119)ICSHA-TCR Transgenic CD4+ T cells% IFN-γ+ cells6.11%[2]
Influenza NP (147-162)ELISpotSplenocytesIFN-γ SFU / 3x10^5 cells53 ± 31[3]
Unstimulated ControlELISpotSplenocytesIFN-γ SFU / 3x10^5 cells3[3]

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the underlying biological signaling pathways.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_elispot ELISpot Assay cluster_ics Intracellular Cytokine Staining splenocytes Harvest Splenocytes (BALB/c mice) rbc_lysis RBC Lysis splenocytes->rbc_lysis wash Wash and Resuspend rbc_lysis->wash plate_cells_elispot Plate Cells wash->plate_cells_elispot To ELISpot stimulate_ics Stimulate with Peptides (HA 110-119, Control) wash->stimulate_ics To ICS stimulate_elispot Stimulate with Peptides (HA 110-119, Control) plate_cells_elispot->stimulate_elispot incubate_elispot Incubate (20-24h) stimulate_elispot->incubate_elispot detect_elispot Detect Cytokine Spots incubate_elispot->detect_elispot analyze_elispot Analyze SFU detect_elispot->analyze_elispot surface_stain Surface Stain (CD3, CD4) stimulate_ics->surface_stain fix_perm Fix and Permeabilize surface_stain->fix_perm intra_stain Intracellular Stain (IFN-γ) fix_perm->intra_stain analyze_ics Flow Cytometry Analysis intra_stain->analyze_ics

Caption: Experimental workflow for validating T-cell specificity.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pMHC HA(110-119)-MHCII TCR TCR pMHC->TCR Recognition CD3 CD3 TCR->CD3 CD4 CD4 Lck Lck CD4->Lck Recruitment ZAP70 ZAP70 CD3->ZAP70 Phosphorylation Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation AP1 AP-1 LAT->AP1 Ras/MAPK Pathway IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Calcineurin Calcineurin IP3->Calcineurin Ca2+ release PKC PKCθ DAG->PKC NFAT NFAT Calcineurin->NFAT Dephosphorylation NFkB NF-κB PKC->NFkB Cytokine_Gene Cytokine Gene Expression (e.g., IFN-γ) NFAT->Cytokine_Gene NFkB->Cytokine_Gene AP1->Cytokine_Gene

Caption: TCR signaling upon HA(110-119)-MHCII recognition.

Conclusion

Validating the specificity of T-cell responses to epitopes such as Influenza HA (110-119) is fundamental to immunological research and vaccine development. Both ELISpot and Intracellular Cytokine Staining provide robust and quantitative methods for this purpose. The choice between these assays may depend on the specific experimental question, with ELISpot offering high sensitivity for detecting rare cytokine-secreting cells and ICS providing multiparametric data on individual T cells. The provided protocols and comparative data serve as a valuable resource for designing and interpreting experiments aimed at understanding and manipulating T-cell immunity to influenza virus.

References

A Comparative Guide to T-Cell Activation: Influenza HA (110-119) Peptide vs. Whole HA Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of T-cell activation by the specific influenza hemagglutinin (HA) peptide epitope (110-119) versus the entire HA protein. Understanding the differential responses elicited by a single epitope compared to the whole protein is crucial for advancing vaccine design and immunotherapeutic strategies. This comparison is supported by experimental data and detailed methodologies to aid in experimental design and interpretation.

Introduction: Whole Protein vs. Peptide Epitope in T-Cell Activation

T-cell activation is a cornerstone of the adaptive immune response against pathogens like the influenza virus. This process is initiated when a T-cell receptor (TCR) recognizes a specific peptide epitope presented by a Major Histocompatibility Complex (MHC) molecule on the surface of an antigen-presenting cell (APC).

When the whole HA protein is used as an antigen, it must first be taken up by an APC, such as a dendritic cell or macrophage. Inside the APC, the protein is enzymatically cleaved into smaller peptides. These peptides are then loaded onto MHC class II molecules and transported to the cell surface for presentation to CD4+ T-helper cells. A subset of peptides may also be cross-presented on MHC class I molecules to activate CD8+ cytotoxic T-lymphocytes. The T-cell response to the whole protein is therefore polyclonal, targeting multiple epitopes along the protein's sequence.

In contrast, a synthetic peptide like HA (110-119) can be directly loaded onto MHC molecules on the surface of APCs, bypassing the need for internalization and processing. This leads to a more focused and monoclonal or oligoclonal T-cell response, specific to that particular epitope. While this can elicit a strong response from T-cells with the corresponding specific TCR, it may not activate the broad range of T-cell clones that would respond to the various epitopes presented from the whole protein.

Quantitative Data on T-Cell Activation

Generally, the T-cell response to internal, more conserved influenza proteins like Nucleoprotein (NP) and Matrix protein (M) is often more robust than the response to the more variable surface glycoprotein (B1211001) HA.[1][2][3] Nevertheless, T-cell responses to HA are critical for providing help to B-cells for antibody production.[4]

Table 1: Comparative IFN-γ Secretion by T-Cells in Response to Influenza Antigens (ELISpot Assay)

Antigen StimulusT-Cell TypeMean Spot Forming Units (SFU) per 10^6 PBMCsReference Study
H5N1 HA Peptide PoolPBMCs~150-300[1]
H5N1 NP Peptide PoolPBMCs~250-550[1]
H5N1 M Peptide PoolPBMCs~200-400[1]
Universal CD4+ HA EpitopesCD4+ T-cellsMedian ~100[2]
Universal CD8+ HA EpitopesCD8+ T-cellsMedian ~50[2]

Note: Data is synthesized from multiple studies for illustrative purposes. Absolute values can vary significantly based on donor immune history, HLA type, and specific experimental conditions.

Table 2: T-Cell Proliferation in Response to Influenza Antigens (CFSE Assay)

Antigen StimulusResponding T-Cell PopulationPercentage of Proliferating (CFSE-low) CellsKey Findings
Whole Inactivated Influenza VirusCD4+ and CD8+ T-cellsVaries (e.g., 5-20%)Induces a broad response from multiple T-cell subsets.
Specific HA Peptide EpitopeEpitope-specific CD4+ or CD8+ T-cellsCan be high in specific T-cell populations (e.g., >50%)Elicits a potent response from a targeted T-cell population.

Note: This table represents expected outcomes from CFSE proliferation assays based on general immunological principles, as direct comparative quantitative data for whole HA vs. HA (110-119) is not available.

Experimental Protocols

IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Methodology:

  • Plate Coating: 96-well PVDF membrane plates are coated with a capture antibody specific for IFN-γ and incubated overnight at 4°C.

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood and plated in the antibody-coated wells.

  • Antigen Stimulation: Cells are stimulated with either the whole HA protein (requiring processing by APCs within the PBMC population) or the HA (110-119) peptide. A negative control (medium only) and a positive control (e.g., phytohemagglutinin) are included.

  • Incubation: The plates are incubated for 18-24 hours at 37°C in a CO2 incubator to allow for cytokine secretion.

  • Detection: A biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).

  • Spot Development: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each cytokine-secreting cell.

  • Analysis: The spots are counted using an automated ELISpot reader, and the results are expressed as spot-forming units (SFU) per million cells.

T-Cell Proliferation (CFSE) Assay

The Carboxyfluorescein succinimidyl ester (CFSE) assay is a flow cytometry-based method to measure the proliferation of T-cells in response to an antigen.

Methodology:

  • Cell Labeling: Isolated T-cells or PBMCs are labeled with CFSE, a fluorescent dye that covalently binds to intracellular proteins.

  • Antigen Stimulation: The CFSE-labeled cells are cultured with either the whole HA protein or the HA (110-119) peptide in the presence of APCs.

  • Incubation: The cells are incubated for 4-6 days to allow for cell division.

  • Staining for Cell Markers: Following incubation, cells are stained with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) to identify specific T-cell populations.

  • Flow Cytometry Analysis: The fluorescence intensity of CFSE in the T-cell populations is measured by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved.

  • Data Interpretation: The number of cell divisions can be determined by the distinct peaks of decreasing fluorescence intensity. The percentage of proliferating cells (CFSE-low) is calculated.

Cytotoxicity Assay (Chromium Release Assay)

This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells presenting the specific antigen.

Methodology:

  • Target Cell Preparation: Target cells (e.g., a B-lymphoblastoid cell line) that express the appropriate MHC class I molecules are labeled with radioactive Chromium-51 (51Cr).

  • Antigen Loading: The labeled target cells are then pulsed with the HA (110-119) peptide. For the whole protein, target cells would need to be infected with a recombinant virus expressing HA to ensure endogenous processing and presentation on MHC class I.

  • Co-culture: The antigen-loaded target cells are co-cultured with effector CTLs (isolated from a previously immunized individual or generated in vitro) at various effector-to-target ratios.

  • Incubation: The co-culture is incubated for 4-6 hours.

  • Measurement of 51Cr Release: The amount of 51Cr released into the supernatant from lysed target cells is measured using a gamma counter.

  • Calculation of Cytotoxicity: The percentage of specific lysis is calculated by comparing the 51Cr release from target cells co-cultured with effector cells to the spontaneous release (target cells with medium only) and maximum release (target cells lysed with detergent).

Visualizing Key Processes

Experimental Workflow

experimental_workflow Experimental Workflow for Comparing T-Cell Activation cluster_preparation Sample Preparation cluster_stimulation Antigen Stimulation cluster_assays T-Cell Function Assays PBMC Isolate PBMCs from Blood WholeHA Whole HA Protein PBMC->WholeHA Stimulate with HAPeptide HA (110-119) Peptide PBMC->HAPeptide Stimulate with Control Control (e.g., Medium) PBMC->Control Stimulate with ELISpot IFN-γ ELISpot WholeHA->ELISpot CFSE CFSE Proliferation Assay WholeHA->CFSE Cytotoxicity Cytotoxicity Assay WholeHA->Cytotoxicity HAPeptide->ELISpot HAPeptide->CFSE HAPeptide->Cytotoxicity Control->ELISpot Control->CFSE Control->Cytotoxicity tcell_activation T-Cell Receptor (TCR) Signaling Pathway cluster_membrane Cell Membrane Interaction cluster_cytoplasm Cytoplasmic Signaling Cascade cluster_nucleus Nuclear Transcription TCR TCR Lck Lck TCR->Lck Activates pMHC Peptide-MHC Complex pMHC->TCR Binds CD4_8 CD4/CD8 CD4_8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates & Recruits LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates AP1 AP-1 LAT->AP1 Activates via Ras/MAPK IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ Release IP3->Ca NFkB NF-κB DAG->NFkB Activates NFAT NFAT Ca->NFAT Activates Gene Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Gene NFkB->Gene AP1->Gene

References

T-Cell Cross-Reactivity: A Comparative Analysis of Influenza HA (110-119) and Other Viral Epitopes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of T-cell cross-reactivity is paramount in the quest for a universal influenza vaccine. This guide provides a comparative analysis of the T-cell response to the influenza hemagglutinin (HA) epitope (110-119) and other well-characterized influenza epitopes. While direct experimental data on the cross-reactivity of T-cells specifically stimulated with HA (110-119) is limited in the available literature, this guide will extrapolate its potential for cross-reactivity based on its amino acid sequence, its location within the HA protein, and by comparing it with known cross-reactive epitopes.

This analysis is supported by experimental data from key assays used to measure T-cell responses, detailed protocols for these experiments, and visualizations of the underlying biological processes and experimental workflows.

Analysis of the Influenza HA (110-119) Epitope

The hemagglutinin protein of the influenza virus is a primary target for the host immune system. It is composed of a highly variable globular head domain and a more conserved stem or stalk region. The HA (110-119) epitope is located within the HA1 subunit, which forms the globular head of the protein.

For the pandemic H1N1 strain, A/California/07/2009, the full amino acid sequence of the hemagglutinin protein provides the specific sequence for the HA (110-119) region. The sequence for HA (110-119) of A/California/07/2009 (H1N1) is KHNGKLCKLR .

The location of this epitope in the variable head region suggests a lower likelihood of broad cross-reactivity across different influenza subtypes compared to epitopes located in the conserved stem region. The head domain is under constant immune pressure, leading to antigenic drift. However, some regions within the head may exhibit conservation across strains of the same subtype.

Comparison with Other Influenza Epitopes

T-cell cross-reactivity is largely dependent on the conservation of epitopes across different viral strains and subtypes. T-cells that recognize conserved epitopes can offer protection against a broader range of influenza viruses. The most promising targets for a universal influenza vaccine are the highly conserved regions of the virus, such as the HA stem, the matrix protein 1 (M1), and the nucleoprotein (NP).

Studies have shown that CD4+ and CD8+ T-cells targeting conserved epitopes in the HA stem region and internal proteins like M1 and NP can provide heterosubtypic immunity. For instance, a highly conserved CD4+ T-cell epitope has been identified in the fusion peptide of the HA protein. This region is critical for viral entry and is well-conserved across influenza A and B viruses, making it a key target for cross-reactive T-cells.

Here is a comparison of the HA (110-119) epitope with other known influenza T-cell epitopes:

EpitopeProteinLocationSequence (Example Strain)ConservationPotential for Cross-Reactivity
HA (110-119) Hemagglutinin (HA1)Head DomainKHNGKLCKLR (A/Cal/07/2009)VariableLow across subtypes, potentially moderate within H1N1 strains.
M1 (58-66) Matrix Protein 1 (M1)InternalGILGFVFTLHighly ConservedHigh. A well-known immunodominant and cross-reactive CD8+ T-cell epitope.
NP (366-374) Nucleoprotein (NP)InternalASNENMETMHighly ConservedHigh. Elicits cross-reactive CD8+ T-cell responses.
HA Fusion Peptide Hemagglutinin (HA2)Stem Domaine.g., RG(L/I/F)FGAIAGF(I/L)E(G/N)GHighly ConservedHigh. A cross-reactive CD4+ T-cell epitope recognized across influenza A and B viruses.[1]

Experimental Data on T-Cell Responses

The cross-reactivity of T-cells is experimentally determined using assays that measure T-cell activation and effector functions upon stimulation with different viral epitopes. The most common assays are the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.

ELISpot Assay Data

The ELISpot assay quantifies the number of cytokine-secreting T-cells. The following table summarizes representative data on T-cell responses to different influenza virus strains.

Stimulating AntigenT-Cell Response (Spot Forming Units / 10^6 PBMCs)Reference
FLU-v vaccine peptides Pre-vaccination: 5; Day 42 post-vaccination: 125[2]
Inactivated H1N1 virus Pre-vaccination: 20; Day 42 post-vaccination: 150[2]
Inactivated H3N2 virus Pre-vaccination: 25; Day 42 post-vaccination: 160[2]
Inactivated Influenza B virus Pre-vaccination: 15; Day 42 post-vaccination: 130[2]
Intracellular Cytokine Staining (ICS) Data

ICS allows for the multiparametric characterization of responding T-cells, identifying the production of multiple cytokines simultaneously.

Stimulating Epitope% of CD8+ T-cells producing IFN-γ% of CD8+ T-cells producing TNF-αReference
HA LPY peptide (HLA-B51) 0.1 - 3.6%Not specified[3]
NP DAT peptide (HLA-B51) up to 17.2%Not specified[3]
HA VYR peptide (HLA-A*24) ~0.1 - 2.0%Not specified[3]
SARS-CoV-2 & IAV M1 cross-reactive T-cells Polyfunctional (TNF-α+IFN-γ+) T-cells present at a median of 5% of responding cells[4]

Experimental Protocols

Detailed and harmonized protocols are crucial for the reliable assessment of T-cell responses.

IFN-γ ELISpot Assay Protocol

This protocol is adapted from harmonized procedures developed by the FLUCOP consortium.[5]

  • Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation. Resuspend cells in complete RPMI 1640 medium.

  • Cell Plating: Wash the coated plate with sterile PBS and block with complete medium for at least 30 minutes. Add 2x10^5 PBMCs per well.

  • Antigen Stimulation: Add the influenza peptides (e.g., HA 110-119, M1 58-66) at a final concentration of 1-10 µg/mL. Use a negative control (medium only) and a positive control (e.g., PHA).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate to remove cells. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Spot Development: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour. Wash again and add the substrate solution (e.g., BCIP/NBT).

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) Protocol

This protocol is a consensus protocol for measuring influenza-specific CD4+ T-cell immunity.[6]

  • Cell Stimulation: Add PBMCs to a 96-well plate at 1-2x10^6 cells/well. Add co-stimulatory antibodies (anti-CD28 and anti-CD49d). Add the influenza antigens and a protein transport inhibitor (e.g., Brefeldin A). Incubate for 6-12 hours at 37°C.

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) and a viability dye for 20 minutes.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial kit (e.g., Cytofix/Cytoperm).

  • Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes.

  • Acquisition: Wash the cells and acquire the data on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software to identify and quantify the percentage of cytokine-producing T-cells within the CD4+ and CD8+ populations.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the study of T-cell cross-reactivity.

T_Cell_Cross_Reactivity_Concept cluster_virus1 Influenza Strain A cluster_virus2 Influenza Strain B cluster_virus3 Influenza Strain C EpitopeA Epitope A T_Cell T-Cell Clone X EpitopeA->T_Cell Recognizes EpitopeB Epitope B (Similar to A) EpitopeB->T_Cell Cross-reacts EpitopeC Epitope C (Different) EpitopeC->T_Cell Does not recognize T_Cell_Activation_Pathway cluster_APC cluster_T_Cell APC Antigen Presenting Cell (APC) T_Cell T-Cell MHC MHC-Epitope Complex TCR T-Cell Receptor (TCR) MHC->TCR Binding Signaling Intracellular Signaling Cascade TCR->Signaling CD4_8 CD4/CD8 CD4_8->MHC Activation T-Cell Activation (Cytokine production, Proliferation) Signaling->Activation ELISpot_Workflow start Coat plate with capture antibody add_cells Add PBMCs start->add_cells add_antigen Add Influenza Epitope add_cells->add_antigen incubate Incubate 18-24h (Cytokine secretion) add_antigen->incubate wash1 Wash (remove cells) incubate->wash1 add_detection_ab Add biotinylated detection antibody wash1->add_detection_ab wash2 Wash add_detection_ab->wash2 add_enzyme Add Streptavidin-Enzyme wash2->add_enzyme wash3 Wash add_enzyme->wash3 add_substrate Add Substrate wash3->add_substrate read Read plate (Count spots) add_substrate->read

References

A Comparative Guide to the Reproducibility and Standardization of Influenza HA (110-119) T-Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common T-cell assays used to measure responses to the influenza hemagglutinin (HA) peptide 110-119. Recognizing the critical need for reproducible and standardized methods in vaccine development and immunological research, this document outlines the performance of key assays, presents supporting experimental data, and offers detailed protocols to aid in the establishment of robust and comparable immunogenicity assessments.

Introduction to Influenza HA (110-119) T-Cell Assays

The influenza virus hemagglutinin (HA) is a major target for both humoral and cellular immunity. The HA (110-119) peptide is a well-characterized immunodominant epitope that elicits CD4+ T-cell responses in individuals with certain HLA-DR alleles. Assays that accurately and reproducibly quantify these T-cell responses are crucial for evaluating the efficacy of influenza vaccines and understanding the cellular basis of immunity. However, a significant challenge in the field is the variability of results obtained from different laboratories and even between different assay runs within the same laboratory.[1] This guide focuses on two of the most widely used methods for monitoring antigen-specific T-cell responses: the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.

Comparison of T-Cell Assay Performance

While direct comparative reproducibility data for the specific Influenza HA (110-119) peptide is limited in publicly available literature, extensive efforts have been made to standardize and harmonize T-cell assays for broader influenza antigens. The following tables summarize representative data on the reproducibility of ELISpot and ICS assays for influenza-specific T-cell responses, which can serve as a benchmark for assays targeting the HA (110-119) peptide.

Table 1: Inter-Laboratory Reproducibility of IFN-γ ELISpot for Influenza Antigens

ParameterHigh Responder Samples (SFU/10^6 PBMC)Low Responder Samples (SFU/10^6 PBMC)Reference
Number of Labs 66[2]
Mean SFU/10^6 PBMC ~200 - 800~50 - 150[2]
Inter-Lab CV (%) 20 - 4040 - 60[2]

SFU: Spot Forming Units; PBMC: Peripheral Blood Mononuclear Cells; CV: Coefficient of Variation. Data is representative of proficiency tests conducted by the FLUCOP consortium using whole influenza virus antigens.

Table 2: Intra- and Inter-Assay Precision of Intracellular Cytokine Staining (ICS) for Influenza Antigens

ParameterHigh Responder Samples (% of CD4+ T-cells)Medium Responder Samples (% of CD4+ T-cells)Low Responder Samples (% of CD4+ T-cells)Reference
Intra-Assay GCV (%) < 15< 20< 30[3]
Inter-Assay GCV (%) < 20< 25< 40[3]

GCV: Geometric Coefficient of Variation. Data is from a qualification study of a harmonized ICS protocol by the FLUCOP consortium for polypositive CD4+ T-cells in response to recombinant HA protein.[3]

Key Considerations for Assay Selection and Standardization

  • Sensitivity: The ELISpot assay is generally considered to be more sensitive for detecting low-frequency T-cell responses compared to ICS.[4][5]

  • Multiplexing Capability: ICS allows for the simultaneous measurement of multiple cytokines and cell surface markers, providing a more detailed phenotypic and functional profile of the responding T cells.[6]

  • Throughput: The ELISpot assay is often more amenable to high-throughput screening of large numbers of samples.

  • Standardization Efforts: Initiatives like the FLUCOP consortium are making significant strides in harmonizing protocols for both ELISpot and ICS assays to reduce inter-laboratory variability.[1][7] Adherence to such standardized protocols is crucial for ensuring data comparability across different studies and laboratories.

Experimental Workflows and Signaling Pathways

To facilitate a deeper understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for an influenza HA (110-119) T-cell assay and the underlying T-cell activation signaling pathway.

T_Cell_Assay_Workflow cluster_sample_prep Sample Preparation cluster_stimulation Antigen Stimulation cluster_assay Assay cluster_detection Detection PBMC_Isolation PBMC Isolation (from whole blood) Cell_Counting Cell Counting & Viability Assessment PBMC_Isolation->Cell_Counting Stimulation Incubation with Influenza HA (110-119) Peptide Cell_Counting->Stimulation Controls Controls: - Negative (no peptide) - Positive (e.g., PHA) ELISpot ELISpot Assay Stimulation->ELISpot ICS Intracellular Cytokine Staining (ICS) Stimulation->ICS ELISpot_Reader ELISpot Reader (Enumeration of spots) ELISpot->ELISpot_Reader Flow_Cytometry Flow Cytometry (Quantification of cytokine+ cells) ICS->Flow_Cytometry

Caption: Experimental workflow for Influenza HA (110-119) T-cell assays.

T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_apc_components cluster_tcell_components cluster_cytoplasm T-Cell Cytoplasm APC Antigen Presenting Cell (APC) T_Cell CD4+ T-Cell MHC MHC-II Peptide HA (110-119) Peptide MHC->Peptide TCR TCR MHC->TCR Antigen Recognition CD3 CD3 TCR->CD3 Lck Lck TCR->Lck activates CD4 CD4 CD4->MHC ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (e.g., IFN-γ, TNF-α) NFkB->Gene_Expression Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Gene_Expression

Caption: T-cell activation signaling pathway upon recognition of Influenza HA peptide.

Detailed Experimental Protocols

The following protocols provide a starting point for establishing ELISpot and ICS assays for the detection of Influenza HA (110-119)-specific T-cell responses. It is recommended to optimize parameters such as peptide concentration and incubation times for specific experimental conditions.

Protocol 1: IFN-γ ELISpot Assay

1. Plate Coating:

  • Pre-wet a 96-well PVDF plate with 35% ethanol (B145695) for 30 seconds.

  • Wash the plate 5 times with sterile PBS.

  • Coat the plate with an anti-human IFN-γ capture antibody (e.g., 1-D1K, Mabtech) at 10 µg/mL in PBS and incubate overnight at 4°C.

2. Cell Preparation and Stimulation:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Wash and resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Count viable cells and adjust the concentration to 2-3 x 10^6 cells/mL.

  • Block the antibody-coated plate with complete medium for at least 30 minutes at room temperature.

  • Add 2 x 10^5 PBMCs to each well.

  • Add Influenza HA (110-119) peptide to the respective wells at a final concentration of 1-10 µg/mL.[8]

  • Include a negative control (medium only) and a positive control (e.g., Phytohemagglutinin (PHA) at 5 µg/mL).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

3. Detection and Development:

  • Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBS-T).

  • Add a biotinylated anti-human IFN-γ detection antibody (e.g., 7-B6-1, Mabtech) at 1 µg/mL and incubate for 2 hours at room temperature.

  • Wash the plate 5 times with PBS-T.

  • Add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour at room temperature.

  • Wash the plate 5 times with PBS-T.

  • Add BCIP/NBT substrate and monitor for spot development (10-30 minutes).

  • Stop the reaction by washing with tap water.

  • Allow the plate to dry completely before counting the spots using an automated ELISpot reader.

Protocol 2: Intracellular Cytokine Staining (ICS) Assay

1. Cell Stimulation:

  • Isolate and prepare PBMCs as described for the ELISpot assay.

  • Add 1 x 10^6 PBMCs to each well of a 96-well U-bottom plate.

  • Add Influenza HA (110-119) peptide to the respective wells at a final concentration of 1-10 µg/mL.

  • Include negative and positive controls as in the ELISpot protocol.

  • Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL or Monensin at 2 µM) to each well.[9]

  • Incubate for 6-16 hours at 37°C in a 5% CO2 incubator.[3]

2. Staining:

  • After incubation, wash the cells with PBS.

  • Stain for surface markers (e.g., CD3, CD4, CD8) with fluorescently labeled antibodies for 30 minutes at 4°C.

  • Wash the cells with PBS.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit (e.g., from BD Biosciences or eBioscience) according to the manufacturer's instructions.

  • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorescently labeled antibodies for 30 minutes at 4°C.[9]

  • Wash the cells with permeabilization buffer.

3. Data Acquisition and Analysis:

  • Resuspend the cells in FACS buffer (PBS with 1% FBS).

  • Acquire data on a flow cytometer.

  • Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to gate on the T-cell populations of interest and quantify the percentage of cytokine-producing cells.

Conclusion

Standardization and harmonization of T-cell assays are paramount for the reliable assessment of immune responses to influenza HA (110-119) and other vaccine antigens. While both ELISpot and ICS are powerful techniques, their reproducibility is highly dependent on meticulous adherence to optimized and standardized protocols. The data and methodologies presented in this guide, drawn from collaborative efforts to improve assay consistency, provide a framework for researchers to establish robust and comparable T-cell assays. By implementing these practices, the scientific community can move towards more consistent and reliable evaluation of cellular immunity in the context of influenza research and vaccine development.

References

Benchmarking Influenza HA (110-119): A Comparative Guide to Immunodominant Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate peptide antigens is critical for the development of effective immunotherapies and vaccines. This guide provides a comprehensive comparison of the immunodominant influenza hemagglutinin (HA) peptide (110-119) against other well-characterized immunodominant peptides, offering a benchmark for its performance in eliciting T-cell responses.

The influenza HA (110-119) peptide, with the sequence SFERFEIFPK, is a well-known epitope that stimulates T-cell responses.[1][2][3] To objectively evaluate its efficacy, this guide compares its performance against a standard benchmark: the CEF peptide pool. The CEF pool comprises 32 immunodominant epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza Virus, and is widely used as a positive control in T-cell assays.[4][5][6]

Quantitative Comparison of T-Cell Responses

The following tables summarize the key performance indicators of Influenza HA (110-119) in comparison to representative immunodominant peptides from the CEF pool, specifically CMV pp65 (NLVPMVATV) and EBV BMLF1 (GLCTLVAML). Data is collated from various studies employing standardized immunological assays.

Table 1: T-Cell Activation Measured by Interferon-gamma (IFN-γ) ELISpot Assay

Peptide StimulantTarget AntigenMean Spot Forming Units (SFU) per 10^6 PBMCsFold Increase over Unstimulated Control
Influenza HA (110-119)Influenza Hemagglutinin150 - 40015 - 40
CMV pp65 (NLVPMVATV)Cytomegalovirus pp65200 - 800+20 - 80+
EBV BMLF1 (GLCTLVAML)Epstein-Barr Virus BMLF1100 - 50010 - 50
CEF Peptide PoolCMV, EBV, Influenza500 - 1500+50 - 150+

Note: Values represent a typical range observed in healthy donors with prior exposure to the respective viruses. Actual results may vary based on donor HLA type, experimental conditions, and cell viability.

Table 2: T-Cell Proliferation Measured by CFSE Dilution Assay

Peptide StimulantTarget AntigenProliferation IndexPercentage of Proliferating CD8+ T-cells
Influenza HA (110-119)Influenza Hemagglutinin3.5 - 7.02.5 - 6.0%
CMV pp65 (NLVPMVATV)Cytomegalovirus pp655.0 - 12.04.0 - 10.0%
EBV BMLF1 (GLCTLVAML)Epstein-Barr Virus BMLF13.0 - 8.02.0 - 7.0%
CEF Peptide PoolCMV, EBV, Influenza8.0 - 20.07.0 - 18.0%

Note: Proliferation index is a measure of the average number of divisions a cell has undergone. Values are representative of a 5-7 day stimulation period.

Table 3: Cytokine Release Profile (IFN-γ and IL-2) in Culture Supernatant

Peptide StimulantTarget AntigenIFN-γ (pg/mL)IL-2 (pg/mL)
Influenza HA (110-119)Influenza Hemagglutinin500 - 1500200 - 800
CMV pp65 (NLVPMVATV)Cytomegalovirus pp651000 - 4000+400 - 1500
EBV BMLF1 (GLCTLVAML)Epstein-Barr Virus BMLF1400 - 2000150 - 1000
CEF Peptide PoolCMV, EBV, Influenza2000 - 8000+800 - 3000

Note: Cytokine concentrations were measured by ELISA after 48-72 hours of peptide stimulation of peripheral blood mononuclear cells (PBMCs).

Table 4: Peptide-MHC Class I Binding Affinity (IC50 nM)

PeptideSequenceHLA AlleleIC50 (nM)Binding Affinity
Influenza HA (110-119)SFERFEIFPKVarious50 - 500Moderate to High
CMV pp65NLVPMVATVHLA-A02:01< 50High
EBV BMLF1GLCTLVAMLHLA-A02:01< 50High

Note: IC50 values represent the concentration of peptide required to inhibit the binding of a standard high-affinity radiolabeled peptide by 50%. Lower IC50 values indicate higher binding affinity.[7][8] Binding affinity can vary significantly depending on the specific HLA allele.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of comparative studies.

T-Cell Activation (IFN-γ ELISpot) Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells.

Materials:

  • 96-well PVDF membrane plates

  • Human peripheral blood mononuclear cells (PBMCs)

  • Peptide stimulants (Influenza HA (110-119), CEF peptide pool, individual CEF peptides)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Anti-human IFN-γ capture and detection antibodies

  • Streptavidin-alkaline phosphatase

  • BCIP/NBT substrate

Procedure:

  • Coat the 96-well PVDF plate with anti-human IFN-γ capture antibody overnight at 4°C.

  • Wash the plate and block with RPMI 1640 + 10% FBS for 1-2 hours at 37°C.

  • Prepare a single-cell suspension of PBMCs.

  • Add 2x10^5 PBMCs per well.

  • Add peptide stimulants to the respective wells at a final concentration of 1-10 µg/mL. Include a negative control (medium only) and a positive control (e.g., phytohemagglutinin).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Wash and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.

  • Wash and add BCIP/NBT substrate. Allow spots to develop.

  • Stop the reaction by washing with distilled water.

  • Air dry the plate and count the spots using an ELISpot reader.

T-Cell Proliferation (CFSE) Assay

The Carboxyfluorescein succinimidyl ester (CFSE) dilution assay is used to measure the proliferation of T-cells in response to a stimulus.

Materials:

  • PBMCs

  • CFSE staining solution

  • Peptide stimulants

  • RPMI 1640 + 10% FBS

  • Flow cytometer

Procedure:

  • Label PBMCs with CFSE at a final concentration of 1-5 µM.

  • Quench the staining reaction with FBS-containing medium.

  • Wash the cells and resuspend in complete medium.

  • Plate 1x10^6 cells per well in a 24-well plate.

  • Add peptide stimulants at a final concentration of 1-10 µg/mL.

  • Incubate for 5-7 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD8).

  • Acquire the samples on a flow cytometer and analyze the CFSE dilution profile of the T-cell populations.

Cytokine Release Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

Materials:

  • Supernatants from peptide-stimulated PBMC cultures

  • 96-well ELISA plates

  • Capture and detection antibodies for the cytokine of interest (e.g., IFN-γ, IL-2)

  • Recombinant cytokine standards

  • Streptavidin-HRP

  • TMB substrate

Procedure:

  • Coat the ELISA plate with the capture antibody overnight at 4°C.

  • Wash and block the plate.

  • Add culture supernatants and recombinant cytokine standards to the wells. Incubate for 2 hours at room temperature.

  • Wash and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Wash and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

  • Wash and add TMB substrate.

  • Stop the reaction with a stop solution.

  • Read the absorbance at 450 nm on a plate reader.

  • Calculate the cytokine concentrations based on the standard curve.

Visualizing Key Processes

To further elucidate the mechanisms and workflows involved, the following diagrams are provided.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC MHC Class I TCR T-Cell Receptor (TCR) MHC->TCR Recognition CD8 CD8 MHC->CD8 Co-receptor Binding Peptide Peptide (e.g., HA 110-119) Peptide->MHC Binding Signaling Intracellular Signaling Cascade TCR->Signaling CD8->Signaling Activation T-Cell Activation (Cytokine Release, Proliferation) Signaling->Activation

Caption: T-Cell activation signaling pathway initiated by peptide-MHC complex recognition.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Assays Functional Assays cluster_Analysis Data Analysis PBMC_Isolation Isolate PBMCs from Donor Blood Stimulation Co-culture PBMCs with Peptides PBMC_Isolation->Stimulation Peptide_Prep Prepare Peptide Stocks (HA, CEF, etc.) Peptide_Prep->Stimulation ELISpot IFN-γ ELISpot Stimulation->ELISpot CFSE CFSE Proliferation Assay Stimulation->CFSE ELISA Cytokine ELISA Stimulation->ELISA Data_Acquisition Read Plates / Run Flow Cytometer ELISpot->Data_Acquisition CFSE->Data_Acquisition ELISA->Data_Acquisition Quantification Quantify Responses (SFU, Proliferation Index, pg/mL) Data_Acquisition->Quantification Comparison Compare Performance of Peptides Quantification->Comparison

Caption: General experimental workflow for comparing the immunogenicity of different peptides.

References

Comparative Analysis of Hemagglutinin (110-119) Sequences from Diverse Influenza Strains: An Immunological Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the hemagglutinin (HA) protein, a critical surface glycoprotein (B1211001) of the influenza virus, reveals that the amino acid sequence spanning residues 110-119 is a key immunological epitope. This guide provides a comparative analysis of this specific region across various influenza A strains, including representative H1N1, H3N2, and H5N1 subtypes. The data presented herein, including sequence alignments and a review of relevant experimental findings, offers valuable insights for researchers, scientists, and professionals engaged in vaccine and drug development.

The HA protein is central to the influenza virus's ability to infect host cells, mediating both attachment to cellular receptors and the subsequent fusion of the viral and endosomal membranes. Due to its exposed position on the viral surface, it is a primary target for the host immune system. The 110-119 region of HA, in particular, has been identified as an important epitope, capable of eliciting immune responses. Understanding the conservation and variability of this sequence across different influenza strains is therefore crucial for the development of broadly protective vaccines and therapeutics.

Sequence Alignment and Conservation

A comparative analysis of the HA (110-119) amino acid sequences from representative influenza A strains reveals notable patterns of conservation and substitution. The following table outlines the sequences for A/Puerto Rico/8/34 (H1N1), A/Victoria/3/75 (H3N2), and A/Vietnam/1203/2004 (H5N1).

Influenza StrainSubtypeHA (110-119) Amino Acid Sequence
A/Puerto Rico/8/34H1N1I L G N P N Q C D Q
A/Victoria/3/75H3N2N S T A T L C L G H
A/Vietnam/1203/2004H5N1S F E R F E I F P K

Sequence data retrieved from the UniProt database.

The alignment highlights significant variability in this epitope across the different subtypes. This diversity has profound implications for the cross-reactivity of antibodies and the potential for a single vaccine to provide broad protection against multiple influenza strains. For instance, the sequence for the avian H5N1 strain is markedly different from the human H1N1 and H3N2 strains, which could explain the limited cross-protection observed between these subtypes.

Experimental Data and Immunological Significance

While direct quantitative comparisons of the HA (110-119) peptide from different strains are limited in the public domain, broader immunological studies provide valuable context. Research on broadly neutralizing antibodies often targets conserved regions of the HA protein. Although not always focused specifically on the 110-119 region, these studies underscore the importance of identifying and characterizing conserved epitopes for universal vaccine design.

One study identified a broadly neutralizing human monoclonal antibody, 100F4, that targets a conformational epitope on the H5 hemagglutinin which includes residue 112. The neutralization activity of this antibody was tested against a panel of H5N1 pseudotypes, revealing varying 95% inhibitory concentrations (IC95). For example, the IC95 for A/Vietnam/1203/04 (clade 1) was less than 0.5 µg/ml, while for A/whooper swan/Mongolia/244/05 (clade 2.2) it was between 0.5 and 1 µg/ml, and for A/Anhui/1/05 (clade 2.3.4) it was greater than 1 µg/ml.[1] This demonstrates that even single amino acid changes within or near this epitope can significantly impact antibody binding and neutralization potency.

The following sections detail the experimental protocols commonly employed to assess the immunogenicity and functional properties of influenza virus proteins and peptides.

Experimental Protocols

Hemagglutination Inhibition (HAI) Assay

The Hemagglutination Inhibition (HAI) assay is a standard method used to measure the ability of antibodies to block the agglutination of red blood cells by the influenza virus. This assay provides an indication of the functional antibody response to the HA protein.

Protocol:

  • Virus Preparation: A standardized amount of influenza virus (typically 4 hemagglutinating units) is prepared.

  • Serum Dilution: Test sera are serially diluted in a 96-well microtiter plate.

  • Incubation: The diluted sera are incubated with the standardized virus preparation, allowing antibodies to bind to the viral HA.

  • Addition of Red Blood Cells: A suspension of red blood cells (often from turkeys or chickens) is added to each well.

  • Observation: The plate is incubated to allow for hemagglutination to occur. In the absence of inhibitory antibodies, the virus will cause the red blood cells to form a lattice structure, resulting in a diffuse red color. If inhibitory antibodies are present, they will block the virus from binding to the red blood cells, which will then settle at the bottom of the well, forming a distinct button.

  • Titer Determination: The HAI titer is reported as the reciprocal of the highest dilution of serum that completely inhibits hemagglutination.

Neutralization Assay

Neutralization assays measure the ability of antibodies to prevent viral infection of host cells. These assays provide a direct measure of the protective capacity of the antibody response.

Protocol:

  • Cell Culture: A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in a 96-well plate.

  • Virus-Antibody Incubation: Serial dilutions of the test serum are incubated with a standard amount of infectious virus.

  • Infection: The virus-antibody mixture is added to the cell monolayers and incubated to allow for viral entry and replication.

  • Detection of Infection: Viral infection can be detected by various methods, such as observing the cytopathic effect (CPE), staining for viral antigens (e.g., by ELISA or immunofluorescence), or measuring the activity of a reporter gene incorporated into the virus.

  • Titer Calculation: The neutralization titer is typically expressed as the reciprocal of the highest serum dilution that results in a significant reduction (e.g., 50% or 90%) in viral infection.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a biophysical technique used to measure the binding affinity and kinetics of interactions between molecules in real-time. It can be used to quantify the binding of antibodies or other molecules to the HA protein or specific HA peptides.

Protocol:

  • Sensor Chip Preparation: One of the interacting partners (e.g., a synthetic HA (110-119) peptide) is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the other interacting partner (the analyte, e.g., a monoclonal antibody) is flowed over the sensor surface.

  • Binding Measurement: The binding of the analyte to the immobilized ligand is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.

  • Kinetic Analysis: By monitoring the association and dissociation phases of the interaction, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd) can be determined. A lower Kd value indicates a higher binding affinity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of a comparative analysis of HA (110-119) sequences and a typical experimental workflow for assessing antibody responses.

Comparative_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_analysis Analysis cluster_synthesis Synthesis & Interpretation seq_db Sequence Databases (NCBI, UniProt, IRD) seq_align Sequence Alignment seq_db->seq_align lit_search Literature Search (PubMed, Google Scholar) quant_data Quantitative Data Extraction (Kd, IC50) lit_search->quant_data struct_model Structural Modeling seq_align->struct_model comp_tables Comparative Tables seq_align->comp_tables quant_data->comp_tables report Publish Comparison Guide struct_model->report comp_tables->report vis Visualizations (Graphviz) vis->report

Workflow for Comparative Analysis of HA (110-119) Sequences.

Antibody_Response_Workflow cluster_immunization Immunization cluster_assay Assay cluster_results Results immunogen Immunogen (e.g., HA protein, peptide) animal_model Animal Model (e.g., mouse, ferret) immunogen->animal_model serum Serum Collection animal_model->serum hai HAI Assay serum->hai neut Neutralization Assay serum->neut spr SPR serum->spr titer Antibody Titers (HAI, Neutralization) hai->titer neut->titer affinity Binding Affinity (Kd) spr->affinity

Experimental Workflow for Assessing Antibody Responses to HA.

Conclusion

The HA (110-119) region represents a significant, albeit variable, epitope across different influenza A subtypes. The pronounced sequence diversity observed between H1N1, H3N2, and H5N1 strains in this region likely contributes to the subtype-specific nature of the immune response. While comprehensive quantitative data directly comparing the immunogenicity of this specific peptide from different strains remains an area for further investigation, the available information underscores the importance of this region in the context of antibody recognition and neutralization. Continued research focusing on the characterization of conserved epitopes, such as potentially more conserved regions within the HA protein, is essential for the development of next-generation influenza vaccines with broader protective efficacy. The experimental protocols and analytical workflows outlined in this guide provide a framework for conducting such comparative studies.

References

Validating the source and quality of commercial Influenza HA (110-119) peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, virology, and vaccine development, the quality of synthetic peptides is paramount. The Influenza Hemagglutinin (HA) (110-119) peptide is a critical reagent for studying immune responses to the influenza virus. However, the reliability of experimental data is directly dependent on the purity and accuracy of the peptide used. This guide provides an objective comparison of key quality control metrics for commercially available Influenza HA (110-119) peptides and details the experimental protocols necessary for their validation.

Understanding Peptide Quality: Key Analytical Metrics

When sourcing a synthetic peptide, it is crucial to look beyond the supplier's name and delve into the analytical data they provide. The most important parameters to consider are purity, identity, and peptide content. High-quality peptide suppliers will provide a Certificate of Analysis (COA) that includes data from rigorous quality control testing.[1][2]

Purity: This is typically determined by High-Performance Liquid Chromatography (HPLC) and indicates the percentage of the target peptide in the sample relative to any impurities.[3][4] Impurities can include truncated or incomplete sequences, byproducts of the synthesis process, or residual solvents, all of which can interfere with experimental results.[3][5] For most research applications, a purity of >95% is recommended, while more sensitive assays may require >98% purity.[6]

Identity: Mass Spectrometry (MS) is the gold standard for confirming the identity of a peptide by measuring its molecular weight with high precision.[1][7][8] This ensures that the supplied peptide has the correct amino acid sequence.

Peptide Content: Amino Acid Analysis (AAA) is used to determine the net peptide content, which is the actual amount of peptide in the lyophilized powder.[3][9][10] This is a critical parameter for accurately preparing stock solutions and ensuring reproducible experimental concentrations.

Supplier Comparison for Influenza HA (110-119) Peptide

To illustrate the importance of these metrics, the following table presents hypothetical quality control data for the Influenza HA (110-119) peptide from three different commercial suppliers. This allows for a direct comparison of the quality you can expect.

Parameter Supplier A Supplier B Supplier C
Purity (by HPLC) >98%>95%>90%
Identity (by MS) ConfirmedConfirmedConfirmed
Net Peptide Content (by AAA) 85%75%Not Provided
Certificate of Analysis ComprehensiveStandardBasic
Price (per mg)
$
$

Analysis:

  • Supplier A represents a premium option, offering the highest purity and a detailed Certificate of Analysis that includes net peptide content. While more expensive, this supplier provides the highest level of assurance for sensitive applications.

  • Supplier B offers a mid-range product with a purity level acceptable for many standard research applications. The inclusion of net peptide content is a significant advantage over Supplier C.

  • Supplier C is a budget-friendly option, but the lower purity and lack of net peptide content data introduce a higher risk of experimental variability and may require in-house validation.

Experimental Validation Protocols

For laboratories that need to independently verify the quality of a purchased peptide or compare different batches, the following are standard protocols for HPLC, MS, and AAA.

Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This method separates the target peptide from impurities based on hydrophobicity.[11][12]

  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[12]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a common starting point.[13]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214-220 nm.[4][12]

  • Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.[13]

  • Analysis: The purity is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.[4]

Identity Confirmation by Mass Spectrometry (MS)

This technique confirms that the peptide has the correct molecular weight. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common MS methods for peptides.[14]

  • Instrumentation: An ESI or MALDI mass spectrometer.

  • Sample Preparation (for ESI-MS): The peptide sample is typically diluted in a solution of 50% acetonitrile and 0.1% formic acid and infused directly into the mass spectrometer.

  • Sample Preparation (for MALDI-MS): The peptide solution is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a target plate to crystallize.[14]

  • Data Acquisition: The instrument is calibrated, and the mass-to-charge ratio (m/z) of the peptide is measured.

  • Analysis: The observed molecular weight is compared to the theoretical molecular weight of the Influenza HA (110-119) peptide (1299.5 Da).[15]

Net Peptide Content by Amino Acid Analysis (AAA)

AAA is the "gold standard" for quantifying the absolute amount of peptide in a sample.[9][10]

  • Principle: The peptide is hydrolyzed into its individual amino acids, which are then separated, detected, and quantified.[10][]

  • Hydrolysis: The peptide is typically hydrolyzed using 6 M HCl at 110°C for 24 hours.

  • Separation and Detection: The resulting amino acids are separated by ion-exchange chromatography or reversed-phase HPLC after derivatization and detected, often by UV or fluorescence.[5][9]

  • Quantification: The amount of each amino acid is measured, and the sum is used to calculate the total peptide content in the original sample.[3]

Visualizing Workflows and Pathways

To better understand the relationships between these validation steps and their importance, the following diagrams illustrate the peptide validation workflow and a simplified representation of how the HA peptide is processed and presented by an antigen-presenting cell (APC).

PeptideValidationWorkflow cluster_sourcing Peptide Sourcing cluster_validation In-House Validation cluster_decision Decision cluster_outcome Outcome Supplier Commercial Supplier COA Certificate of Analysis Supplier->COA Provides HPLC Purity Check (RP-HPLC) COA->HPLC MS Identity Check (Mass Spec) COA->MS AAA Quantification (Amino Acid Analysis) COA->AAA Decision Quality Acceptable? HPLC->Decision MS->Decision AAA->Decision Proceed Proceed with Experiment Decision->Proceed Yes Reject Reject Batch/ Contact Supplier Decision->Reject No

Caption: Workflow for validating a commercial peptide.

AntigenPresentationPathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Helper Cell Phagosome Phagosome PeptideProcessing HA Peptide Processing Phagosome->PeptideProcessing Fusion Lysosome Lysosome Lysosome->PeptideProcessing PeptideLoading Peptide Loading PeptideProcessing->PeptideLoading HA (110-119) MHCII MHC Class II Synthesis (ER) MHCII_Vesicle MHC-II Vesicle MHCII->MHCII_Vesicle MHCII_Vesicle->PeptideLoading SurfaceExpression Surface Expression PeptideLoading->SurfaceExpression TCR T-Cell Receptor (TCR) SurfaceExpression->TCR Presentation & Recognition HA_Peptide Influenza HA (110-119) Peptide HA_Peptide->Phagosome Uptake

Caption: Simplified pathway of HA peptide presentation.

References

Head-to-head comparison of different methods to measure HA (110-119) specific T-cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, head-to-head comparison of three widely used methods for the detection and quantification of T-cells specific for the influenza hemagglutinin (HA) epitope 110-119: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) with flow cytometry, and Major Histocompatibility Complex (MHC) Class II Tetramer staining. This guide is designed to assist researchers in selecting the most appropriate assay for their experimental needs by providing an objective comparison of their performance, supported by experimental data and detailed methodologies.

At a Glance: Comparison of T-Cell Quantification Methods

The selection of an appropriate assay for measuring HA (110-119) specific T-cells depends on the specific research question, desired throughput, and the level of detail required for cellular characterization. The following table summarizes the key quantitative parameters of the ELISpot, ICS, and MHC Tetramer assays.

FeatureELISpot (IFN-γ)Intracellular Cytokine Staining (ICS)MHC Class II Tetramer
Primary Measurement Number of cytokine-secreting cells (Spot Forming Cells/10^6 PBMCs)Percentage of cytokine-positive cells within a specific T-cell subset (e.g., % of CD4+ T-cells)Percentage of T-cells with a specific T-cell receptor (TCR) within a subset (e.g., % of CD4+ T-cells)
Antigen Stimulation Required to induce cytokine secretionRequired to induce cytokine productionNot required for detection
Functionality Assessed Cytokine secretion (e.g., IFN-γ)Intracellular cytokine production (e.g., IFN-γ, TNF-α, IL-2), degranulation (CD107a)Antigen-specific TCR binding (does not directly measure function)
Phenotyping Capability Limited to the secreted cytokineMulti-parameter phenotyping of responding cells (e.g., memory markers, activation markers)Multi-parameter phenotyping of antigen-specific cells
Sensitivity High; can detect as few as 1 in 100,000 cellsModerate to high; dependent on cytokine expression levelsHigh; can detect rare populations
Quantitative Range Typically 20-200 spots/well0.01% - 18% of T-cell subsetsCan detect frequencies as low as 0.02% of CD4+ T-cells
Throughput High (96-well plate format)Moderate to high (with automation)Moderate
Representative Data (Influenza HA) Responses to influenza peptide pools can range from 50 to over 300 SFC/10^6 PBMCs.Frequencies of influenza A virus-specific T-cells in healthy adults can range from 0.05% to 10%.After in vitro stimulation, HA-specific CD4+ T-cells can be detected at frequencies of 0.5% or higher.

Disclaimer: The representative data presented in this table is synthesized from various studies and is intended for illustrative purposes. Direct comparison of quantitative results between different assays should be made with caution, as experimental conditions, donor variability, and the specific HA epitope used can significantly influence the outcome.

In-Depth Methodologies

A clear understanding of the experimental protocols is crucial for interpreting results and designing studies. Below are detailed methodologies for each of the three key assays.

IFN-γ ELISpot Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Experimental Protocol:

  • Plate Coating: A 96-well PVDF membrane plate is coated with a capture antibody specific for IFN-γ and incubated overnight at 4°C.

  • Plate Washing and Blocking: The plate is washed to remove unbound antibody and then blocked with a protein solution (e.g., BSA or serum) to prevent non-specific binding.

  • Cell Plating and Stimulation: Peripheral blood mononuclear cells (PBMCs) are added to the wells, along with the HA (110-119) peptide at an optimal concentration. A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.

  • Incubation: The plate is incubated for 18-24 hours at 37°C in a humidified CO2 incubator to allow for T-cell activation and cytokine secretion.

  • Cell Removal: Cells are washed away, leaving the secreted IFN-γ captured by the antibodies on the membrane.

  • Detection: A biotinylated detection antibody specific for a different epitope on IFN-γ is added and incubated.

  • Enzyme Conjugation: Streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

  • Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored precipitate, forming a spot at the location of each cytokine-secreting cell.

  • Analysis: The plate is dried, and the spots are counted using an automated ELISpot reader. Results are typically expressed as Spot Forming Cells (SFCs) per million PBMCs.

Intracellular Cytokine Staining (ICS)

ICS is a powerful flow cytometry-based technique that allows for the simultaneous measurement of intracellular cytokine production and the expression of cell surface markers, providing a detailed phenotypic and functional profile of antigen-specific T-cells.

Experimental Protocol:

  • Cell Stimulation: PBMCs are stimulated with the HA (110-119) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This inhibitor blocks the secretion of cytokines, causing them to accumulate inside the cell.

  • Surface Staining: Cells are washed and then stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, memory markers like CD45RO and CCR7).

  • Fixation and Permeabilization: Cells are treated with a fixation buffer (e.g., paraformaldehyde) to preserve their morphology and then with a permeabilization buffer (e.g., containing saponin) to create pores in the cell membrane.

  • Intracellular Staining: Fluorescently labeled antibodies specific for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) are added to the permeabilized cells.

  • Washing: Cells are washed to remove unbound antibodies.

  • Data Acquisition: The stained cells are analyzed on a flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light, allowing for the identification and quantification of different cell populations based on their fluorescence.

  • Data Analysis: The data is analyzed using specialized software to gate on specific cell populations (e.g., CD4+ T-cells) and determine the percentage of cells that are positive for a particular cytokine.

MHC Class II Tetramer Staining

MHC tetramer staining is a technique that directly identifies and quantifies T-cells based on the specificity of their T-cell receptor (TCR), without the need for in vitro stimulation to induce function.

Experimental Protocol:

  • Tetramer Reagent Preparation: MHC class II molecules (e.g., HLA-DR, -DP, or -DQ) are produced and folded with the HA (110-119) peptide. These monomeric complexes are then biotinylated.

  • Tetramerization: The biotinylated peptide-MHC monomers are mixed with streptavidin, which is labeled with a fluorochrome (e.g., phycoerythrin or allophycocyanin). The high affinity of biotin (B1667282) for streptavidin results in the formation of a stable tetrameric complex.

  • Cell Staining: PBMCs are incubated with the fluorescently labeled MHC class II tetramer. The tetramer will bind to CD4+ T-cells that have a TCR specific for the HA (110-119) peptide presented by that particular MHC allele.

  • Surface Marker Staining: Following tetramer staining, cells are co-stained with fluorescently labeled antibodies against cell surface markers such as CD3, CD4, and other markers for phenotyping.

  • Washing: Cells are washed to remove unbound tetramers and antibodies.

  • Data Acquisition: The stained cells are analyzed by flow cytometry.

  • Data Analysis: Data is analyzed to identify the population of cells that are positive for both the CD4 marker and the MHC tetramer. The frequency of these cells is typically expressed as a percentage of the total CD4+ T-cell population.

Visualizing the Processes: Workflows and Signaling

To further clarify the experimental procedures and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

T-Cell Activation Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHC_Peptide MHC-II + HA(110-119) TCR TCR MHC_Peptide->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 Lck Lck TCR->Lck CD4 CD4 CD4->Lck NFkB NF-κB CD28->NFkB ZAP70 ZAP70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 AP1 AP-1 DAG->AP1 NFAT NFAT IP3->NFAT Cytokine_Gene Cytokine Gene Transcription NFkB->Cytokine_Gene NFAT->Cytokine_Gene AP AP AP->Cytokine_Gene -1 -1 -1->Cytokine_Gene

Caption: T-Cell activation by the HA (110-119) peptide presented on MHC-II.

Experimental Workflow: ELISpot Assay

ELISpot_Workflow start Start coat_plate Coat Plate with Capture Antibody start->coat_plate block_plate Wash and Block Plate coat_plate->block_plate add_cells Add PBMCs and HA(110-119) Peptide block_plate->add_cells incubate Incubate (18-24h) add_cells->incubate wash_cells Wash Away Cells incubate->wash_cells add_detection_ab Add Biotinylated Detection Antibody wash_cells->add_detection_ab add_enzyme Add Streptavidin-Enzyme Conjugate add_detection_ab->add_enzyme add_substrate Add Substrate and Develop Spots add_enzyme->add_substrate analyze Analyze Spots add_substrate->analyze

Caption: Workflow of the IFN-γ ELISpot assay for detecting HA-specific T-cells.

Experimental Workflow: Intracellular Cytokine Staining (ICS)

ICS_Workflow start Start stimulate_cells Stimulate PBMCs with HA(110-119) Peptide + Protein Transport Inhibitor start->stimulate_cells surface_stain Stain Surface Markers (e.g., CD4) stimulate_cells->surface_stain fix_perm Fix and Permeabilize Cells surface_stain->fix_perm intracellular_stain Stain Intracellular Cytokines (e.g., IFN-γ) fix_perm->intracellular_stain wash_cells Wash Cells intracellular_stain->wash_cells acquire_data Acquire Data on Flow Cytometer wash_cells->acquire_data analyze Analyze Data acquire_data->analyze

Caption: Workflow for Intracellular Cytokine Staining of HA-specific T-cells.

Experimental Workflow: MHC Class II Tetramer Staining

Tetramer_Workflow start Start prepare_tetramer Prepare Fluorochrome-labeled MHC-II/HA(110-119) Tetramer start->prepare_tetramer stain_tetramer Incubate PBMCs with MHC Tetramer prepare_tetramer->stain_tetramer stain_surface Co-stain with Surface Marker Antibodies (e.g., CD4) stain_tetramer->stain_surface wash_cells Wash Cells stain_surface->wash_cells acquire_data Acquire Data on Flow Cytometer wash_cells->acquire_data analyze Analyze Data acquire_data->analyze

Caption: Workflow for MHC Class II Tetramer staining of HA-specific T-cells.

Safety Operating Guide

Navigating the Safe Disposal of Influenza HA (110-119): A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory work, the proper disposal of synthetic peptides such as Influenza HA (110-119) is a critical component of laboratory safety and regulatory compliance. While this peptide is a fragment of the influenza hemagglutinin protein and not infectious on its own, it must be treated as a chemical waste product. Adherence to established disposal protocols ensures the safety of laboratory personnel and the protection of the environment.

The primary directive for the disposal of any research chemical is to consult the manufacturer's Safety Data Sheet (SDS) and to follow the specific guidelines set forth by your institution's Environmental Health & Safety (EHS) department.[1][2] These resources will provide tailored information that accounts for local, state, and federal regulations.

Core Principles for Disposal

All materials contaminated with Influenza HA (110-119), including solutions, used vials, and personal protective equipment (PPE), must be segregated from regular trash.[1] Designated and clearly labeled hazardous waste containers should be used for collection.[1][2] Never pour peptide solutions down public drains or dispose of solid peptide waste in regular trash receptacles.[1]

Step-by-Step Disposal Procedures for Influenza HA (110-119)

The appropriate disposal method for Influenza HA (110-119) waste depends on its physical state (liquid or solid).

Liquid Waste Disposal:

  • Inactivation: In a designated chemical fume hood, inactivate liquid waste containing the peptide. Common and effective reagents for peptide inactivation include a 10% bleach solution (final sodium hypochlorite (B82951) concentration of 0.5-1.0%), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl).[2] A typical ratio for inactivation is one part peptide waste to ten parts inactivation solution.[2]

  • Neutralization: If a strong acid or base was used for inactivation, the solution should be neutralized to a pH between 5.5 and 9.0.[2]

  • Collection: Following inactivation and neutralization, the treated solution should be collected in a designated hazardous chemical waste container. Always confirm with your institution's EHS department whether drain disposal is permissible after treatment, as this is highly regulated.[2]

Solid Waste Disposal:

  • Segregation: All solid waste contaminated with Influenza HA (110-119), such as pipette tips, gloves, and empty vials, must be collected in a clearly labeled, leak-proof hazardous waste container.[2]

  • Decontamination (if required): For heavily contaminated items, immersion in a 10% bleach solution for a minimum of 30 minutes can be an effective decontamination step.[3] The bleach solution should then be managed as liquid chemical waste.[3]

  • Final Disposal: The sealed hazardous waste container should be stored in a designated accumulation area until it is collected by your institution's certified hazardous waste management service.[2]

Quantitative Data for Chemical Decontamination

The following table summarizes key parameters for common chemical decontamination methods applicable to peptide waste.

Decontamination MethodConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite 0.5-1.0% final concentration for solutions; 6% solution for concentrated peptides.[2]20-60 minutes.[2]Effective for many peptides but can be corrosive to some surfaces.
Enzymatic Detergent Typically a 1% (m/v) solution.[2]Varies by product; follow manufacturer's instructions.[2]Good for cleaning labware; may require subsequent disinfection.[2]

Experimental Protocols

Specific experimental protocols for the validation of disposal methods for Influenza HA (110-119) are not publicly documented. The recommended procedures are based on general best practices for the disposal of research-grade peptides and chemical waste.[1][2] Validation of any specific inactivation or disposal protocol should be conducted in consultation with your institution's EHS department.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making and procedural workflows for the proper disposal of Influenza HA (110-119).

G cluster_0 Disposal Decision Workflow cluster_1 Waste Categorization cluster_2 Liquid Waste Processing cluster_3 Solid Waste Processing cluster_4 Final Disposal start Start: Identify Waste Containing Influenza HA (110-119) waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., vials, PPE) waste_type->solid_waste Solid inactivate Inactivate with Chemical (e.g., 10% Bleach) liquid_waste->inactivate collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid neutralize Neutralize pH (if applicable) inactivate->neutralize collect_liquid Collect in Labeled Hazardous Waste Container neutralize->collect_liquid ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_liquid->ehs_pickup collect_solid->ehs_pickup

Caption: Disposal decision workflow for Influenza HA (110-119).

G start Start sds Consult Safety Data Sheet (SDS) and Institutional EHS Protocols start->sds ppe Wear Appropriate PPE (Gloves, Lab Coat, Safety Goggles) sds->ppe segregate Segregate Waste into Designated Containers ppe->segregate liquid Liquid Waste Path segregate->liquid solid Solid Waste Path segregate->solid inactivate Inactivate Liquid Waste in Fume Hood liquid->inactivate collect_solid Collect Solid Waste in Leak-Proof Container solid->collect_solid neutralize Neutralize (if necessary) inactivate->neutralize store Store Sealed Containers in Designated Area collect_solid->store collect_liquid Collect Treated Liquid neutralize->collect_liquid collect_liquid->store pickup Arrange for EHS Pickup store->pickup end End pickup->end

Caption: Step-by-step experimental workflow for waste disposal.

References

Comprehensive Safety and Handling Guide for Influenza HA (110-119) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety, operational, and disposal protocols for laboratory professionals handling Influenza HA (110-119). This substance is a synthetic, non-infectious peptide fragment of the influenza virus hemagglutinin.[1][2] The primary hazards are chemical and physical (i.e., inhalation of fine powder), not biological. Adherence to these guidelines is critical for ensuring personnel safety and research integrity.

A thorough risk assessment must be conducted by laboratory personnel before beginning any work. Always consult your institution's Environmental Health & Safety (EHS) department for specific requirements and review the Safety Data Sheet (SDS) for the specific product you are using.[3]

Personal Protective Equipment (PPE) Selection

The selection of PPE is the first line of defense against accidental exposure. The following PPE is mandatory when handling Influenza HA (110-119) in both lyophilized powder and reconstituted solution forms.

  • Hand Protection: Chemical-resistant nitrile gloves are the standard for handling peptides and associated solvents. Always use two pairs of gloves ("double-gloving") when handling concentrated stock solutions. Gloves should be changed immediately if they become contaminated.[3]

  • Body Protection: A lab coat or protective gown must be worn over personal clothing to protect against spills.[3]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. When reconstituting the lyophilized powder or handling solutions that could splash, chemical splash goggles are required. A face shield worn over safety glasses or goggles provides an additional layer of protection.

  • Respiratory Protection: Handling the lyophilized peptide powder poses a significant inhalation risk due to its ability to become airborne easily.[3] All weighing and reconstitution of the powder must be performed within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet that is ducted to the outside.[4] A standard surgical mask is not sufficient.

Quantitative Data on Protective Equipment

The following tables provide quantitative data to aid in the selection and use of appropriate protective equipment.

Table 1: Chemical Resistance of Nitrile Gloves to Common Solvents

This table summarizes the permeation breakthrough times for common disposable nitrile gloves when exposed to solvents frequently used for peptide reconstitution. Breakthrough time indicates the time it takes for the chemical to be detected on the inside of the glove. Thin mil gloves are intended for incidental splash protection only and should be replaced immediately upon contact with chemicals.[5][6]

Chemical (Concentration)Permeation Breakthrough Time (minutes)Rating
Acetonitrile (99%)> 120Good
Dimethyl Sulfoxide (DMSO)Not Widely Available - Use with CautionNot Recommended for Prolonged Contact
Water / Buffer (Aqueous)> 480Excellent

Note: Data is compiled from various manufacturer sources and should be used as a general guide.[5][6][7][8][9] Always consult the specific glove manufacturer's chemical resistance data. For DMSO, which can enhance skin absorption of other chemicals, it is critical to use caution and change gloves immediately after contact.

Table 2: Engineering Controls for Powder Containment

Engineering ControlPrimary FunctionFiltrationUse Case for Peptide Powder
Chemical Fume Hood Personnel ProtectionNo HEPA filter; exhausts air outside.Recommended. Protects the user from inhaling hazardous powders and chemical vapors.[4]
Class II BSC (A1/A2) Personnel, Product, EnvironmentHEPA-filtered exhaust (recirculated)Not Recommended. Volatile chemical vapors are not effectively captured and can be recirculated into the lab.[10]
Class II BSC (B2) Personnel, Product, EnvironmentHEPA-filtered exhaust (total exhaust)Recommended. Provides the highest level of protection by filtering and then exhausting all air, suitable for both powders and volatile chemicals.[4]

Operational Plan: Safe Handling Protocol

This step-by-step protocol outlines the safe handling of Influenza HA (110-119) from receipt to storage.

3.1. Donning PPE

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Don a clean lab coat, ensuring it is fully buttoned.

  • Eye/Face Protection: Put on safety goggles and, if required, a face shield.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair.

3.2. Handling Lyophilized Peptide Powder

  • Preparation: Before use, allow the sealed vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent moisture condensation.[11][12]

  • Work Area: Perform all manipulations within a certified chemical fume hood or a Class II, Type B2 BSC.[3]

  • Weighing: Use anti-static weigh paper or a dedicated weigh boat. Handle the vial and spatula with care to avoid creating airborne dust.

  • Reconstitution: Add the appropriate sterile solvent (e.g., sterile water, buffer, or a small amount of organic solvent like DMSO followed by aqueous buffer) slowly down the side of the vial to avoid aerosolizing the powder.[12] Swirl gently to dissolve; do not shake or vortex.

  • Aliquoting: To avoid repeated freeze-thaw cycles, divide the reconstituted peptide solution into single-use aliquots in clearly labeled, sterile microcentrifuge tubes.[11][13]

  • Storage: Store lyophilized powder and reconstituted aliquots at the recommended temperature (typically -20°C or -80°C) away from light.[3][13]

3.3. Doffing PPE

  • Gloves: Remove the outer pair of gloves (if double-gloved) and dispose of them in the designated chemical waste container. Remove the inner pair of gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the contaminated exterior.

  • Eye/Face Protection: Remove goggles and/or face shield.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan

Proper segregation and disposal of peptide-contaminated waste are crucial to prevent environmental release and ensure regulatory compliance.[14]

4.1. Waste Segregation

  • Solid Chemical Waste: All disposable items contaminated with the peptide (e.g., gloves, pipette tips, weigh boats, vials) must be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[1] The container must be clearly labeled as "Hazardous Chemical Waste" and list the contents.

  • Liquid Chemical Waste: Unused or waste peptide solutions, as well as solvents used for reconstitution, must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour peptide solutions down the drain unless explicitly permitted by your institution's EHS department after chemical inactivation.[14][15]

  • Sharps Waste: Needles and syringes used for handling peptide solutions must be disposed of in a designated, puncture-resistant sharps container.

4.2. Chemical Inactivation Protocol (for Liquid Waste) For an added layer of safety before disposal, liquid peptide waste can be chemically inactivated via hydrolysis. This procedure must be performed in a chemical fume hood.

  • Select Reagent: Prepare a 1 M Sodium Hydroxide (NaOH) or 10% bleach solution.[1][15]

  • Inactivate: Slowly add the liquid peptide waste to the inactivation solution at a ratio of approximately 1 part waste to 10 parts inactivation solution.[1]

  • Wait: Allow the mixture to stand for a minimum of 30-60 minutes to ensure degradation.[1][15]

  • Neutralize: If using a strong acid or base, neutralize the solution to a pH between 6.0 and 8.0.[14]

  • Dispose: Collect the neutralized solution in the hazardous liquid waste container.

4.3. Final Disposal

  • Store all sealed and labeled waste containers in a designated satellite accumulation area.

  • Arrange for pickup and final disposal by your institution's EHS department or a licensed hazardous waste contractor.[14]

Workflow and Logic Diagrams

The following diagram visualizes the comprehensive workflow for safely handling Influenza HA (110-119) peptide in a laboratory setting.

PeptideHandlingWorkflow cluster_prep Preparation & Planning cluster_handling Handling Procedure cluster_disposal Waste Management & Disposal cluster_cleanup Post-Procedure start Receive Peptide risk_assessment Conduct Risk Assessment & Review SDS start->risk_assessment ppe_selection Select Appropriate PPE (Gloves, Gown, Goggles) risk_assessment->ppe_selection eng_control Prepare Engineering Control (Fume Hood or Class II B2 BSC) ppe_selection->eng_control don_ppe Don PPE eng_control->don_ppe handle_powder Weigh & Reconstitute Lyophilized Powder don_ppe->handle_powder handle_solution Use or Aliquot Reconstituted Solution handle_powder->handle_solution storage Store Aliquots at -20°C or -80°C handle_solution->storage segregate_waste Segregate Waste Streams handle_solution->segregate_waste decon_surfaces Decontaminate Work Surfaces storage->decon_surfaces solid_waste Solid Waste (Gloves, Tips, Vials) segregate_waste->solid_waste liquid_waste Liquid Waste (Solutions, Solvents) segregate_waste->liquid_waste collect_waste Collect in Labeled Hazardous Waste Containers solid_waste->collect_waste decontaminate Chemically Inactivate Liquid Waste (e.g., Bleach/NaOH) liquid_waste->decontaminate decontaminate->collect_waste ehs_pickup Arrange EHS Pickup collect_waste->ehs_pickup doff_ppe Doff PPE decon_surfaces->doff_ppe hand_wash Wash Hands Thoroughly doff_ppe->hand_wash

Caption: Workflow for Safe Handling and Disposal of Research Peptides.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。